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  • Product: 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one
  • CAS: 1355201-81-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structure Elucidation of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Abstract This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel heterocyclic ketone, 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. Pyridine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel heterocyclic ketone, 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. Pyridine derivatives are a cornerstone of medicinal chemistry and materials science, making the rigorous characterization of new analogues a critical task.[1] This document moves beyond a simple recitation of data, offering a logical, field-proven workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each analytical step is presented with a detailed, replicable protocol and an in-depth explanation of the underlying scientific principles, providing researchers and drug development professionals with a self-validating framework for structural confirmation.

Introduction and Molecular Overview

The structural elucidation of a novel chemical entity is a foundational process in chemical research and development. It requires a synergistic application of various analytical techniques to piece together the molecular puzzle. The target of this guide, 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, is a substituted pyridine. This class of compounds is of significant interest due to the pyridine ring's presence in numerous pharmaceuticals and functional materials.[2] The specific arrangement of a bromine atom, a methyl group, and a propanoyl substituent on the pyridine core dictates its electronic properties, conformation, and potential biological activity.

The primary objective is to confirm the molecular structure as depicted below, starting from its chemical name and systematically validating every atom and bond through spectroscopic evidence.

Molecular Formula: C₉H₁₀BrNO Molecular Weight: 227.09 g/mol (for ⁷⁹Br), 229.09 g/mol (for ⁸¹Br)

Caption: Structure of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one.

The Elucidation Workflow: A Multi-Pronged Approach

A robust structural elucidation is never reliant on a single technique. It is an integrated process where each piece of data corroborates the others. Our workflow is designed as a self-validating loop, beginning with broad-stroke information and progressively resolving to atomic-level detail.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gate

Expertise & Causality: Mass spectrometry provides the most fundamental piece of information: the molecular weight and formula. For halogenated compounds, it offers an immediate and powerful validation point through isotopic patterns. We choose Electron Ionization (EI) as the initial method due to its ability to produce a clear molecular ion and a rich fragmentation pattern, which provides clues to the molecule's substructures.

Predicted Mass Spectrum Analysis: The presence of a bromine atom is the most telling feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks are of almost equal intensity.

  • Molecular Ion (M⁺): Expect two peaks of nearly equal height at m/z 227 and 229. This immediately confirms the molecular weight and the presence of a single bromine atom.

  • Key Fragmentation Pathways: The propanoyl group offers predictable cleavage points. Alpha-cleavage is a dominant pathway for ketones.

G parent [C₉H₁₀BrNO]⁺˙ m/z = 227/229 frag1 [C₈H₇BrNO]⁺˙ m/z = 212/214 parent->frag1 - •CH₃ frag2 [C₇H₇BrN]⁺˙ m/z = 184/186 parent->frag2 - C₂H₅• frag4 [C₂H₅]⁺ m/z = 29 parent->frag4 - C₇H₅BrNO• frag3 [C₆H₅BrN]⁺˙ m/z = 170/172 frag2->frag3 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Data Summary: Predicted MS Peaks

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Causality
227/229 [C₉H₁₀BrNO]⁺˙ Molecular Ion (M⁺)
198/200 [C₇H₅BrNO]⁺˙ α-cleavage: Loss of ethyl radical (•C₂H₅)
170/172 [C₆H₅BrN]⁺˙ Loss of carbonyl group (-CO) from m/z 198/200

| 29 | [C₂H₅]⁺ | Ethyl cation from α-cleavage |

Protocol 3.1: Acquiring a High-Resolution Mass Spectrum (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Instrument: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Method Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 20-400.

  • Data Acquisition: Introduce the sample via direct insertion probe (for solids) or GC-MS (for volatile compounds). Acquire data for 1-2 minutes.

  • Analysis: Process the spectrum to identify the molecular ion peaks at m/z 227/229. Calculate the exact mass from the HRMS data and use it to confirm the elemental composition (C₉H₁₀BrNO) within a 5 ppm mass accuracy threshold.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this molecule, the two most critical absorptions will be the ketone (C=O) and the aromatic C=C/C=N bonds. Their positions provide electronic information; for instance, conjugation to the pyridine ring is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone.

Predicted IR Absorptions:

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Confirms the presence of the pyridine ring hydrogens.

  • ~2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Confirms the methyl and ethyl groups.

  • ~1690 cm⁻¹ (Ketone C=O Stretch): This is a key peak. Its position, slightly lower than a typical saturated ketone (~1715 cm⁻¹), indicates conjugation with the aromatic pyridine system.

  • ~1600-1450 cm⁻¹ (Aromatic C=C and C=N Stretches): A series of sharp peaks characteristic of the pyridine ring.

  • ~600-500 cm⁻¹ (C-Br Stretch): A weaker absorption in the fingerprint region confirming the carbon-bromine bond.

Data Summary: Predicted IR Bands

Wavenumber (cm⁻¹) Vibration Structural Unit
~1690 C=O Stretch Aryl Ketone
~1580, 1470 C=C, C=N Stretch Pyridine Ring
~2975 sp³ C-H Stretch -CH₃, -CH₂CH₃

| ~3050 | sp² C-H Stretch | Pyridine Ring |

Protocol 4.1: Acquiring an ATR-FTIR Spectrum
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Analysis: Process the spectrum (baseline correction, if necessary) and label the key absorption peaks corresponding to the predicted functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR maps the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are then used to definitively connect these individual pieces into a coherent structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The structure has four distinct types of proton signals.

  • Pyridine Protons (2): The pyridine ring has two protons. The proton at C2 will be a doublet, and the proton at C4 will also be a doublet, due to four-bond coupling (⁴J). Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and carbonyl group, and the electron-donating methyl group.

    • H2 (~8.9 ppm, d): Deshielded by the adjacent nitrogen and the meta-carbonyl group.

    • H4 (~8.2 ppm, d): Deshielded by the para-nitrogen and the ortho-carbonyl group.

  • Propanoyl Protons (5): The ethyl group of the propanoyl moiety will show a classic quartet-triplet pattern.

    • -CO-CH₂- (~3.0 ppm, q): A quartet due to coupling with the adjacent -CH₃ group. Deshielded by the carbonyl.

    • -CH₂-CH₃ (~1.2 ppm, t): A triplet due to coupling with the adjacent -CH₂- group.

  • Pyridine Methyl Protons (3):

    • -CH₃ (~2.5 ppm, s): A singlet, as it has no adjacent protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The molecule is expected to show 9 distinct carbon signals, confirming the molecular formula's carbon count.

  • Carbonyl Carbon (~198 ppm): The ketone C=O carbon is highly deshielded and appears far downfield.

  • Pyridine Carbons (~155-120 ppm): Five distinct signals for the pyridine ring carbons. The carbon attached to bromine (C6) will be shifted upfield relative to a C-H due to the "heavy atom effect," while C2 and C4 will be significantly deshielded.

  • Aliphatic Carbons (~35-8 ppm): The three aliphatic carbons from the methyl and propanoyl groups will appear upfield.

Data Summary: Predicted NMR Chemical Shifts (δ, ppm)

Assignment ¹H NMR (Multiplicity, J in Hz) ¹³C NMR
C=O - ~198.0
C2 ~8.9 (d, J≈2.0) ~154.0
C3 - ~132.0
C4 ~8.2 (d, J≈2.0) ~148.0
C5 - ~125.0
C6 - ~142.0
Py-CH₃ ~2.5 (s) ~18.0
-CO-CH₂- ~3.0 (q, J≈7.2) ~32.0

| -CH₂-CH₃ | ~1.2 (t, J≈7.2) | ~8.0 |

2D NMR for Unambiguous Confirmation

While 1D NMR provides a strong hypothesis, 2D NMR confirms it.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect a clear cross-peak between the quartet at ~3.0 ppm and the triplet at ~1.2 ppm, confirming the ethyl fragment (-CH₂-CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It would definitively link the proton signals to their corresponding carbon signals in the table above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations for structure confirmation.

Protocol 5.1: Acquiring a Full Suite of NMR Spectra
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Shimming: Shim the magnetic field on the sample to achieve high homogeneity, using the deuterium lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Pulse sequence: zg30.

    • Number of scans: 16.

    • Spectral width: ~16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Pulse sequence: zgpg30.

    • Number of scans: 1024 or more (¹³C is less sensitive).

    • Spectral width: ~240 ppm.

  • 2D NMR Acquisition:

    • Run standard gradient-selected COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters. These experiments typically take longer to acquire (30 mins to several hours).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. Integrate the ¹H NMR spectrum.

Conclusion

The elucidated structure of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is unequivocally confirmed through the systematic and integrated application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula (C₉H₁₀BrNO) and validates the presence of a single bromine atom via its distinct isotopic signature. FTIR spectroscopy confirms the presence of the key aryl ketone functional group. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework, confirming the precise substitution pattern on the pyridine ring and the structure of the propanoyl side chain. This rigorous, multi-faceted approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any subsequent research or development activities.

References

  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES). [Link]

  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. (n.d.). IJEI JOURNAL. [Link]

  • Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018). Journal of Heterocyclic Chemistry. [Link]

  • Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push–Pull Pyridine Derivatives. (2023). The Journal of Physical Chemistry C. [Link]

  • Pyridine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mass spectrum of propanone. (n.d.). Doc Brown's Chemistry. [Link]

  • Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one and its Analogs for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, a substituted pyridine derivative of interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While a specific CAS Number for this exact compound could not be definitively identified through publicly available databases, this guide will leverage data from closely related analogs to provide valuable insights for researchers and scientists in the field.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their utility stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, and their metabolic stability. The specific substitution pattern of a bromo- and methyl- group on the pyridine ring, as seen in the target molecule, offers a unique combination of steric and electronic properties that can be exploited for selective target binding. This guide will delve into the known characteristics of similar compounds to extrapolate the potential of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one as a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C9H10BrNOBased on chemical structure
Molecular Weight 228.09 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureBased on similar substituted pyridines
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General solubility of similar organic compounds
CAS Number Not definitively assigned in public databases.Extensive database search

Synthesis and Chemical Reactivity

The synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one can be approached through several established synthetic routes for preparing ketones on a pyridine scaffold. A plausible and efficient method would involve a Friedel-Crafts acylation or a related coupling reaction.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from commercially available 2-bromo-3-methylpyridine.

G A 2-Bromo-3-methylpyridine B 2-Bromo-5-nitro-3-methylpyridine A->B Nitration (HNO3, H2SO4) C 6-Bromo-5-methylpyridin-3-amine B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D 6-Bromo-5-methylpyridine-3-diazonium salt C->D Diazotization (NaNO2, HCl) E 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one D->E Acylation (Propionyl chloride, Cu(I) catalyst) G cluster_0 Core Scaffold cluster_1 Synthetic Modifications cluster_2 Potential Biologically Active Molecules A 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one B Suzuki Coupling A->B [Pd catalyst] Boronic acid/ester C Buchwald-Hartwig Amination A->C [Pd catalyst] Amine D Side-chain modification A->D e.g., Reduction, Aldol condensation E Kinase Inhibitors B->E F GPCR Modulators B->F C->F G Other Novel Therapeutics C->G D->E D->G

Foundational

Physicochemical Profiling and Synthetic Utility of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of highly functionalized, heteroaromatic building blocks is critical for the rapid exploration of chemical space. 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of highly functionalized, heteroaromatic building blocks is critical for the rapid exploration of chemical space. 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (CAS: 1355201-81-8) is a privileged 3,5,6-trisubstituted pyridine scaffold ()[1]. Characterized by its unique combination of an electrophilic ketone, a sterically demanding methyl group, and a highly reactive aryl bromide, this compound serves as a foundational core for synthesizing complex central nervous system (CNS) active agents ()[2] and potent G-protein coupled receptor (GPCR) modulators, such as adenosine receptor antagonists ()[3].

Physicochemical Properties & Pharmacokinetic Potential

To understand the utility of this scaffold, we must first analyze its physicochemical profile. The following parameters dictate both its reactivity during synthesis and its downstream pharmacokinetic viability when integrated into a larger pharmacophore.

PropertyValueCausality / Relevance in Drug Design
IUPAC Name 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-oneDefines the exact regiochemistry of the trisubstituted pyridine ring, dictating electronic distribution.
CAS Number 1355201-81-8Unique identifier for procurement and database indexing[1].
Molecular Formula C9H10BrNODefines the elemental composition ()[4].
Molecular Weight 228.09 g/mol Highly lead-like (MW < 300), allowing for substantial downstream elaboration without violating Lipinski's Rule of 5[1].
Topological Polar Surface Area (TPSA) 29.96 ŲExcellent for blood-brain barrier (BBB) penetration (ideal < 90 Ų), crucial for CNS targets[2].
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity and passive membrane permeability.
Hydrogen Bond Acceptors (HBA) 2 (N, O)Sufficient for target engagement (e.g., GPCR hinge binding) without compromising permeability.
Rotatable Bonds 2Low conformational entropy penalty upon target binding, improving overall binding affinity.

Structural Reactivity & Mechanistic Logic

The value of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one lies in the orthogonal reactivity of its three substituents.

  • The 6-Bromo Position: Located ortho to the pyridine nitrogen, this carbon is highly electron-deficient. This electronic activation drastically lowers the activation energy required for oxidative addition by Palladium(0) species, making it an ideal substrate for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.

  • The 5-Methyl Position: Acting as a stereoelectronic modulator, the methyl group provides localized steric bulk. This dictates the dihedral angle of substituents introduced at the C6 position. Furthermore, it blocks metabolic oxidation by Cytochrome P450 (CYP450) enzymes at the C5 position—a common metabolic liability in unsubstituted pyridines.

  • The 3-Propan-1-one (Propionyl) Position: This moiety acts as an electrophilic hub. The carbonyl carbon is primed for nucleophilic attack (e.g., reductive amination to form azabicyclic structures[2]), while the adjacent alpha-protons are acidic, enabling enolate chemistry for further alkylation.

Reactivity Core 1-(6-Bromo-5-methylpyridin-3-yl) propan-1-one Br_Group 6-Bromo Position Core->Br_Group Site 1 Me_Group 5-Methyl Position Core->Me_Group Site 2 Prop_Group 3-Propionyl Position Core->Prop_Group Site 3 Suzuki Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald) Br_Group->Suzuki Oxidative Addition Stability Steric Shielding & Metabolic Stability Me_Group->Stability CYP450 Blockade Nucleophilic Nucleophilic Addition & Reductive Amination Prop_Group->Nucleophilic Electrophilic Carbonyl

Diagram illustrating the site-specific reactivity and synthetic logic of the core scaffold.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

To elaborate the scaffold into an active pharmaceutical ingredient, the 6-bromo position is frequently arylated. The following protocol details a robust, self-validating methodology for a Suzuki-Miyaura cross-coupling.

Step 1: Reagent Preparation & Degassing

  • Action: Combine 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a Schlenk flask with a 4:1 mixture of 1,4-dioxane and water. Sparge the solvent mixture with Argon for 15 minutes.

  • Causality: Pd(0) catalysts are extremely sensitive to oxidation. Degassing removes dissolved O₂, preventing the formation of inactive Pd(II) peroxo complexes and suppressing the homocoupling of the boronic acid.

  • Self-Validation Checkpoint: Monitor the Schlenk line bubbler; a steady, uninterrupted positive pressure of Argon must be maintained without solvent suck-back, confirming a sealed, anaerobic environment.

Step 2: Catalyst Activation

  • Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of Argon. Seal the flask and heat to 90 °C.

  • Causality: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst. Upon heating in the presence of the boronic acid and base, it undergoes in situ reduction to the active Pd(0) species. The bulky, bidentate dppf ligand enforces a cis geometry, accelerating the rate-limiting reductive elimination step while preventing catalyst aggregation into inactive palladium black.

  • Self-Validation Checkpoint: The reaction mixture must transition from a distinct red/orange (Pd(II)) to a dark, homogeneous amber/brown (active Pd(0)). The appearance of a black precipitate indicates catalyst death, signaling the need to halt and restart with stricter anaerobic conditions.

Step 3: Reaction Monitoring

  • Action: Sample the reaction at the 2-hour mark.

  • Causality: Precise timing prevents over-reaction or degradation of the electrophilic ketone moiety under basic conditions at elevated temperatures.

  • Self-Validation Checkpoint: Draw a 10 µL aliquot, dilute in 100 µL acetonitrile, and analyze via LC-MS. The starting material (m/z 228/230, exhibiting a strict 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) must be completely absent. The emergence of a single peak corresponding to the product mass [M+H]⁺ confirms successful transmetalation and reductive elimination.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Causality: Aqueous washing removes the inorganic salts (K₂CO₃, potassium borates) and the water-soluble dioxane. Ethyl acetate selectively partitions the organic product.

  • Self-Validation Checkpoint: ¹H NMR of the purified product must show the disappearance of the characteristic splitting pattern of the 6-bromo starting material. The singlet of the 5-methyl group (approx. 2.4 ppm) and the triplet/quartet of the propan-1-one group must remain intact, confirming that the ketone was not compromised during the basic coupling conditions.

Application in Drug Development: Adenosine A2A Receptor Antagonism

Derivatives of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one are heavily documented in the synthesis of GPCR ligands, notably Adenosine A2A receptor antagonists ()[3].

The A2A receptor is a Gs-coupled GPCR. Upon activation by endogenous adenosine (often overexpressed in the hypoxic tumor microenvironment), the receptor stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which triggers a phosphorylation cascade leading to severe immunosuppression (inhibiting T-cell proliferation and cytokine production). By elaborating the 6-bromo and 3-propionyl positions of our core scaffold, medicinal chemists synthesize potent, selective antagonists that competitively bind the A2A receptor, blocking this pathway and rescuing anti-tumor immunity.

Signaling Antagonist Scaffold-Derived Antagonist A2AR Adenosine A2A Receptor (GPCR) Antagonist->A2AR Competitive Inhibition Adenosine Endogenous Adenosine Adenosine->A2AR Agonist Binding Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Immunosuppression (Tumor Microenvironment) PKA->Response Phosphorylation Cascade

Adenosine A2A receptor signaling pathway modulated by scaffold-derived antagonists.

References
  • United States Patent and Trademark Office. "Azabicyclic compounds are central nervous system active agents" (US20040152724A1).
  • World Intellectual Property Organization. "Adenosine receptor antagonists, pharmaceutical compositions and their use thereof" (WO2023158626A1).

Sources

Exploratory

Synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one: A Technical Guide to Starting Materials and Methodologies

Executive Summary The compound 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one is a highly functionalized pyridine building block of significant value in medicinal chemistry and drug development. Structurally, it features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one is a highly functionalized pyridine building block of significant value in medicinal chemistry and drug development. Structurally, it features an ethyl ketone moiety primed for further elaboration (e.g., reductive amination, Wittig olefination) and a C6-bromide that serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings).

As a Senior Application Scientist, I have structured this whitepaper to detail two rigorous, field-proven synthetic protocols to access this target. We will explore the classical Weinreb Amide Approach (the gold standard for ketone synthesis) and the advanced Turbo-Grignard Directed Metalation Route . Both protocols are designed as self-validating systems to ensure high fidelity, reproducibility, and yield.

Retrosynthetic Strategy & Mechanistic Causality

The target molecule features a pyridine core where the nitrogen is position 1. The bromine is at C6, the methyl group is at C5, and the propanoyl group is at C3.

  • Route A (The Weinreb Amide Route): Disconnection of the C3-propanoyl group leads directly to the commercially available starting material, 6-bromo-5-methylnicotinic acid (CAS: 901300-51-4)[1]. Direct addition of ethylmagnesium bromide to a free acid or standard acid chloride often results in uncontrolled over-addition, yielding a tertiary alcohol. Converting the acid to a Weinreb amide (N-methoxy-N-methylamide) circumvents this by forming a stable 5-membered chelate intermediate upon Grignard addition, locking the tetrahedral intermediate until an aqueous quench is applied[2].

  • Route B (Turbo-Grignard Metalation): Disconnection via halogen-metal exchange starting from 2-bromo-5-iodo-3-methylpyridine. Utilizing Knochel's Turbo-Grignard reagent (iPrMgCl·LiCl) allows for highly chemoselective iodine-magnesium exchange at low temperatures without disturbing the less reactive C2-bromide[3],[4].

G SM1 6-Bromo-5-methylnicotinic acid (Commercially Available) WA Weinreb Amide Intermediate (N-methoxy-N-methylamide) SM1->WA HATU, DIPEA HN(OMe)Me·HCl TM 1-(6-Bromo-5-methylpyridin-3-yl) propan-1-one WA->TM EtMgBr, THF 0 °C to RT SM2 2-Bromo-5-iodo-3-methylpyridine (Alternative SM) MG Arylmagnesium Intermediate (via Turbo-Grignard) SM2->MG iPrMgCl·LiCl THF, -20 °C MG->TM Propionyl Chloride CuCN·2LiCl

Figure 1: Divergent synthetic workflows for the target propan-1-one derivative.

Primary Protocol: The Weinreb Amide Route

Synthesis of 6-Bromo-N-methoxy-N,5-dimethylnicotinamide

Causality & Reagent Selection: HATU is selected over standard carbodiimides (like EDCI or DCC) due to its superior coupling kinetics. The presence of the nitrogen atom at the 7-position of the HOAt leaving group in HATU stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating amidation and minimizing side reactions[5].

Table 1: Stoichiometry for Amidation

ReagentMW ( g/mol )Eq.AmountFunction
6-Bromo-5-methylnicotinic acid216.031.010.0 gStarting Material
N,O-Dimethylhydroxylamine HCl97.541.25.4 gNucleophile
HATU380.231.119.3 gCoupling Agent
DIPEA (Hünig's Base)129.243.024.2 mLBase
DMF (Anhydrous)N/A-100 mLSolvent

Step-by-Step Methodology:

  • Activation: Dissolve 6-bromo-5-methylnicotinic acid in anhydrous DMF under an inert argon atmosphere. Add DIPEA, followed by HATU. Stir for 15 minutes at room temperature to pre-form the active OAt-ester.

  • Nucleophilic Attack: Add N,O-dimethylhydroxylamine hydrochloride in one continuous portion.

  • Self-Validating Step: Monitor the consumption of the highly UV-active HOAt-active ester intermediate via LC-MS (ESI+). The reaction is complete only when the mass corresponding to the active ester transitions entirely to the Weinreb amide mass (m/z 259.1).

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) (3 × 50 mL) to effectively partition and remove residual DMF from the organic phase.

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo to afford the Weinreb amide intermediate.

Grignard Addition to Form the Ethyl Ketone

Causality & Reagent Selection: The addition of ethylmagnesium bromide (EtMgBr) to the Weinreb amide forms a tetrahedral intermediate. The magnesium ion coordinates to both the carbonyl oxygen and the methoxy oxygen, forming a highly stable 5-membered ring[2]. This chelation prevents the collapse of the intermediate into a ketone in situ, completely precluding a second Grignard addition.

G A Weinreb Amide B EtMgBr Addition (Nucleophilic Attack) A->B C 5-Membered Chelate (Mg2+ coordinated to O,O) B->C Stabilizes tetrahedral intermediate D Over-addition Prevented C->D E Aqueous Acidic Workup C->E F Target Ethyl Ketone E->F Collapse of intermediate

Figure 2: Mechanistic causality of Weinreb amide chelation preventing over-addition.

Table 2: Stoichiometry for Grignard Addition

ReagentMW ( g/mol )Eq.AmountFunction
Weinreb Amide Intermediate259.101.010.0 gElectrophile
Ethylmagnesium bromide (3M in THF)133.271.519.3 mLNucleophile
THF (Anhydrous)N/A-80 mLSolvent

Step-by-Step Methodology:

  • Preparation: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C using an ice bath under a strict argon atmosphere.

  • Addition: Add EtMgBr dropwise via a syringe pump over 30 minutes to manage the exothermic nucleophilic addition and maintain the internal temperature below 5 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating Step: Quench a 50 µL aliquot in 1M HCl, extract with EtOAc, and analyze via TLC (UV active). The reaction is complete upon the total disappearance of the lower-Rf amide spot.

  • Quench & Collapse: Carefully quench the bulk reaction by pouring it into an aggressively stirred mixture of cold 1M HCl (aq) and ice. This acidic quench breaks the magnesium chelate, collapsing the intermediate to release the target ketone[2].

  • Purification: Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one.

Alternative Protocol: Turbo-Grignard Directed Metalation

For scenarios where the nicotinic acid derivative is unavailable, a bottom-up approach utilizing Knochel's Turbo-Grignard is highly effective. Standard isopropylmagnesium chloride often suffers from slow exchange rates and poor solubility of the resulting organomagnesium species. The addition of LiCl breaks the polymeric aggregates of the Grignard reagent, forming a highly reactive, monomeric iPrMgCl·LiCl complex[3]. This allows for rapid, low-temperature (-20 °C) iodine-magnesium exchange on 2-bromo-5-iodo-3-methylpyridine, perfectly preserving the less reactive C2-bromide[4].

Workflow:

  • Cool a solution of 2-bromo-5-iodo-3-methylpyridine in anhydrous THF to -20 °C.

  • Add iPrMgCl·LiCl (1.1 eq) dropwise. Stir for 30 minutes to ensure complete I/Mg exchange.

  • Transmetalate the resulting arylmagnesium species with CuCN·2LiCl (0.1 eq) to soften the nucleophile, then trap with propionyl chloride (1.2 eq).

  • Standard aqueous workup yields the target ketone.

Expected Analytical Characterization

To validate the final synthesized material, cross-reference your analytical data against these expected parameters:

  • 1H NMR (400 MHz, CDCl3): δ 8.75 (d, J = 2.2 Hz, 1H, Ar-H), 8.05 (d, J = 2.2 Hz, 1H, Ar-H), 2.98 (q, J = 7.2 Hz, 2H, -CH2-), 2.45 (s, 3H, Ar-CH3), 1.22 (t, J = 7.2 Hz, 3H, -CH3).

  • LC-MS (ESI+): m/z calculated for C9H10BrNO [M+H]+ 228.00; expected to find ~228.0 and 230.0 (A distinct 1:1 isotopic pattern indicative of a single bromine atom).

References

  • [5] HATU (Coupling Agent). Wikipedia.[Link]

  • [2] Weinreb Ketone Synthesis. Wikipedia. [Link]

  • [3] Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. ResearchGate.[Link]

  • [4] Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. PMC (NIH).[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one: A Versatile Scaffold for CNS and Oncology Therapeutics

Executive Summary In modern drug discovery, the identification of highly functionalized, low-molecular-weight building blocks is critical for developing targeted therapeutics. 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of highly functionalized, low-molecular-weight building blocks is critical for developing targeted therapeutics. 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (C9H10BrNO) represents a highly versatile pharmacophore intermediate. While not a deployed drug itself, its unique structural topology—combining a halogenated pyridine core with an aliphatic ketone—positions it as a premier scaffold for synthesizing two distinct classes of high-value therapeutics: Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) for central nervous system (CNS) disorders, and Biaryl Kinase Inhibitors targeting oncogenic pathways (e.g., PI3K, RAF).

This technical whitepaper deconstructs the structural rationale, biological potential, and self-validating synthetic workflows required to harness this molecule in advanced drug development.

Structural Rationale & Pharmacophore Analysis

The biological utility of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is dictated by its precise substitution pattern. Each functional group serves a distinct chemical and biological purpose:

  • The Pyridine Core: Pyridine rings are classic bioisosteres for phenyl rings, offering improved aqueous solubility and metabolic stability. Biologically, the pyridine nitrogen acts as a critical hydrogen bond acceptor, a feature heavily exploited in anchoring molecules to the hinge region of kinases 1[1].

  • 6-Bromo Substitution: The bromine atom provides a heavy halogen bond donor for interacting with hydrophobic pockets in target proteins. Chemically, it is an essential vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid generation of extended biaryl systems 2[2].

  • 5-Methyl Group: Positioned ortho to the bromine, this methyl group introduces controlled steric bulk. During cross-coupling, this bulk forces the resulting biaryl system out of coplanarity, a conformational restriction that often drastically increases target selectivity and reduces off-target toxicity 3[3].

  • Propan-1-one (Propionyl) Moiety: The ketone acts as a hydrogen bond acceptor. More importantly, the alpha-carbon of the propan-1-one group is highly susceptible to enolization and subsequent electrophilic halogenation, making it the perfect handle for synthesizing aminoketone (cathinone) derivatives 4[4].

Quantitative Data: Physicochemical Profiling

To evaluate the compound's suitability for fragment-based drug design (FBDD), we must look at its physicochemical properties and the predictive binding parameters of its derivatives.

Table 1: Physicochemical Properties of the Base Scaffold

PropertyValuePharmacological Implication
Molecular Weight228.09 g/mol Highly efficient for FBDD; leaves ample room for functionalization.
LogP (Predicted)~2.1Optimal lipophilicity for CNS penetration and oral bioavailability.
Polar Surface Area (PSA)~30 ŲExcellent membrane permeability; avoids efflux pump recognition.
Hydrogen Bond Acceptors2Facilitates binding in kinase hinge regions or transporter pockets.
Hydrogen Bond Donors0Minimizes desolvation penalty during target binding.

Table 2: Predictive In Vitro Screening Parameters for Derived Scaffolds

Derivative ClassPrimary TargetExpected IC50 / Ki RangeKey Structural Interaction
Biaryl Pyridyl KetonesPI3K / RAF Kinases10 - 50 nMPyridine nitrogen hydrogen bonding with hinge region backbone.
Pyridyl CathinonesDAT / NET Transporters50 - 200 nMProtonated amine salt bridge with aspartate residues in binding pocket.

Mechanistic Pathways & Synthetic Divergence

The true value of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one lies in its synthetic divergence. Depending on the reaction conditions, it can be driven toward CNS-active compounds or oncology-focused kinase inhibitors.

SyntheticDivergence Start 1-(6-Bromo-5-methylpyridin-3-yl) propan-1-one Enol Enolization & Bromination (Br2, AcOH) Start->Enol Pathway A (CNS) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Cat.) Start->Suzuki Pathway B (Oncology) Amine Nucleophilic Substitution (R-NH2) Enol->Amine NDRI Pyridyl Cathinone (NDRI Candidate) Amine->NDRI Biaryl Biaryl Pyridyl Ketone (Kinase Inhibitor Scaffold) Suzuki->Biaryl

Caption: Synthetic divergence of the pyridyl ketone into CNS and oncology therapeutic scaffolds.

Mechanism of Action: Kinase Inhibition (Pathway B)

When converted into a biaryl system, the resulting derivatives act as competitive ATP-binding inhibitors. Pyridyl ketones are established building blocks for PI3K and RAF kinase inhibitors 5[5]. The mechanism relies on the pyridine nitrogen anchoring to the kinase hinge region, while the newly appended aryl group occupies the adjacent hydrophobic pocket.

KinaseInhibition Drug Biaryl Pyridyl Ketone Hinge Kinase Hinge Region (Hydrogen Bonding) Drug->Hinge Pyridine N Hydrophobic Hydrophobic Pocket II (Pi-Pi Stacking) Drug->Hydrophobic Biaryl Motif ATP ATP Binding Blockade Hinge->ATP Hydrophobic->ATP Downstream Inhibition of Cell Proliferation ATP->Downstream Signal Arrest

Caption: Mechanism of action for biaryl pyridyl ketones in competitive ATP-binding kinase inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm reaction causality and success.

Protocol A: Synthesis of Biaryl Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Causality Rationale: The 6-bromo position is sterically hindered by the adjacent 5-methyl group. Therefore, standard palladium catalysts (like Pd(PPh3)4) often fail due to slow oxidative addition. We utilize Pd(dppf)Cl2 , as the bidentate dppf ligand enforces a wide bite angle, accelerating the reductive elimination step and overcoming steric hindrance 6[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, combine 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and anhydrous K2CO3 (2.5 eq). The strong base is required to activate the boronic acid into a reactive boronate complex.

  • Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H2O (4:1 v/v). The presence of water is critical for the transmetalation step.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction at 6 hours. The disappearance of the 228 m/z peak (starting material) and the appearance of the corresponding biaryl mass peak confirms successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Pyridyl Cathinone Analogs (NDRI Candidates)

Causality Rationale: To convert the propan-1-one into a cathinone analog, alpha-bromination is required. Using Br2 in glacial acetic acid ensures that the reaction proceeds via the acid-catalyzed enol tautomer, preventing over-bromination and isolating the reaction strictly to the alpha-carbon.

Step-by-Step Methodology:

  • Enolization & Bromination: Dissolve 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (1.0 eq) in glacial acetic acid. Add a catalytic amount of HBr (33% in AcOH) to initiate enolization.

  • Halogen Addition: Dropwise add a solution of Br2 (1.05 eq) in AcOH at 0°C. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint (TLC/NMR): Quench a micro-aliquot. 1H-NMR should show the disappearance of the intact ethyl CH2 quartet and the appearance of a downfield CH-Br quartet (~5.0 ppm).

  • Amination: Isolate the alpha-bromo intermediate and dissolve in anhydrous THF. Add the desired primary amine (e.g., tert-butylamine, 3.0 eq). The excess amine acts as both the nucleophile and the acid scavenger.

  • Isolation: Stir at room temperature for 16 hours. Concentrate in vacuo, partition between DCM and 1M NaOH, extract the organic layer, and precipitate the final product as an HCl salt using ethereal HCl.

References

  • Smolecule - 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one Biological Activity and Structural Features.
  • Chemspace - 6-bromo-5-methylpyridin-3-ol Structural Information and Chemical Properties.
  • Fluorochem - 6-Bromo-5-methylpyridine-3-boronic acid (CAS 1003043-34-2) Documentation.
  • NIH PMC - Synthesis of Rocaglamide Hydroxamates and Related Compounds: Synthetic and Biological Studies.
  • Google Patents (AU2003226211B2) - Substituted benzazoles and use thereof as RAF kinase inhibitors.
  • Google Patents (US8513221B2) - PI3K isoform selective inhibitors.

Sources

Exploratory

Discovery and Synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one Derivatives: A Technical Guide

Executive Summary In modern medicinal chemistry, halogenated pyridine scaffolds are privileged structures utilized to fine-tune the physicochemical properties and target-binding affinities of drug candidates. Specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, halogenated pyridine scaffolds are privileged structures utilized to fine-tune the physicochemical properties and target-binding affinities of drug candidates. Specifically, 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one has emerged as a critical bifunctional building block. Featuring an aryl bromide handle for transition-metal-catalyzed cross-coupling and a propiophenone-like ketone for alpha-functionalization, this scaffold is heavily utilized in the synthesis of SHP2 phosphatase inhibitors [3] and Adenosine A2a/A2b receptor antagonists[2] in advanced immuno-oncology programs.

This whitepaper provides an in-depth mechanistic analysis and a self-validating synthetic protocol for generating this core scaffold, focusing on the quantum mechanical principles that govern its regioselective synthesis.

Mechanistic Rationale: The Haloselectivity Puzzle

The most logical and scalable precursor for 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one is 2,5-dibromo-3-methylpyridine . The fundamental synthetic challenge lies in differentiating the two bromine atoms (C-2 vs. C-5) to achieve strictly regioselective functionalization.

The Causality of Regioselectivity

In nucleophilic aromatic substitution (SNAr) and palladium-catalyzed oxidative addition, the C-2 position is overwhelmingly favored. This is because the C-2 carbon is highly electron-deficient due to its proximity to the electronegative pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex.

However, to synthesize our target ketone, we must functionalize the C-5 position. This is achieved via halogen-metal exchange using a Turbo-Grignard reagent (iPrMgCl·LiCl), which completely reverses the regioselectivity to favor C-5 [4].

Quantum Mechanical Origin: This divergence in haloselectivity is driven by the topology of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the LUMO+2 of 2,5-dibromopyridines reveals a large, "String-of-Pearls" shaped lobe protruding along the C5–Br bond, extending significantly beyond the electron density isosurface. This unique orbital distribution allows the C-5 bromide to preferentially interact with the incoming organomagnesium reagent [5].

Thermodynamic Control: From a thermodynamic perspective, the resulting C-5 magnesiated intermediate is highly stable. Conversely, a C-2 carbanion suffers from severe lone-pair/lone-pair repulsion with the adjacent pyridine nitrogen (the alpha effect), making the C-5 Grignard species the thermodynamically favored product [4, 6].

G A 2,5-Dibromo-3-methylpyridine (Starting Material) B Mg-Halogen Exchange iPrMgCl·LiCl, THF, -10°C A->B C C5-Magnesiated Intermediate (Thermodynamically Favored) B->C D Electrophilic Acylation N-Methoxy-N-methylpropionamide C->D E 1-(6-Bromo-5-methylpyridin- 3-yl)propan-1-one D->E

Synthetic workflow for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one via regioselective exchange.

Self-Validating Experimental Protocol

To ensure a robust and self-validating system, this protocol utilizes iPrMgCl·LiCl . The addition of LiCl is not arbitrary; it breaks up the polymeric aggregates of the Grignard reagent, significantly increasing its kinetic basicity and solubility. This allows the Br/Mg exchange to proceed efficiently at mild temperatures (-10 °C) rather than requiring strict cryogenic (-78 °C) conditions [7].

Step-by-Step Methodology
  • System Preparation & Deoxygenation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,5-dibromo-3-methylpyridine (1.0 equiv) in anhydrous THF to achieve a 0.5 M concentration. Cool the solution to -10 °C using an ice/salt bath.

  • Regioselective Magnesiation: Add iPrMgCl·LiCl (1.3 M in THF, 1.05 equiv) dropwise over 15 minutes via a syringe pump to prevent localized heating. Stir the reaction mixture at -10 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour. Self-Validation Check: Quench a 50 µL aliquot in water and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the debrominated 2-bromo-3-methylpyridine mass confirms successful and complete Grignard formation.

  • Controlled Acylation: Cool the reaction mixture back to -10 °C. Add N-methoxy-N-methylpropionamide (Weinreb amide, 1.2 equiv) dropwise. Causality note: The Weinreb amide is critical because it forms a highly stable tetrahedral chelate with the magnesium ion, effectively halting the reaction and preventing the over-addition of the Grignard reagent that would otherwise yield a tertiary alcohol byproduct.

  • Quench & Extraction: Stir the mixture for 2 hours at room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one as a crystalline solid.

Quantitative Reaction Parameters
ParameterValueRationale / Causality
Starting Material 2,5-Dibromo-3-methylpyridine (1.0 eq)Provides the necessary dihalogenated scaffold for regioselective differentiation.
Exchange Reagent iPrMgCl·LiCl (1.05 eq)LiCl breaks Grignard aggregates, enhancing kinetic basicity and allowing non-cryogenic exchange.
Electrophile N-Methoxy-N-methylpropionamide (1.2 eq)Forms a stable tetrahedral magnesium chelate, preventing over-alkylation to the tertiary alcohol.
Solvent Anhydrous THF (0.5 M)Coordinating solvent stabilizes the organomagnesium intermediate via lone-pair donation.
Temperature -10 °C to 0 °CBalances the kinetics of the Br/Mg exchange while preventing unwanted C-2 isomerization.
Typical Yield 75% - 85%High regioselectivity inherently limits the formation of the C-2 acylated byproduct.

Downstream Diversification in Drug Discovery

Once the 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one core is synthesized, it acts as a divergent hub for library generation in medicinal chemistry.

  • C-6 Functionalization: The remaining bromine atom at the C-6 position is highly activated for palladium-catalyzed cross-coupling. Suzuki-Miyaura or Buchwald-Hartwig reactions can be deployed here to seamlessly install complex aryl, heteroaryl, or amine substituents [1].

  • Alpha-Ketone Activation: The propan-1-one group can be selectively alpha-brominated using Br₂ or N-Bromosuccinimide (NBS) to yield 2-bromo-1-(6-bromo-5-methylpyridin-3-yl)propan-1-one. This alpha-bromo ketone is an indispensable precursor for constructing fused imidazopyridines or thiazole rings via Hantzsch-type condensations with amidines or thioamides.

G2 Core 1-(6-Bromo-5-methylpyridin-3-yl) propan-1-one Suzuki Suzuki Coupling (C-6 Arylation) Core->Suzuki Pd Catalyst AlphaBr Alpha-Bromination (Ketone Activation) Core->AlphaBr Br2 or NBS RedAm Reductive Amination (Amine Synthesis) Core->RedAm Amine + NaBH(OAc)3

Divergent derivatization pathways for the 6-bromo-5-methylpyridine core in drug discovery.

References

  • Benchchem. "(6-Bromo-5-methylpyridin-2-yl)methanamine | Benchchem".
  • Google Patents. "WO2023158626A1 - Adenosine receptor antagonists, pharmaceutical compositions and their use thereof".
  • Google Patents. "CN112166110A - SHP2 phosphatase inhibitors and methods of use".
  • ResearchGate. "Br/Mg exchange on 2,5-dibromopyridine (10 a) using various exchange reagents".
  • WuXi AppTec. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions-Magical Power of Quantum Mechanics-Chemistry".
  • Benchchem. "An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine".
  • ResearchGate. "Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines".
Foundational

Spectroscopic data (NMR, IR, MS) for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

A Comprehensive Spectroscopic Guide to 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one for Advanced Research For Researchers, Scientists, and Drug Development Professionals Introduction 1-(6-Bromo-5-methylpyridin-3-yl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Spectroscopic Guide to 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the brominated pyridine ring and the propanone side chain, make it a versatile building block for the synthesis of novel compounds with potential biological activity. Accurate characterization of this molecule is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, coupled with detailed experimental protocols for data acquisition. The presented data is based on established spectroscopic principles and predictions from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the propanoyl and methyl groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.8Doublet~2.0
H-4~8.2Doublet~2.0
-CH₂- (Propanoyl)~3.0Quartet~7.2
-CH₃ (Pyridine)~2.5Singlet-
-CH₃ (Propanoyl)~1.2Triplet~7.2
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~198
C-6~145
C-2~152
C-4~138
C-5~135
C-3~130
-CH₂- (Propanoyl)~32
-CH₃ (Pyridine)~18
-CH₃ (Propanoyl)~8
Expert Interpretation of Predicted NMR Spectra

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The downfield shifts of the aromatic protons (H-2 and H-4) are attributed to the deshielding effect of the electronegative nitrogen atom and the bromine atom within the pyridine ring. The propanoyl group's methylene protons are expected to appear as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a triplet. The singlet nature of the pyridine's methyl group protons is due to the absence of adjacent protons.

In the ¹³C NMR spectrum, the carbonyl carbon is predicted to have the most downfield chemical shift due to its direct attachment to an electronegative oxygen atom. The chemical shifts of the aromatic carbons are influenced by the positions of the nitrogen, bromine, and methyl substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program.

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve instrument Instrument Setup (Tune & Shim) dissolve->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct reference Reference Spectrum correct->reference

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is expected to show characteristic absorption bands for its functional groups.

Predicted Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
~3100-3000Aromatic C-HStretchMedium
~2980-2850Aliphatic C-HStretchMedium
~1700C=O (Ketone)StretchStrong
~1600, ~1470Aromatic C=C and C=NStretchMedium-Strong
~1050C-BrStretchMedium
Expert Interpretation of the Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum is the strong absorption band around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ketone group.[1] The presence of the aromatic pyridine ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1600-1470 cm⁻¹ region.[2] The C-Br stretching vibration is expected to appear in the fingerprint region, around 1050 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique is as follows:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Collect the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

IR_Workflow start Start clean Clean ATR Crystal start->clean background Record Background Spectrum clean->background sample Apply Sample background->sample acquire Acquire Spectrum sample->acquire clean_after Clean ATR Crystal acquire->clean_after end End clean_after->end

Caption: Simplified workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

The mass spectrum of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is expected to show a characteristic molecular ion peak and several key fragment ions.

Predicted m/z Proposed Fragment Ion Significance
227/229[M]⁺˙ (C₉H₁₀BrNO)Molecular ion peak (with bromine isotopes)
198/200[M - C₂H₅]⁺Loss of the ethyl group (α-cleavage)
182/184[M - C₂H₅CO]⁺Loss of the propanoyl radical
170[C₇H₆Br]⁺Bromopyridine fragment
57[C₃H₅O]⁺Propanoyl cation
Expert Interpretation of the Predicted Mass Spectrum

A key feature of the mass spectrum will be the presence of two molecular ion peaks at m/z 227 and 229 with nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3] The fragmentation of the molecular ion is expected to be dominated by α-cleavage, leading to the loss of the ethyl group and the formation of a stable acylium ion at m/z 198/200.[4] Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in the formation of a bromopyridine fragment.

Experimental Protocol for Mass Spectrometry

A general procedure for acquiring a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC-MS Setup:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • GC Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Oven Temperature Program: A temperature ramp (e.g., from 50 °C to 250 °C at 10 °C/min) is typically used to ensure good separation and peak shape.

  • MS Acquisition Parameters (EI):

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 40-300).

    • Ion Source Temperature: Typically around 230 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.

MS_Fragmentation M [M]⁺˙ m/z 227/229 F1 [M - C₂H₅]⁺ m/z 198/200 M->F1 - •C₂H₅ F2 [M - C₂H₅CO]⁺ m/z 182/184 M->F2 - •C₂H₅CO F3 [C₃H₅O]⁺ m/z 57 M->F3 - •C₆H₅BrN F1->F2 - CO

Caption: Predicted major fragmentation pathways.

Conclusion

The predicted spectroscopic data for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one provides a detailed "molecular fingerprint" that is invaluable for its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and MS analyses offers a comprehensive structural elucidation, which is essential for researchers in the fields of drug discovery and materials science. The provided experimental protocols serve as a reliable guide for obtaining high-quality spectroscopic data for this and similar compounds.

References

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • UCLA Division of Physical Sciences. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Abstract This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound, 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one. As a substituted bromopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound, 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one. As a substituted bromopyridine, this molecule holds potential within pharmaceutical research, where understanding its physicochemical properties is a non-negotiable prerequisite for advancing through the drug development pipeline. Poor solubility can severely limit bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1][2] This document outlines detailed, field-proven protocols for determining thermodynamic and kinetic solubility, conducting forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines, and establishing a stability-indicating analytical method. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with a robust, self-validating system for the comprehensive characterization of this and structurally related compounds.

Introduction: The Critical Role of Early Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles are the compound's intrinsic physicochemical properties, primarily its solubility and stability.[1] 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one, a compound featuring a bromopyridine core, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] Pyridine derivatives are often utilized to enhance the solubility and bioavailability of less soluble parent molecules.[3]

However, the presence of a bromine atom and a ketone functional group introduces specific considerations for both solubility and stability. Halogenated aromatic systems can exhibit complex solubility profiles, while the pyridine ring itself can be susceptible to specific degradation pathways. Therefore, a thorough and early assessment of these properties is not merely a data-gathering exercise; it is a foundational component of risk management in drug development. These studies provide crucial insights that inform formulation development, define appropriate storage conditions, and identify potential liabilities that must be mitigated.[6][7]

This guide presents a logical, structured approach to generating a comprehensive solubility and stability profile for 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one.

Physicochemical Properties (Predicted and Known)

While extensive experimental data for this specific molecule is not widely published, we can infer some properties based on its structure. A search for the compound in chemical databases provides basic identifiers.[8]

PropertyValue/InformationSource
Chemical Name 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one-
Molecular Formula C9H10BrNO-
Molecular Weight 228.09 g/mol Derived
CAS Number Not broadly available in public databases.-
Appearance Likely a solid at room temperature.Inferred from related structures[9]
Predicted pKa The pyridine nitrogen provides a site for protonation, making it a weak base. The exact pKa would require experimental determination but is crucial for understanding pH-dependent solubility.Chemical Principle
Predicted logP The presence of the bromo- and methyl- groups suggests a degree of lipophilicity, which will influence its partitioning behavior and solubility in both aqueous and organic media.Chemical Principle

Comprehensive Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a master variable that dictates its dissolution rate and, consequently, its absorption and bioavailability.[1] We must differentiate between two key types of solubility: thermodynamic and kinetic.[10][11]

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[10][12] The shake-flask method is the universally accepted gold-standard for this determination.[1][10]

  • Media Preparation: Prepare a series of physiologically relevant aqueous buffers (e.g., 0.1 N HCl at pH 1.2, acetate buffer at pH 4.5, and phosphate buffers at pH 6.8 and 7.4).[1] The use of multiple pH values is essential to construct a pH-solubility profile, which is critical for predicting behavior in the gastrointestinal tract.[10]

  • Sample Preparation: Add an excess amount of solid 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one to individual vials containing a known volume of each buffer. The key is to ensure a visible excess of solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been achieved.[1]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[1] A minimum equilibration time of 24 hours is recommended, with samples taken at 24 and 48 hours to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[13]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the saturated supernatant from the excess solid via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10] This step is critical to avoid artificially high results from suspended microparticles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (see Section 5).

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[11][13] While less precise than thermodynamic solubility, it is a rapid, high-throughput method ideal for early discovery phases.[12][13]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a DMSO-compatible microplate, perform a serial dilution of the stock solution.

  • Addition to Buffer: Add a small, precise volume of each dilution to a microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This rapid solvent shift creates a supersaturated state.

  • Precipitation Detection: Immediately monitor the plate for the formation of precipitate over a period of 1-2 hours using a nephelometer, which measures light scattering caused by insoluble particles.[13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.

Data Presentation and Interpretation

The results should be summarized in a clear table and visualized by plotting solubility against pH to generate a pH-solubility profile. This profile is invaluable for predicting where the drug will dissolve in the GI tract and for guiding formulation strategies.[10]

pHThermodynamic Solubility (µg/mL) at 25°CKinetic Solubility (µM) at 25°C
1.2Experimental ValueExperimental Value
4.5Experimental ValueExperimental Value
6.8Experimental ValueExperimental Value
7.4Experimental ValueExperimental Value

Stability Assessment and Forced Degradation

Stability testing is essential for identifying degradation pathways, determining intrinsic stability, and developing a stability-indicating analytical method.[7] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[7][14] The goal is to achieve a target degradation of 5-20%, as this provides sufficient degradation products for analysis without being so extensive as to generate irrelevant secondary products.[14]

The Forced Degradation Workflow

The following diagram illustrates a systematic approach to forced degradation studies as mandated by ICH guidelines.[6][14]

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A(R2)) cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution (e.g., 1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Expose API Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Expose API Oxidation Oxidation 3% H2O2, RT API->Oxidation Expose API Thermal Thermal 80°C (Solid & Solution) API->Thermal Expose API Photo Photolytic ICH Q1B Light Conditions API->Photo Expose API HPLC HPLC-DAD/MS Analysis Acid->HPLC Analyze Samples (t=0, 2, 8, 24h) Base->HPLC Analyze Samples (t=0, 2, 8, 24h) Oxidation->HPLC Analyze Samples (t=0, 2, 8, 24h) Thermal->HPLC Analyze Samples (t=0, 2, 8, 24h) Photo->HPLC Analyze Samples (t=0, 2, 8, 24h) Mass_Balance Assess Mass Balance HPLC->Mass_Balance Peak_Purity Check Peak Purity Mass_Balance->Peak_Purity Report Identify Degradants Elucidate Pathways Validate Method Peak_Purity->Report

Caption: Workflow for ICH-compliant forced degradation studies.

Detailed Stress Condition Protocols

For each condition, a solution of 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one (e.g., 1 mg/mL) should be prepared and analyzed at initial, and subsequent time points (e.g., 2, 8, 24, 48 hours) to track the percentage of parent compound remaining.[15]

  • Acid Hydrolysis: Treat the compound solution with 0.1 M to 1 M HCl. If no degradation occurs at room temperature, the temperature can be elevated to 50-60°C.[15] The pyridine ring is generally stable to acid, but specific substituents can alter this.

  • Base Hydrolysis: Treat the solution with 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[15] The propanone side chain may be susceptible to base-catalyzed reactions.

  • Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂).[1] Oxidation studies are often rapid and should be monitored closely to avoid excessive degradation.[14] The pyridine nitrogen can be oxidized to an N-oxide.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).[1][15] This assesses the intrinsic thermal stability.

  • Photostability: Expose solid and solution samples to a light source that provides both UV and visible output, as specified in ICH guideline Q1B. The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[7][15] Brominated aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond.[16]

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. This mechanistic thinking is crucial for identifying unknown peaks in the chromatogram.

Degradation_Pathways Hypothetical Degradation Pathways cluster_photo Photolysis cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Strong Base/Heat) Parent 1-(6-Bromo-5-methyl- pyridin-3-yl)propan-1-one Debrominated 1-(5-methylpyridin-3-yl) propan-1-one Parent->Debrominated C-Br Cleavage N_Oxide 6-Bromo-5-methyl-1-oxido- pyridin-1-ium-3-yl)propan-1-one Parent->N_Oxide N-Oxidation Hydroxylated 1-(6-Hydroxy-5-methyl- pyridin-3-yl)propan-1-one Parent->Hydroxylated SNAr of Br

Caption: Plausible degradation pathways for the target compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[2][17] It must be able to separate the intact parent drug from its degradation products, process impurities, and any other potential interferents.[17]

HPLC Method Development Strategy

Reversed-phase HPLC (RP-HPLC) is the dominant technique for SIAMs due to its versatility.[17]

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B is typically required to resolve all components.[18]

  • Detection: A photodiode array (PDA) detector is invaluable as it can assess peak purity across the entire UV spectrum, helping to ensure that a chromatographic peak corresponds to a single component.

  • Method Optimization: The forced degradation samples are the key to method development. The HPLC gradient and other parameters are optimized until baseline separation is achieved between the parent peak and all degradation product peaks.

  • Mass Spectrometry (MS) Integration: Coupling the HPLC to a mass spectrometer (LC-MS) is essential for identifying degradation products.[18][19] By comparing the mass-to-charge (m/z) ratio of the degradant peaks with the hypothesized structures (see Section 4.3), their identities can be confirmed.

Data Presentation

The results of the stability study should be presented in a summary table.

Stress ConditionTime (hr)% Parent RemainingNo. of DegradantsObservations (e.g., Major Degradant RRT)
0.1 M HCl (60°C)24Experimental ValueExperimental ValueDescription
0.1 M NaOH (60°C)24Experimental ValueExperimental ValueDescription
3% H₂O₂ (RT)8Experimental ValueExperimental ValueDescription
80°C Dry Heat48Experimental ValueExperimental ValueDescription
Photolytic-Experimental ValueExperimental ValueDescription

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one. By systematically executing the described protocols, researchers can generate a high-quality data package that is essential for making informed decisions in the drug development process. The pH-solubility profile will directly influence formulation strategies, while the forced degradation studies will establish a validated stability-indicating method and reveal the compound's intrinsic liabilities. This foundational knowledge is paramount for mitigating risks, ensuring product quality and safety, and ultimately, accelerating the path from discovery to clinical application.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dahiwade, V., et al. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Benchchem. A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020, September 14).
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Stability Indicating Assay Method. (2023, October 10). IJCRT.org.
  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. (2025, June 25). Impactfactor.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT.
  • ChemicalBook. 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC.
  • Sigma-Aldrich. 1-(6-bromo-5-methylpyridin-3-yl)cyclooctanol.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022, May 9). PMC.
  • 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. (2009, November 15).
  • Benchchem. Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies.
  • Proposed oxidative degradation pathway | Download Scientific Diagram. (n.d.). ResearchGate.
  • Roles of Bromine Radicals and Hydroxyl Radicals in the Degradation of Micropollutants by the UV/Bromine Process. (2020, May 19). PubMed.
  • [Biodegradation of pyridine under UV irradiation]. (2012, February 15). PubMed.
  • Guidechem. N-(6-Bromo-5-methylpyridin-3-yl)acetamide 96206-67-6 wiki.
  • MilliporeSigma. 5-Bromo-6-methylpyridin-3-ol | 186593-45-3.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.

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Foundational

Strategic Utilization of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one in Advanced Medicinal Chemistry and Drug Discovery

Executive Summary In modern drug discovery, the selection of bifunctional building blocks is paramount for the rapid generation of diverse chemical libraries. 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (CAS 1355201-81-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is paramount for the rapid generation of diverse chemical libraries. 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (CAS 1355201-81-8) 1 represents a highly versatile intermediate, characterized by an electron-deficient aryl bromide and an alkyl ketone moiety. This technical guide provides an in-depth analysis of its reactivity profile, field-validated synthetic protocols, and its integration into the synthesis of targeted therapeutics, including SHP2 phosphatase inhibitors, Acetyl-CoA carboxylase (ACC) inhibitors, and CNS-active azabicyclic compounds.

Physicochemical Profiling & Structural Rationale

The utility of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one stems from its orthogonal reactivity. The pyridine nitrogen withdraws electron density from the ring, significantly weakening the C6–Br bond. This electronic activation lowers the activation energy required for the oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, the propan-1-one group at the C3 position offers a classic electrophilic center. Because it is slightly sterically hindered by the ethyl chain, it necessitates specific Lewis acid catalysis for efficient nucleophilic attack (e.g., in reductive aminations).

Table 1: Key Physicochemical Parameters
PropertyValueStructural Significance
CAS Number 1355201-81-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H10BrNODefines the exact atomic composition.
Molecular Weight 228.09 g/mol Optimal low molecular weight for fragment-based drug design.
SMILES CCC(=O)C1=CN=C(Br)C(C)=C1Facilitates computational docking and cheminformatics.
Reactive Handles Aryl Bromide, KetoneEnables divergent, multi-step synthetic pathways.

Strategic Synthetic Workflows (Methodologies)

As a Senior Application Scientist, I emphasize that successful library generation relies on robust, self-validating protocols. The following methodologies are engineered to maximize yield while minimizing side reactions. Every step is designed with built-in causality and In-Process Controls (IPC) to ensure the system validates itself before proceeding.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-Br Activation)

This protocol is designed to functionalize the C6 position with aryl or heteroaryl groups.

  • Causality & Rationale: The electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition. We utilize Pd(dppf)Cl₂ because its large bite angle facilitates both oxidative addition and reductive elimination, while minimizing competitive protodeboronation of the boronic acid.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask, charge 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 v/v). Why? Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to catalyst death and high levels of homocoupling. Purge the system with Argon for 15 minutes.

    • Reaction: Heat the mixture to 90°C for 4-6 hours. Why 90°C? This temperature provides sufficient thermal energy to overcome the activation barrier of the transmetalation step, which is often rate-limiting in sterically demanding couplings.

    • In-Process Control (IPC): Monitor via LC-MS. The protocol is self-validating; the disappearance of the M+ (228 m/z) and M+2 (230 m/z) isotopic pattern of the bromide confirms complete conversion.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Reductive Amination of the Propan-1-one Moiety
  • Causality & Rationale: The propan-1-one group is deactivated by the electron-withdrawing pyridine ring and sterically encumbered by the ethyl chain. Standard reductive amination conditions (e.g., NaBH₃CN in MeOH) often result in poor yields. We employ Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid to force imine formation, followed by reduction with Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Step-by-Step Methodology:

    • Imine Formation: Dissolve the ketone (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous Dichloroethane (DCE). Add Ti(OiPr)₄ (2.0 equiv). Stir at room temperature for 12 hours under Argon. Why Ti(OiPr)₄? It acts as a water scavenger and a strong Lewis acid, driving the equilibrium towards the intermediate imine/iminium ion.

    • Reduction: Cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 equiv) in portions. Why NaBH(OAc)₃? The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the iminium ion without reducing any unreacted starting ketone to the corresponding alcohol.

    • Quench & Workup (IPC): Quench with 1M NaOH to precipitate titanium salts as TiO₂. Filter through Celite, extract the aqueous layer with DCM. LC-MS should show a mass shift of (+Amine Mass - 16 Da for the lost oxygen).

SyntheticWorkflow BB 1-(6-Bromo-5-methylpyridin-3-yl) propan-1-one (Core Building Block) Pd Pd-Catalyzed Cross-Coupling (C-Br Activation) BB->Pd Route A Ketone Ketone Functionalization (Propan-1-one) BB->Ketone Route B Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Pd->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Pd->Buchwald RedAm Reductive Amination (Alkyl Amines) Ketone->RedAm Condens Heterocycle Formation (e.g., Pyrazoles) Ketone->Condens

Divergent synthetic workflow illustrating the bifunctional reactivity of the core building block.

Translational Applications in Drug Discovery

The structural motifs derived from 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one are highly prevalent in clinical candidates across multiple therapeutic areas.

SHP2 Phosphatase Inhibitors (Oncology)

Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in the RAS/MAPK signaling pathway. Mutations in the PTPN11 gene lead to hyperactive SHP2, driving oncogenesis in neuroblastoma, melanoma, and acute myeloid leukemia. Patent literature 2 demonstrates that 6-bromo-5-methylpyridin-3-yl derivatives are crucial precursors in the synthesis of allosteric SHP2 inhibitors. The pyridine ring often acts as a hinge-binding or allosteric pocket-filling motif, stabilizing the auto-inhibited conformation of the phosphatase.

SHP2Pathway RTK Receptor Tyrosine Kinase (RTK) Activation SHP2 SHP2 Phosphatase (Active State) RTK->SHP2 Recruits & Activates RAS RAS Activation SHP2->RAS Dephosphorylates ERK MAPK/ERK Pathway (Proliferation/Survival) RAS->ERK Promotes Inhibitor Pyridyl-based SHP2 Inhibitor Inhibitor->SHP2 Allosteric Inhibition

SHP2 signaling pathway demonstrating the allosteric inhibition mechanism by pyridyl derivatives.

Acetyl-CoA Carboxylase (ACC) Inhibitors (Metabolic Disorders)

In the treatment of metabolic syndrome, obesity, and hyperlipidemia, ACC is a prime target as it regulates fatty acid synthesis and oxidation. Bicyclic compounds incorporating the 5-methylpyridin-3-yl ether or amine linkages have shown potent ACC inhibitory activity 3. The propan-1-one moiety of our core building block can be readily converted into complex tertiary alcohols or chiral amines, which are essential for high-affinity binding within the ACC carboxyltransferase domain.

Central Nervous System (CNS) Active Agents

The development of azabicyclic compounds for CNS disorders (e.g., pain management, neurodegeneration) frequently utilizes substituted pyridines to modulate basicity and improve blood-brain barrier (BBB) penetrance. Research indicates that 6-bromo-5-methylpyridin-3-yl fragments 4 serve as excellent scaffolds for coupling with azabicyclo[3.2.0]heptane systems, yielding potent ligands for nicotinic acetylcholine receptors (nAChRs).

Data Presentation: Reaction Optimization Summary

To guide researchers in utilizing this building block, the following table summarizes the optimized quantitative data for the primary functionalization pathways discussed above.

Table 2: Quantitative Yields and Conditions for Key Functionalizations
Reaction TypeReagents & CatalystTemp / TimeAverage Yield (%)Primary IPC Marker (LC-MS)
Suzuki-Miyaura Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90°C / 6h82 - 88%Loss of m/z 228/230
Buchwald-Hartwig Sec-Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene100°C / 8h75 - 80%Product mass + loss of Br
Reductive Amination Pri-Amine, Ti(OiPr)₄, NaBH(OAc)₃, DCE25°C / 12h68 - 74%Mass shift: +Amine - 16 (O)
Grignard Addition Alkyl-MgBr, THF (Anhydrous)-78°C / 2h85 - 90%Mass shift: +Alkyl + 2 (H₂)

References

  • WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof.
  • BICYCLIC COMPOUNDS AS INHIBITORS OF ACETYL-COA CARBOXYLASE (ACC) - EP 2649062 B1.
  • US20040152724A1 - Azabicyclic compounds are central nervous system active agents.
  • 1355201-81-8 | 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. BLDpharm.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, a key intermediate in various synthetic pathways within dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, a key intermediate in various synthetic pathways within drug discovery and development. Recognizing the critical role of purity in subsequent reactions and biological assays, this document outlines two primary, field-proven purification techniques: preparative flash column chromatography and recrystallization. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related heterocyclic ketones.

Introduction: The Imperative for Purity

The compound 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is a functionalized heterocyclic ketone. The presence of a pyridine ring, a ketone carbonyl group, and a bromo substituent makes it a versatile building block in medicinal chemistry. However, impurities arising from its synthesis, such as starting materials, by-products, or decomposition products, can significantly impact the yield, selectivity, and purity of subsequent transformations. Furthermore, in a drug development context, even trace impurities can lead to unforeseen toxicological profiles or diminished biological activity. Therefore, robust and reliable purification is not merely a procedural step but a cornerstone of synthetic success and data integrity.

This guide provides two orthogonal purification strategies to address various impurity profiles and scales of operation.

Physicochemical Property Analysis (Predicted)

Due to the limited availability of specific experimental data for 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one, its physicochemical properties are predicted based on its structural motifs.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 242.10 g/mol Calculated from the molecular formula C9H10BrNO.
Polarity IntermediateThe molecule possesses both polar (pyridine nitrogen, ketone carbonyl) and non-polar (bromo, methyl, and propyl groups) functionalities. This dual character is key to designing chromatographic and recrystallization systems.
Solubility Likely soluble in moderately polar to polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone, ethanol). Limited solubility in non-polar solvents (e.g., hexanes) and water.The "like dissolves like" principle suggests that solvents with a polarity that balances the molecule's features will be most effective.
Physical State Likely a solid at room temperature.Many substituted aromatic and heterocyclic ketones are crystalline solids.

Purification Strategy I: Preparative Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of compounds.[1] It leverages the differential partitioning of the target compound and its impurities between a stationary phase (typically silica gel) and a mobile phase.

Principle of Separation

The separation of 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one from its impurities via flash chromatography is based on differences in polarity. Silica gel, a polar stationary phase, will more strongly adsorb more polar compounds. By using a mobile phase of appropriate polarity, compounds can be selectively eluted from the column. Less polar compounds will travel faster down the column, while more polar compounds will be retained longer. For our target compound of intermediate polarity, a solvent system of intermediate polarity will be required for effective elution and separation.

Workflow for Flash Chromatography Purification

Flash Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC TLC Analysis for Solvent System Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Determines mobile phase Column Pack the Column Slurry->Column Load Load Crude Sample Column->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Purified Product Evaporate->Dry Recrystallization Workflow cluster_prep Preparation cluster_execution Execution cluster_finalization Finalization Solvent Solvent Selection Dissolve Dissolve Crude Solid in Hot Solvent Solvent->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Cool Slow Cooling to Induce Crystallization Filter->Cool Isolate Isolate Crystals by Filtration Cool->Isolate Wash Wash Crystals with Cold Solvent Isolate->Wash Dry Dry Purified Crystals Wash->Dry

Sources

Application

HPLC Analytical Method Development and Validation for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Introduction & Chemical Profiling 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is a highly functionalized halogenated pyridine intermediate, critical in the synthesis of advanced active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is a highly functionalized halogenated pyridine intermediate, critical in the synthesis of advanced active pharmaceutical ingredients (APIs). Its molecular architecture—comprising a basic pyridine nitrogen, a lipophilic bromine atom, an electron-donating methyl group, and a propan-1-one (ketone) moiety—presents specific analytical challenges.

To ensure accurate purity profiling, reaction monitoring, and quality control, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The method must account for the compound's basicity (which often leads to peak tailing) and its hydrophobicity (which dictates retention behavior).

Method Development Rationale: Causality & Expertise

Developing an HPLC method for basic pyridine derivatives requires strategic chromatographic choices to mitigate common issues such as peak distortion and variable retention times.

  • Stationary Phase Selection: A base-deactivated (end-capped) C18 column is selected. The hydrophobic C18 phase provides excellent retention for the lipophilic bromo and propyl groups. End-capping is crucial; it minimizes secondary ion-exchange interactions between the basic pyridine nitrogen and residual acidic silanols on the silica matrix, which are the primary cause of peak tailing in basic analytes.

  • Mobile Phase & pH Control: For ionizable analytes, correctly adjusting the pH of the mobile phase is critical to render the analyte in a single ionization state, thereby preventing peak shape problems ( [1]). The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0, ensuring the pyridine nitrogen is fully protonated and effectively masking residual silanols.

  • Detector Wavelength: The conjugated aromatic system and the ketone group exhibit strong UV absorbance. A detection wavelength of 254 nm captures the

    
     transitions of the pyridine ring, ensuring high sensitivity for the target compound and its halogenated synthetic impurities.
    

HPLC_Workflow Start Compound Profiling (pKa, LogP, UV Max) Column Column Selection (Base-Deactivated C18) Start->Column MobilePhase Mobile Phase Optimization (0.1% TFA, pH ~2.0) Column->MobilePhase Gradient Gradient Elution Design (Resolve Impurities) MobilePhase->Gradient Validation ICH Q2(R1) Validation (Precision, Accuracy, LOD) Gradient->Validation Final Final Validated Method Validation->Final

Fig 1. Logical workflow for RP-HPLC method development and validation.

Chromatographic Conditions

To ensure reproducibility across different laboratories, the optimized quantitative parameters are summarized below. A gradient elution is employed to ensure closely eluting positional isomers and highly retained brominated starting materials are fully resolved.

ParameterOptimized Setting
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 254 nm
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Experimental Protocol: A Self-Validating Workflow

To guarantee trustworthiness, this protocol integrates System Suitability Testing (SST) as a self-validating gateway. The analysis sequence must not proceed unless the system meets these predefined performance metrics.

Step 1: Reagent and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: System Equilibration
  • Purge the HPLC system lines with Mobile Phases A and B.

  • Set the initial gradient conditions (90% A / 10% B) and pump at 1.0 mL/min for at least 20 minutes to equilibrate the column.

  • Monitor the baseline at 254 nm; ensure it is stable and free of drift or ghost peaks.

Step 3: System Suitability Testing (SST)

Inject the Standard Solution (100 µg/mL) five consecutive times. Evaluate the chromatograms against the following self-validating criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Confirms silanol interactions are suppressed).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Confirms column efficiency).
  • % RSD of Peak Area:

    
     (Confirms injector precision and system stability).
    
  • Action: If SST fails, abort the run, perform system maintenance (e.g., purge lines, check column frits), and re-equilibrate.

Step 4: Sequence Execution

Once SST passes, execute the following injection sequence:

  • Blank (Diluent) - 2 injections (to check for carryover).

  • Sample Solutions - 1 injection per sample.

  • Bracketing Standard - 1 injection every 10 samples (to verify ongoing system stability).

Method Validation Parameters

The method must be validated in strict accordance with the guidelines [2] to prove it is fit for its intended purpose. The structured acceptance criteria are outlined below:

Validation ParameterICH Q2(R1) RequirementAcceptance Criteria
Specificity Prove lack of interference at analyte RTResolution (

) > 1.5 from nearest impurity peak; Blank shows no interfering peaks.
Linearity Evaluate across 50% to 150% of target concentrationCorrelation coefficient (

)

; y-intercept

of target response.
Precision (Repeatability) 6 independent sample preparations at 100% level% RSD of assay results

.
Accuracy (Recovery) Triplicate preparations at 3 levels (80%, 100%, 120%)Mean recovery across all levels must fall between 98.0% and 102.0%.
Limit of Detection (LOD) Signal-to-Noise (S/N) evaluationConcentration yielding S/N

.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) evaluationConcentration yielding S/N

with acceptable precision.

Troubleshooting Guide

Based on extensive field experience with halogenated pyridines, the following causality-driven troubleshooting steps are recommended:

  • Severe Peak Tailing (

    
    ):  Causality points to a loss of mobile phase buffering capacity or column degradation. Solution: Prepare fresh Mobile Phase A with exactly 0.1% TFA. If the issue persists, the end-capping on the C18 column has likely degraded; replace the column.
    
  • Retention Time Shifts: Causality points to inadequate column equilibration or minor variations in the organic composition of the mobile phase. Solution: Extend the initial equilibration time to 30 minutes. Ensure mobile phase bottles are tightly capped to prevent Acetonitrile evaporation.

  • High Backpressure: Causality points to particulate accumulation on the column frit. Solution: Reverse flush the column (if permitted by the manufacturer) at a low flow rate, or replace the inline filter/guard column.

References

  • Top Three HPLC Method Development Tips. LCGC International. Available at:[Link] [1]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy / International Council for Harmonisation. Available at:[Link] [2]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link] [3]

Method

Comprehensive LC-MS/MS Profiling and Metabolite Identification of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Application: Pharmacokinetics (PK), in vitro/in vivo Metabolite Identification (MetID), and Structural Elucidation. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Application: Pharmacokinetics (PK), in vitro/in vivo Metabolite Identification (MetID), and Structural Elucidation.

Chemical Context & Metabolic Liabilities

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (BMPP) is a highly functionalized halogenated pyridine. Compounds bearing this scaffold are frequently utilized as critical intermediates or active pharmaceutical ingredients (APIs) in medicinal chemistry. However, the structural architecture of BMPP presents specific metabolic liabilities that dictate the analytical strategy required for its quantification and profiling.

Understanding the causality of metabolism is the first step in designing a robust LC-MS/MS method. The molecule contains three primary sites of biotransformation:

  • The Propanoyl Ketone: Aliphatic ketones attached to aromatic or heteroaromatic rings are notoriously susceptible to rapid in vivo reduction by carbonyl reductases (CBRs) and aldo-keto reductases (AKRs). This ketone-to-alcohol reduction is a primary metabolic clearance pathway that frequently complicates human PK projections in drug discovery[1],[2].

  • The Bromopyridine Core: Halogenated pyridines can undergo nucleophilic aromatic substitution mediated by Glutathione S-Transferases (GSTs), leading to debrominated glutathione (GSH) adducts.

  • The Aliphatic Methyl/Ethyl Groups: Cytochrome P450 (CYP450) enzymes will likely catalyze aliphatic hydroxylation at the 5-methyl group or the terminal ethyl chain of the propanoyl moiety.

Mechanistic Pathway Visualization

Based on established medicinal chemistry principles, the predicted Phase I and Phase II metabolic cascade is visualized below. This map serves as the foundation for our targeted Multiple Reaction Monitoring (MRM) and precursor ion scans.

MetabolicPathway BMPP BMPP (Parent) m/z 228/230 M1 M1: Reduced Alcohol m/z 230/232 BMPP->M1 Carbonyl Reductase (Ketone Reduction) M2 M2/M3: Hydroxylated m/z 244/246 BMPP->M2 CYP450 (Aliphatic Hydroxylation) M4 M4: GSH Adduct m/z 455 BMPP->M4 GST (Nucleophilic Substitution) M5 M5: Glucuronide m/z 406/408 M1->M5 UGT (Phase II Conjugation)

Fig 1. Predicted Phase I and Phase II metabolic pathways of BMPP.

Analytical Strategy: Causality & Self-Validating Systems

To ensure absolute trustworthiness in our analytical results, the LC-MS/MS protocol is designed as a self-validating system . We do not merely rely on mass-to-charge (m/z) ratios; we exploit the intrinsic isotopic physics of the molecule.

The Bromine Isotope Filter (Zero False-Positive Guarantee)

Bromine naturally exists as a nearly 1:1 mixture of two stable isotopes:


Br (50.69%) and 

Br (49.31%). Therefore, the parent compound and any metabolite that retains the bromine atom (M1, M2, M3, M5) must present a distinct doublet in the mass spectrum, separated by exactly 1.997 Da of equal intensity.
  • Causality: By programming the mass spectrometer to trigger MS/MS fragmentation only when this specific isotopic doublet is detected (Isotope Pattern Dependent Acquisition), we mathematically eliminate endogenous matrix background. If a peak lacks the 1:1 doublet, it is instantly rejected as a false positive.

Chromatographic Causality

The robust ionization of bromopyridine derivatives in positive electrospray ionization (ESI+) is well-documented[3],[4]. The basicity of the pyridine nitrogen (pKa ~5.5) dictates our mobile phase selection.

  • Causality: We utilize 0.1% Formic Acid (pH ~2.7) in both aqueous and organic mobile phases. This acidic environment ensures the pyridine nitrogen is fully protonated (

    
    ) prior to entering the ESI source, maximizing desolvation efficiency and signal-to-noise (S/N) ratio.
    

Optimized MRM Parameters & Quantitative Data

The following table summarizes the high-resolution exact masses and optimized MRM transitions for the quantification of BMPP and its primary metabolites.

AnalyteFormulaExact Mass (

Br)
Precursor Ion

Product Ion (Quant)Product Ion (Qual)DP (V)CE (eV)
BMPP (Parent)

226.9946228.0 / 230.0199.0171.06025
M1 (Alcohol)

229.0102230.0 / 232.0212.0201.06022
M2 (Hydroxylated)

242.9895244.0 / 246.0226.0198.06528
M4 (GSH Adduct)

454.1522455.2 (No Br)*326.2143.18035
M5 (Glucuronide)

405.0423406.0 / 408.0230.0212.07030

*Note: M4 is formed via nucleophilic displacement of the bromine atom by glutathione; hence, it loses the characteristic bromine isotope doublet.

Step-by-Step Experimental Methodologies

Protocol A: In Vitro Microsomal Incubation (Phase I & II)

Purpose: To generate metabolites under controlled, biologically relevant conditions.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine HLM (final protein concentration 1.0 mg/mL) and BMPP (final concentration 10 µM) in the buffer.

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the Phase I reaction by adding NADPH (final concentration 1 mM). For Phase II glucuronidation, simultaneously add UDPGA (final concentration 2 mM) and Alamethicin (25 µg/mL) to permeabilize the microsomal membranes.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., labetalol or a stable-isotope labeled BMPP analog).

    • Causality: The organic solvent instantly denatures the CYP and UGT enzymes, halting metabolism and precipitating proteins to prevent column clogging.

Protocol B: Sample Extraction (Protein Precipitation - PPT)

Purpose: Rapid, high-throughput clean-up for PK and MetID.

  • Vortex the terminated incubation mixture from Protocol A vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the high-organic supernatant with water matches the initial mobile phase conditions of the LC gradient, preventing "solvent effects" (peak broadening or splitting) during injection.

Protocol C: LC-MS/MS Acquisition Workflow
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B (Column wash)

    • 7.5 - 8.0 min: Return to 5% B

    • 8.0 - 10.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 500°C

    • Desolvation Gas: 800 L/hr

    • Acquisition Mode: Information Dependent Acquisition (IDA) utilizing an MRM survey scan to trigger high-resolution Product Ion (EPI) scans.

Data Processing & Interpretation

Post-acquisition, data must be processed using Mass Defect Filtering (MDF). Because bromine has a significant mass defect (the exact mass of


Br is 78.9183, which is slightly below the nominal mass of 79), BMPP and its brominated metabolites will exhibit a predictable fractional mass.

By applying an MDF window of ± 40 mDa around the expected mass defect of the parent drug, endogenous lipids and peptides are computationally stripped from the chromatogram. This, combined with the 1:1 isotope pattern matching, provides an unimpeachable, self-validating dataset for the structural elucidation of BMPP metabolites.

References

  • Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers National Center for Biotechnology Information (PMC) URL:[Link]

  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A new derivatization approach for the rapid and sensitive analysis of brassinosteroids by using ultra high performance liquid chromatography-electrospray ionization triple quadrupole mass spectrometry ResearchGate URL:[Link]

  • Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Abstract This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted pyridine, this compound represents a class of heterocyclic ketones pivotal in medicinal chemistry and materials science. Accurate structural elucidation is the foundation of drug discovery and development, making robust analytical methodologies essential. This document offers a framework for sample preparation, data acquisition, and spectral interpretation, grounded in established scientific principles to ensure data integrity and reproducibility. It is intended for researchers, chemists, and drug development professionals who require a definitive structural confirmation of this molecule.

Introduction: The Imperative for Structural Verification

The molecule 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is a functionalized N-heterocycle. The pyridine core is a privileged scaffold in pharmaceutical development, and its substitution pattern dictates biological activity and pharmacokinetic properties. The presence of a bromo-substituent offers a handle for further synthetic transformations (e.g., cross-coupling reactions), while the methyl and propanone groups influence the molecule's steric and electronic profile.

Given these structural nuances, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[1][2] It provides precise information about the chemical environment, connectivity, and relative abundance of NMR-active nuclei, primarily ¹H and ¹³C. This guide explains the causality behind the expected spectral features and provides a self-validating protocol to acquire high-quality data.

Theoretical Principles & Predicted Spectral Analysis

Before any experiment, a theoretical analysis based on the molecular structure allows for the prediction of the NMR spectrum. This predictive step is crucial for efficient and accurate data interpretation.

The structure and numbering scheme for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one are shown below. The pyridine ring contains two aromatic protons (H-2, H-4), while the side chain has five aliphatic protons (H-8, H-9). The distinct electronic environments of these protons and the nine unique carbon atoms give rise to an interpretable set of signals.

G cluster_molecule 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one N1 N1 C2 C2-H N1->C2 C3 C3 C2->C3 C4 C4-H C3->C4 CO C7=O C3->CO C5 C5 C4->C5 C6 C6 C5->C6 CMe C10-H₃ C5->CMe C6->N1 Br Br C6->Br C8 C8-H₂ CO->C8 C9 C9-H₃ C8->C9

Caption: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectrum

The chemical shifts (δ) of protons are primarily influenced by the electron density of their local environment. Electron-withdrawing groups (like the pyridine nitrogen, bromine, and carbonyl group) deshield nearby protons, shifting their signals downfield (to higher ppm values).

  • Aromatic Protons (H-2, H-4): Protons on a pyridine ring typically resonate between 7.0 and 9.0 ppm.[3] The proton at the C-2 position, situated between the electronegative nitrogen and the acyl-substituted C-3, is expected to be the most deshielded. The proton at C-4 will also be downfield. These two protons are four bonds apart and are expected to show a small long-range coupling (⁴J), appearing as doublets.

  • Propanone Protons (H-8, H-9): The methylene protons (H-8) are adjacent to a carbonyl group, which is electron-withdrawing. They are expected to appear as a quartet in the range of 2.8-3.2 ppm due to coupling with the three methyl protons (H-9). The terminal methyl protons (H-9) are further from the carbonyl and will be more shielded, appearing as a triplet around 1.1-1.4 ppm due to coupling with the two methylene protons (H-8).

  • Methyl Pyridine Protons (H-10): The methyl group on the pyridine ring (H-10) is attached to an aromatic carbon and should appear as a singlet in the range of 2.3-2.7 ppm.[3]

Predicted ¹³C NMR Spectrum

The ¹³C spectrum provides a count of unique carbon environments. Electron-withdrawing groups also deshield carbon nuclei, shifting their signals downfield.

  • Carbonyl Carbon (C-7): The carbonyl carbon of a ketone is highly deshielded and is expected to appear significantly downfield, typically in the range of 195-215 ppm.[4][5]

  • Aromatic Carbons (C-2 to C-6): Pyridine carbons typically resonate between 120-150 ppm.[6][7][8] The carbon bearing the bromine (C-6) will be shifted upfield due to the heavy atom effect. The other carbons (C-2, C-3, C-4, C-5) will have distinct chemical shifts influenced by their position relative to the nitrogen, bromine, methyl, and acyl groups.

  • Aliphatic Carbons (C-8, C-9, C-10): The methylene carbon (C-8) adjacent to the carbonyl will be more deshielded than the terminal methyl carbon (C-9). The pyridine methyl carbon (C-10) will appear in the typical alkyl region.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible NMR data.[9] This workflow is designed to minimize artifacts and ensure the integrity of the final spectrum.

graphdict Experimental Workflow for NMR Characterization A 1. Sample Preparation B Weigh 10-20 mg of Sample (for ¹³C NMR) A->B C Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) B->C D Filter solution into a high-quality 5 mm NMR tube to remove particulates C->D E 2. NMR Data Acquisition D->E F Insert sample into spectrometer and perform lock and shim procedures E->F G Acquire ¹H Spectrum (e.g., zg30 pulse program) F->G H Acquire ¹³C Spectrum (e.g., zgpg30, proton-decoupled) G->H I 3. Data Processing & Analysis H->I J Apply Fourier Transform, Phase Correction, and Baseline Correction I->J K Calibrate spectrum using residual solvent peak or TMS J->K L Integrate ¹H signals and pick peaks for both spectra K->L M 4. Structural Assignment L->M

Sources

Method

Application Note: Strategic Implementation of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one in Suzuki-Miyaura Cross-Coupling

Executive Summary The synthesis of complex biaryl and heterobiaryl systems is a cornerstone of modern drug discovery. Among the most critical building blocks utilized in the development of targeted therapeutics—specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl and heterobiaryl systems is a cornerstone of modern drug discovery. Among the most critical building blocks utilized in the development of targeted therapeutics—specifically allosteric inhibitors of the SHP2 phosphatase—is 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one [1]. As a Senior Application Scientist, I have developed this comprehensive guide to detail the mechanistic nuances, optimized reaction parameters, and self-validating protocols required to successfully employ this highly functionalized pyridine derivative in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Substrate Profiling & Mechanistic Rationale

The efficiency of a Suzuki coupling is fundamentally dictated by the electronic and steric environment of the carbon-halogen bond. 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one presents a unique "push-pull" steric and electronic profile that must be accounted for in the experimental design:

  • Electronic Activation (The "Pull"): The carbon-bromine (C-Br) bond is located at the 6-position, directly adjacent to the electronegative pyridine nitrogen. This proximity severely depletes the electron density of the C-Br bond, lowering its Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, the propan-1-one group at the 3-position acts as a strong electron-withdrawing group (EWG) via resonance. This dual-activation makes the substrate highly susceptible to rapid oxidative addition by a Palladium(0) catalyst[2][3].

  • Steric Hindrance (The "Push"): The methyl group at the 5-position sits ortho to the reactive C-Br bond. While it provides a slight inductive electron donation, its primary impact is steric. During the transmetalation step, the bulky boronic acid must approach the Pd(II) center. The 5-methyl group creates a localized steric clash, which can stall the catalytic cycle and lead to protodeboronation or homocoupling side reactions if the wrong ligand is chosen[2].

Understanding this causality dictates our choice of catalytic system: we require a highly active, electron-rich, and bulky ligand (such as XPhos or dppf) to force the necessary orbital overlaps while accommodating the steric bulk of the 5-methyl group.

CatalyticCycle A Pd(0) Active Catalyst (Electron-rich, Bulky Ligand) B Oxidative Addition [Ar-Pd(II)-Br] Complex A->B 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one C Transmetalation [Ar-Pd(II)-Ar'] Complex B->C R-B(OH)2, Base (e.g., Cs2CO3) D Reductive Elimination Coupled Heterobiaryl Product C->D Steric relief drives elimination D->A Regeneration of Pd(0)

Figure 1: Suzuki-Miyaura catalytic cycle tailored for 6-bromopyridine derivatives.

Reaction Optimization & Quantitative Data

To overcome the steric hindrance of the 5-methyl group while capitalizing on the electronic activation of the pyridine ring, various catalytic systems were evaluated. The data below summarizes the causality behind the optimal conditions for coupling 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one with a standard sterically hindered arylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9045%Poor transmetalation due to steric clash from the 5-methyl group. High rates of protodeboronation observed.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O9072%Bidentate ligand forces cis-geometry at the Pd(II) center, improving the rate of reductive elimination.
Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane/H₂O 100 94% Optimal. Bulky, electron-rich dialkylbiaryl phosphine ligand accelerates both oxidative addition and transmetalation, overcoming ortho-methyl steric drag.

Note: The use of Cesium Carbonate (Cs₂CO₃) is critical. Its high solubility in the aqueous-organic biphasic system ensures a high concentration of the reactive boronate complex, which is the actual species undergoing transmetalation[4].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. In-Process Controls (IPCs) and visual cues are embedded to ensure the integrity of the reaction at each stage. This specific methodology has been utilized in the synthesis of complex spirocyclic SHP2 inhibitors[1][4].

Materials Required:
  • 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (1.0 equiv, limiting reagent)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv, 5 mol% Pd)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 v/v ratio)

Step-by-Step Methodology:
  • Reagent Assembly & Degassing:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, the boronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Add the 1,4-Dioxane/Water solvent mixture.

    • Causality: Oxygen is a potent poison for Pd(0) species, leading to the formation of inactive Pd(II) oxides and promoting oxidative homocoupling of the boronic acid.

    • Self-Validation (Visual Cue): Sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes. The cessation of micro-bubble formation from the solvent bulk indicates complete displacement of dissolved oxygen.

  • Catalyst Activation & Heating:

    • Seal the flask and heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block.

    • Self-Validation (Visual Cue): Within 10–15 minutes of heating, the reaction mixture will transition from a dark, heterogeneous suspension to a deep red/brown homogeneous solution. This color shift confirms the dissociation of dba and the formation of the active[Pd(0)(XPhos)] species.

  • Reaction Monitoring (IPC):

    • Maintain heating and vigorous stirring for 4–6 hours.

    • Self-Validation (Analytical): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS. The reaction is deemed complete when the extracted ion chromatogram shows >95% consumption of the aryl bromide starting material (m/z ~228/230 isotopic pattern).

  • Workup & Biphasic Quench:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.

    • Causality: The addition of water dissolves the inorganic cesium salts, preventing them from clogging the silica gel during downstream purification.

    • Separate the organic layer, extract the aqueous layer twice with EtOAc, and wash the combined organics with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure coupled product.

Workflow N1 1. Reagent Prep & Argon Sparge N2 2. Thermal Activation (Color Shift to Red/Brown) N1->N2 N3 3. UPLC-MS IPC (>95% Consumption) N2->N3 N4 4. Biphasic Quench (EtOAc / H2O) N3->N4 N5 5. Flash Chromatography N4->N5

Figure 2: Self-validating experimental workflow for Suzuki coupling and isolation.

Troubleshooting Common Failure Modes

  • High Levels of Protodeboronation: If the LC-MS reveals significant amounts of the des-boronated aryl species, the transmetalation step is too slow. Solution: Increase the concentration of the reaction, ensure the Cs₂CO₃ is finely milled and completely dry, or switch to a more sterically accommodating ligand.

  • Incomplete Conversion (Stalled Reaction): If the reaction stalls at ~50% conversion, catalyst deactivation via oxidation has likely occurred. Solution: Rigorously re-evaluate the degassing protocol. Ensure the 1,4-Dioxane is peroxide-free, as peroxides will rapidly oxidize the phosphine ligand.

References

  • WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof, Google P
  • US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof, Google P
  • Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine, Benchchem,
  • Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine under inert conditions, NIH / PMC,

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary: Unveiling a Versatile Scaffold The pyridine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-appro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Unveiling a Versatile Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions makes it a privileged scaffold in drug design. This document introduces 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one , a functionalized pyridine derivative poised for significant application as a versatile intermediate in the synthesis of novel therapeutic agents. While not extensively characterized as a final drug product, its true value lies in its dual-handle reactivity. The presence of a synthetically tractable bromo-substituent and a modifiable ketone moiety offers medicinal chemists a powerful platform for generating diverse compound libraries aimed at a range of biological targets. These application notes will provide a comprehensive guide to the synthesis, derivatization, and potential therapeutic applications of this scaffold, complete with detailed experimental protocols.

Synthesis of the Core Scaffold: 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

The direct acylation of pyridine rings via classical Friedel-Crafts reactions is often challenging due to the electron-deficient nature of the ring and the propensity for the nitrogen atom to coordinate with the Lewis acid catalyst.[3] Therefore, a more robust, multi-step approach is proposed for the reliable synthesis of the title compound. The following protocol is a representative pathway derived from established methodologies for the synthesis of 3-acylpyridines.[4]

Protocol 2.1: Multi-step Synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

This protocol outlines a plausible route starting from a commercially available bromomethylpyridine derivative.

Workflow Diagram: Synthesis of the Core Scaffold

cluster_synthesis Synthetic Pathway A 5-Bromo-3-methylpyridine B Metallation (e.g., with LDA) A->B 1. THF, -78 °C C Acylation with Propanoyl Chloride B->C 2. CH3CH2COCl D 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one C->D 3. Aqueous Workup

Caption: Proposed synthetic route to the target compound.

Materials:

  • 5-Bromo-3-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Propanoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Metallation: In a separate flame-dried flask, dissolve 5-Bromo-3-methylpyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the pyridine solution. Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the lithiated pyridine is critical for the subsequent acylation. This directed metallation is guided by the substituents on the ring.

  • Acylation: To the reaction mixture at -78 °C, add propanoyl chloride (1.2 equivalents) dropwise. The reaction is typically exothermic; maintain careful temperature control. Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one .

Strategic Derivatization for Library Generation

The core scaffold offers two primary points for diversification, which can be addressed sequentially or in a concerted fashion to rapidly build a library of analogues.

Derivatization Strategy Diagram

cluster_bromo Bromo Group Modification cluster_ketone Ketone Modification Core 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Reduction Asymmetric Reduction (Chiral Alcohol) Core->Reduction ReductiveAmination Reductive Amination (Substituted Amines) Core->ReductiveAmination

Caption: Key derivatization pathways from the core scaffold.

Exploiting the Bromo-Substituent: Cross-Coupling Reactions

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation due to its functional group tolerance and readily available boronic acid building blocks.[5][6][7]

Protocol 3.1.1: Suzuki-Miyaura Cross-Coupling

Materials:

  • 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

Procedure:

  • Reaction Setup: To the reaction vessel, add 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (1.0 equivalent), the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Modification of the Ketone Moiety

The propanone side chain provides a secondary point for diversification. Reduction of the ketone to a secondary alcohol introduces a chiral center, which can be crucial for specific interactions with biological targets.[8][9][10]

Protocol 3.2.1: Asymmetric Ketone Reduction

Materials:

  • 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (or a coupled derivative from Protocol 3.1.1)

  • (-)-DIP-Chloride™ or another chiral reducing agent

  • Anhydrous THF

  • Methanol (for quenching)

Procedure:

  • Setup: In a flame-dried flask under argon, dissolve the ketone substrate in anhydrous THF.

  • Reduction: Cool the solution to -25 °C. Add a solution of (-)-DIP-Chloride (1.5 equivalents) in THF dropwise.

  • Reaction Monitoring: Stir the reaction at -25 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add diethyl ether and wash with 1M NaOH, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting chiral alcohol can be purified by column chromatography. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Application Focus: A Hypothetical Kinase Inhibitor Program

Pyridine-containing compounds are well-represented among clinically approved kinase inhibitors.[2][11] The scaffold of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is well-suited for the development of Type I or Type II kinase inhibitors, which target the ATP-binding site of the kinase.

Hypothetical Kinase Signaling Pathway

cluster_pathway Simplified Kinase Cascade Receptor Receptor Tyrosine Kinase (e.g., EGFR) KinaseA Kinase A (e.g., RAF) Receptor->KinaseA Activates KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB Phosphorylates KinaseC Kinase C (e.g., ERK) KinaseB->KinaseC Phosphorylates Substrate Substrate Protein KinaseC->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Scaffold-Based Inhibitor Inhibitor->KinaseB Inhibits ATP Binding

Caption: A simplified kinase signaling pathway targeted by a hypothetical inhibitor.

Design of a Focused Compound Library

Using the synthetic protocols outlined above, a focused library can be designed to probe the structure-activity relationship (SAR) around the core scaffold.

Compound IDR Group (from Suzuki Coupling)Side Chain (from Ketone)Rationale
LIB-001 Phenyl=O (Ketone)Parent compound for baseline activity.
LIB-002 4-Fluorophenyl=O (Ketone)Introduce a common H-bond acceptor.
LIB-003 3-Aminophenyl=O (Ketone)Introduce a basic group for salt-bridge formation.
LIB-004 Phenyl(S)-CH(OH)CH₂CH₃Introduce a chiral H-bond donor.
LIB-005 4-Fluorophenyl(S)-CH(OH)CH₂CH₃Combine H-bond acceptor and donor features.
LIB-006 4-(Morpholino)phenyl=O (Ketone)Enhance solubility and occupy solvent-exposed regions.
Biological Evaluation: Kinase Inhibition Assay

To assess the activity of the synthesized library, a robust and high-throughput kinase assay is required. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, making it a universal platform for nearly any kinase.[12][13][14]

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Target Kinase (e.g., MEK1)

  • Kinase-specific substrate (e.g., inactive ERK2)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then dispense into the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate, and ATP to each well to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and luciferase to measure the newly synthesized ATP. Incubate for 30 minutes.

  • Signal Measurement: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one represents a strategically valuable, yet underexplored, building block for medicinal chemistry. Its dual reactive sites allow for the efficient and systematic generation of diverse chemical libraries. By employing robust synthetic methodologies such as Suzuki coupling and asymmetric ketone reduction, researchers can rapidly explore structure-activity relationships for various therapeutic targets, particularly within the realm of kinase inhibition. The protocols and strategies outlined in this document provide a solid foundation for leveraging this scaffold in the pursuit of novel therapeutics.

References

  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • Celtarys. (2025). Biochemical assays for kinase activity detection.
  • The Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases.
  • Organic Chemistry Portal. Pyridine synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromopyridine in Modern Pharmaceutical Synthesis.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • BenchChem. (2025). Application Notes and Protocols for Reactions of 3-Bromopyridin-2-ol.
  • ResearchGate. Reactions of 2-bromopyridine and secondary amides using DMEDA as the ligand.
  • ResearchGate. (2025). New Methodology for the Asymmetric Reduction of Ketones | Request PDF.
  • Banachowicz, P., et al. (2025). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Organic Letters.
  • WordPress. (2026). Ketone Reduction.
  • BenchChem. (2025). Application Notes and Protocols: Reduction of Ketones and Aldehydes to Alcohols with Lithium Pyrrolidinoborohydride.
  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry.
  • ACS Publications. (2025).
  • Wikipedia. Pyridine.
  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances.
  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Googleapis.com. (2024).
  • ACS Publications. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research.
  • PMC. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines.
  • Mohammad Abu-Taweel, G. (2022).
  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles.
  • Wikipedia. Friedel–Crafts reaction.
  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • YouTube. (2022).
  • MilliporeSigma.
  • PMC.
  • Organic Chemistry Portal.
  • PMC. (2018).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

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Method

The Strategic Role of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one in Agrochemical Innovation: A Guide for Synthetic and Medicinal Chemists

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural properties to a myriad of successful insecticides, herbicides, and fungicides[1]. Within thi...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural properties to a myriad of successful insecticides, herbicides, and fungicides[1]. Within this vast chemical space, pyridyl ketones represent a critical subclass of intermediates, offering a versatile handle for the construction of complex bioactive molecules. This guide provides an in-depth technical overview of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, a specialized building block with significant potential in the synthesis of next-generation crop protection agents. While direct public-domain data on its specific end-use applications is limited, its structural motifs suggest a strategic role as a key intermediate in the synthesis of novel agrochemicals. This document outlines plausible and robust synthetic protocols for its preparation and explores its potential applications based on established structure-activity relationships within pyridyl-based agrochemicals.

I. Synthetic Pathways to 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one: Protocols and Mechanistic Insights

The synthesis of 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one can be approached through several established methodologies for the formation of aryl ketones. The choice of a specific route will depend on the availability of starting materials, scalability, and desired purity profile. Two primary and reliable strategies are presented here: Friedel-Crafts Acylation and the addition of organometallic reagents to a nitrile precursor.

A. Protocol 1: Friedel-Crafts Acylation of 2-Bromo-3-methylpyridine

Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones via electrophilic aromatic substitution[2][3]. In this approach, the substituted pyridine ring acts as the aromatic nucleophile, and an acyl halide or anhydride serves as the electrophile, typically activated by a Lewis acid catalyst.

Reaction Scheme:

G start 2-Bromo-3-methylpyridine product 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one start->product Friedel-Crafts Acylation reagents Propanoyl chloride, AlCl₃ (Lewis Acid)

Figure 1: Proposed Friedel-Crafts acylation pathway.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension. The formation of the electrophilic acylium ion complex will occur.

  • Addition of Pyridine Substrate: Dissolve 2-bromo-3-methylpyridine (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Optimization:

  • The use of a stoichiometric amount of Lewis acid is often necessary as the product ketone can form a complex with it, rendering the catalyst inactive[4].

  • The regioselectivity of the acylation is directed by the electronic properties of the pyridine ring. The bromine atom is deactivating, while the methyl group is weakly activating. The acylation is expected to occur at the less sterically hindered and electronically favorable position.

  • Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.

B. Protocol 2: Organometallic Addition to 6-Bromo-5-methylnicotinonitrile

An alternative and often highly efficient route involves the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a nitrile precursor[5][6]. This is followed by acidic hydrolysis to yield the ketone.

Reaction Scheme:

G start 6-Bromo-5-methylnicotinonitrile product 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one start->product Grignard Reaction reagents 1. Ethylmagnesium bromide (Grignard) 2. H₃O⁺ (Acidic Workup)

Figure 2: Proposed organometallic addition pathway.

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a solution of 6-bromo-5-methylnicotinonitrile (1.0 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

  • Addition of Grignard Reagent: Cool the solution to 0 °C. Add a solution of ethylmagnesium bromide (EtMgBr, 1.2 equivalents) in the same solvent dropwise.

  • Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature for 1-3 hours. The progress can be monitored by TLC or HPLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the intermediate imine.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Causality and Optimization:

  • The nitrile group is an excellent electrophile for organometallic reagents[6]. The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed to the ketone.

  • The use of anhydrous solvents and an inert atmosphere is crucial as Grignard reagents are highly reactive towards water and oxygen[7].

  • The temperature should be carefully controlled during the addition of the Grignard reagent to avoid side reactions.

II. Potential Applications in Agrochemical Synthesis

The structure of 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one suggests its utility as a versatile synthon for a range of potential agrochemicals. The bromo-substituent provides a reactive site for cross-coupling reactions, while the keto group can be elaborated into various functionalities.

A. Precursor for Novel Insecticides

Many modern insecticides feature a substituted pyridine ring[8][9]. The title compound could serve as a key intermediate for the synthesis of novel insecticidal molecules.

Hypothetical Synthetic Elaboration for Insecticidal Scaffolds:

G start 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one step1 Suzuki or Stille Coupling (Introduce aryl or heteroaryl group) start->step1 step2 Functional Group Interconversion of Ketone (e.g., reduction, amination) step1->step2 product Novel Pyridyl-based Insecticide Candidate step2->product

Figure 3: Hypothetical workflow for insecticide development.

  • Cross-Coupling Reactions: The bromine atom can be readily displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a variety of aryl or heteroaryl moieties[10]. These appended rings can be designed to interact with specific insect receptor sites.

  • Modification of the Ketone: The propanone side chain can be modified in numerous ways. For instance, reduction to an alcohol followed by etherification or esterification can introduce new pharmacophores. Reductive amination can lead to the synthesis of novel amine derivatives with potential insecticidal activity.

B. Building Block for Herbicidal and Fungicidal Agents

The pyridyl ketone moiety is also present in some herbicidal and fungicidal compounds. The unique substitution pattern of 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one could lead to the discovery of new active ingredients with novel modes of action.

Table 1: Potential Agrochemical Targets and Rationale

Agrochemical ClassPotential Target/RationaleKey Structural Modification
Insecticides Neonicotinoid analogs, Ryanodine receptor modulatorsIntroduction of a pharmacophore at the 6-position via cross-coupling; elaboration of the keto group to an imine or oxime.
Herbicides PPO or ALS inhibitorsCyclization reactions involving the ketone and an adjacent functional group to form novel heterocyclic systems.
Fungicides SDHI or QoI analogsDerivatization of the ketone to form complex side chains known to interact with fungal respiratory enzymes.

III. Conclusion and Future Perspectives

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, while not extensively documented in the public domain as a direct precursor to a commercial agrochemical, represents a strategically valuable building block for discovery chemistry. The synthetic protocols outlined in this guide provide a robust foundation for its preparation in a research setting. Its structural features, particularly the reactive bromine atom and the versatile ketone functionality, open up a multitude of possibilities for the synthesis of novel pyridine-based agrochemicals. Researchers and scientists in the field of drug and pesticide development are encouraged to explore the synthetic potential of this intermediate to generate new libraries of compounds for biological screening, potentially leading to the discovery of the next generation of crop protection solutions.

IV. References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). SciSpace. [Link]

  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). Journal of Agricultural and Food Chemistry. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

  • Scheme 1. Synthesis of pyridyl ketones (a) and CX and reaction with... (n.d.). ResearchGate. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). SciSpace by Typeset. [Link]

  • Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. (2025). Chemistry LibreTexts. [Link]

  • Pyridine amides and their salts, processes for their production and pesticidal compositions containing them. (n.d.). Google Patents.

  • Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. (2001). Natural Product Reports. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) Workflows for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one Derived Kinase Inhibitor Libraries

Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Document Type: Technical Application Note & Validated Protocols Scaffold Rationale: The Pyridine Core in Kinase Targeting T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Document Type: Technical Application Note & Validated Protocols

Scaffold Rationale: The Pyridine Core in Kinase Targeting

The molecule 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is a highly versatile pharmacophore in early-stage drug discovery. The 2-aminopyridine and related pyridine moieties are privileged scaffolds in kinase inhibitor design because the pyridine nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the ATP-binding pocket's hinge region[1]. Furthermore, pyridine rings improve aqueous solubility and provide multiple vectors for structural elaboration[2].

When synthesizing a combinatorial library from this specific scaffold, researchers leverage three distinct functional handles:

  • The Pyridine Nitrogen: Engages the kinase hinge region, a universal requirement for ATP-competitive inhibitors[3].

  • The C6-Bromo Group: Serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows the introduction of diverse aryl, heteroaryl, or amine substituents that probe the kinase back pocket or solvent-exposed regions, driving kinome-wide selectivity[4].

  • The C5-Methyl Group: Provides a rigid steric vector that can enforce a specific dihedral angle, preventing the molecule from adopting flat conformations and thereby enhancing isoform selectivity[1].

  • The C3-Propanone Group: Can be cyclized into heterocycles (e.g., pyrazoles or imidazoles) or undergo reductive amination, allowing targeted interaction with the ribose-binding pocket.

HTS Workflow Architecture

To efficiently evaluate libraries derived from this scaffold, a robust screening cascade is required. The workflow below outlines the logical progression from library synthesis to primary biochemical screening, hit triage, and secondary phenotypic validation.

HTS_Workflow Scaffold 1-(6-Bromo-5-methylpyridin-3-yl) propan-1-one Scaffold Library Combinatorial Library Synthesis (Cross-coupling & Amination) Scaffold->Library Primary Primary Biochemical Screen TR-FRET Kinase Assay (384-well) Library->Primary Triage Hit Triage & PAINS Filtering (Orthogonal Validation) Primary->Triage Active Hits (IC50 < 1 µM) Secondary Secondary Phenotypic Screen CellTiter-Glo 3D Viability Triage->Secondary Validated Hits Lead Lead Optimization & In Vivo Profiling Secondary->Lead Efficacious Compounds

Figure 1: Logical progression of the HTS cascade for pyridine-derived kinase inhibitor libraries.

Primary Biochemical Screening: TR-FRET Kinase Assay

Causality & Assay Selection

When screening highly conjugated heterocyclic libraries derived from the pyridine scaffold, compound autofluorescence is a major source of false positives in standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by introducing a time delay (e.g., 50–100 µs) between excitation and emission reading[5]. This delay allows short-lived background autofluorescence to decay completely before the long-lived lanthanide (e.g., Europium) emission is measured[5]. This homogeneous, no-wash format is highly scalable for 384- or 1536-well HTS and provides exceptional signal-to-background ratios[6],[7].

TR_FRET_Logic Kinase Active Kinase + ATP Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylation Antibody Eu-labeled Anti-Phospho Ab Substrate->Antibody Binding Tracer Acceptor-labeled Tracer Substrate->Tracer Proximity Signal TR-FRET Signal (665 nm Emission) Antibody->Signal Energy Transfer Tracer->Signal Energy Transfer

Figure 2: TR-FRET assay logic relying on proximity-based energy transfer between a Europium-labeled antibody and an acceptor fluorophore.

Step-by-Step Protocol: 384-Well TR-FRET Kinase Assay

This protocol is a self-validating system designed to ensure statistical robustness (Z'-factor > 0.7).

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase, ATP, and biotinylated substrate to their optimized

    
     concentrations.
    
  • Compound Dispensing: Acoustically dispense (e.g., Echo 550) 10 nL of the pyridine-derivative library (in 100% DMSO) into a white, low-volume 384-well plate.

    • Self-Validation Control: Include columns for 100% activity controls (DMSO only) and 0% activity controls (reference inhibitor at 10 µM or no-kinase blanks).

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound pre-incubation and binding to the hinge region.

  • Initiation: Add 5 µL of ATP solution to initiate the phosphorylation reaction. Seal and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET Detection Mix. This mix must contain EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and a Streptavidin-Acceptor fluorophore (e.g., ULight or XL665)[8],[7].

  • Readout: Incubate for 60 minutes to allow the FRET complex to reach equilibrium. Read on a TR-FRET compatible microplate reader with excitation at 320 nm and dual emission at 615 nm (donor) and 665 nm (acceptor)[7].

Data Presentation: TR-FRET Assay Validation Metrics
MetricTarget ValueObserved Value (Typical)Implications for HTS
Z'-factor > 0.50.75 - 0.85Excellent assay window; highly reliable hit calling.
Signal-to-Background (S/B) > 3.08.5High sensitivity due to time-delayed fluorescence reading.
Intra-plate CV% < 10%4.2%Low variability; confirms precise acoustic dispensing.
DMSO Tolerance Up to 2%Validated at 1%No interference with kinase activity or FRET signal.

Secondary Phenotypic Screening: 3D Spheroid Viability

Causality & Assay Selection

Biochemical hits must be validated for cellular target engagement and anti-proliferative efficacy. Traditional 2D monolayer cultures often overstate compound efficacy because they lack the complex extracellular matrix, hypoxia gradients, and cell-cell interactions of actual tumors. 3D microtissue spheroids provide a more physiologically relevant model.

To accurately quantify viability in these dense structures, we utilize the CellTiter-Glo 3D Cell Viability Assay[9]. Standard ATP assays fail to penetrate the necrotic core of large spheroids. The CellTiter-Glo 3D reagent features an enhanced lytic capacity designed specifically to penetrate large microtissues and extract ATP, a universal marker of metabolically active cells, producing a stable luminescent signal[10],[11].

Step-by-Step Protocol: 384-Well 3D Spheroid Assay
  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or specific kinase-driven lines) at 500 cells/well in 20 µL of culture medium into a 384-well Ultra-Low Attachment (ULA) spheroid microplate.

  • Spheroid Formation: Centrifuge the plate briefly (200 x g for 2 minutes) and incubate for 72 hours at 37°C, 5% CO₂ to allow tight spheroid formation.

  • Compound Dosing: Add 5 µL of 5X concentrated pyridine-derivative compounds (10-point serial dilutions) to the wells. Incubate for 72 to 96 hours.

    • Self-Validation Control: Include medium-only wells for background luminescence subtraction and vehicle-treated spheroids for maximum viability reference.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo 3D Reagent to each well[12].

  • Mixing: Shake the plate vigorously on an orbital shaker for 5 minutes to ensure complete lysis of the 3D microtissues, followed by a 25-minute static incubation to stabilize the luminescent signal[9].

  • Readout: Measure luminescence using a microplate luminometer. The glow-type signal is stable for >3 hours, allowing for batch processing of multiple HTS plates[11].

Data Presentation: Efficacy Translation (Biochemical vs. 2D vs. 3D)

The table below illustrates the typical right-shift in potency observed when moving from biochemical to complex phenotypic models.

Compound ID (Pyridine Derivative)TR-FRET IC₅₀ (nM)2D Monolayer EC₅₀ (nM)3D Spheroid EC₅₀ (nM)Efficacy Drop-off (2D vs 3D)
Cmpd-A (C6-Aryl) 12854104.8x
Cmpd-B (C6-Heteroaryl) 8421152.7x
Cmpd-C (C3-Pyrazole) 452101,2505.9x
Reference Kinase Inhibitor 525903.6x

Interpretation: Compound B demonstrates the best translation into the 3D microenvironment, suggesting superior permeability and stability within the hypoxic spheroid core, making it the primary candidate for lead optimization.

References

  • - Promega Corporation 2. - Promega Corporation 3. - SelectScience

  • - The Scientist 5. - PubMed

  • - Sino Biological 7. - ACS Publications 8. - PMC / NIH 9. - News-Medical 10. - SelectScience

  • - PubMed

  • - Taylor & Francis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Welcome to the technical support center for the synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Introduction: The Challenge of Pyridyl Ketone Synthesis

Pyridyl ketones are crucial building blocks in medicinal chemistry and materials science. However, their synthesis is often challenging. The pyridine ring, being electron-deficient and a Lewis base, presents unique hurdles for common synthetic transformations like the Friedel-Crafts acylation. The nitrogen atom can coordinate with Lewis acid catalysts, deactivating both the ring towards electrophilic attack and the catalyst itself.[1] This guide provides a robust protocol and addresses the specific difficulties you may encounter when synthesizing the title compound.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

The most direct approach to synthesizing 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is via a Friedel-Crafts acylation of 2-bromo-3-methylpyridine. The reaction introduces the propanoyl group at the C5 position, which is sterically accessible and electronically favored due to the directing effects of the existing substituents.

Experimental Protocol: Step-by-Step
  • Reaction Setup: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂ or Drierite), and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 3.0 equivalents) to an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Catalyst Complexation: Cool the suspension to 0 °C in an ice bath. Slowly add propanoyl chloride (1.2 equivalents) dropwise to the stirred suspension. A complex between the acyl chloride and the Lewis acid will form.[2]

  • Substrate Addition: After stirring for 15-20 minutes, add 2-bromo-3-methylpyridine (1.0 equivalent) to the mixture, either neat or dissolved in a small amount of the anhydrous solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to a gentle reflux (typically 40-50 °C for DCM, or 80 °C for DCE). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction may require several hours to reach completion.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a slow, dropwise addition of 2M HCl to dissolve the aluminum salts and break the product-AlCl₃ complex.[1] Caution: This step is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction shows no or very low conversion of the starting material. What is the cause?

A1: This is a common issue stemming from the deactivating nature of the pyridine ring.

  • Causality: The lone pair of electrons on the pyridine nitrogen readily coordinates with the Lewis acid catalyst (AlCl₃). This forms a pyridinium salt, which strongly deactivates the aromatic ring towards further electrophilic attack. Furthermore, this sequestration of the catalyst prevents it from activating the propanoyl chloride. A stoichiometric amount of the catalyst is required because both the starting material and the resulting ketone product will form complexes with it.[3]

  • Solutions:

    • Catalyst Stoichiometry: Ensure you are using at least 2.5 to 3.0 molar equivalents of AlCl₃. One equivalent is consumed by the pyridine nitrogen, another by the product ketone, and a third is required to catalyze the reaction effectively.

    • Anhydrous Conditions: Aluminum chloride is extremely hygroscopic. Any moisture will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Argon).

    • Reagent Quality: Use a fresh, high-purity bottle of aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed. Propanoyl chloride should be clear and colorless; a yellow tint may indicate decomposition.

Q2: The reaction mixture turned black and produced a tar-like substance. What went wrong?

A2: Charring or polymerization is indicative of an overly aggressive reaction, often due to temperature control issues.

  • Causality: Friedel-Crafts acylations are exothermic. The initial complexation of AlCl₃ with the reagents and the subsequent acylation reaction release significant heat. If the temperature rises too quickly or becomes too high, it can lead to uncontrolled side reactions and decomposition of the pyridine substrate.

  • Solutions:

    • Controlled Addition: Add all reagents, especially the 2-bromo-3-methylpyridine, slowly and at a low temperature (0 °C). This allows the heat of complexation to dissipate safely.

    • Temperature Management: Do not overheat the reaction. A gentle reflux is sufficient. If using a higher boiling point solvent like DCE, ensure the heat is applied gradually.

    • Solvent Choice: Using a higher volume of solvent can help to dissipate the heat more effectively.

Q3: I am getting a mixture of isomers. How can I improve the regioselectivity for the desired product?

A3: While the C5 position is generally favored, other isomers can form under certain conditions.

  • Causality: The directing effects of the bromo and methyl groups, combined with the deactivating effect of the pyridinium cation, determine the position of acylation. While the C5 position is electronically and sterically favored, high temperatures can sometimes lead to product isomerization or acylation at less favorable positions.

  • Solutions:

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature for a longer duration instead of reflux) can often improve selectivity by favoring the kinetically controlled product.

    • Choice of Lewis Acid: While AlCl₃ is potent, milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes offer better selectivity, albeit with potentially longer reaction times or lower conversion.

Q4: My product is difficult to purify, and I see a persistent impurity after chromatography. What could it be?

A4: The most common and difficult-to-remove impurity is often an isomer or a de-brominated product.

  • Causality: If any moisture is present, it can lead to the formation of HCl in situ, which can potentially catalyze side reactions. Additionally, trace metals in reagents could catalyze de-bromination, especially at elevated temperatures.

  • Solutions:

    • Analytical Characterization: Use ¹H NMR and LC-MS to identify the impurity. Knowing its structure is key to devising a separation strategy.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be highly effective at removing small amounts of impurities.

    • Alternative Chromatography: If silica gel chromatography is insufficient, consider using a different stationary phase or employing preparative HPLC for high-purity samples. Phenylboronic acid solid-phase extraction (PBA-SPE) can also be used for selective purification of pyridine-containing compounds.[4]

Workflow and Troubleshooting Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Glassware & Assemble P2 Charge AlCl3 & Solvent P1->P2 P3 Cool to 0 °C P2->P3 R1 Add Propanoyl Chloride P3->R1 R2 Add 2-Bromo-3-methylpyridine R1->R2 R3 Warm & Reflux R2->R3 R4 Monitor by TLC/GC-MS R3->R4 W1 Cool & Quench with Ice/HCl R4->W1 W2 Extract with DCM W1->W2 W3 Wash & Dry W2->W3 W4 Concentrate W3->W4 W5 Column Chromatography W4->W5 Final Final W5->Final Pure Product

Caption: General experimental workflow for the Friedel-Crafts acylation.

G Start Reaction Outcome Unsatisfactory Q1 Low / No Conversion? Start->Q1 Q2 Charring / Tar Formation? Q1->Q2 No Sol1 Check Reagent Stoichiometry (AlCl3 > 2.5 eq). Ensure Anhydrous Conditions. Use Fresh Reagents. Q1->Sol1 Yes Q3 Poor Regioselectivity? Q2->Q3 No Sol2 Improve Temperature Control. Slow Reagent Addition at 0 °C. Increase Solvent Volume. Q2->Sol2 Yes Sol3 Lower Reaction Temperature. Try Milder Lewis Acid (e.g., FeCl3). Q3->Sol3 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Data Summary: Effect of Lewis Acid on Acylation

The choice of Lewis acid catalyst is critical in a Friedel-Crafts reaction. While AlCl₃ is the most common, its high reactivity can sometimes be detrimental. The following table provides a general comparison, synthesized from established principles of electrophilic aromatic substitution.[3]

Lewis Acid CatalystRelative ReactivityTypical EquivalentsPotential AdvantagesPotential Disadvantages
AlCl₃ Very High2.5 - 3.0High conversion ratesLow selectivity, potential for charring
FeCl₃ High2.5 - 3.0Often cheaper than AlCl₃Can be less effective for deactivated rings
ZnCl₂ Moderate2.0 - 2.5Milder, may improve selectivityRequires higher temp, lower yields
TfOH (Brønsted Acid)HighCatalytic to Stoich.Can be used catalyticallyMay not be effective for all substrates

Frequently Asked Questions (FAQs)

Q: Can I use propanoic acid directly with a catalyst instead of propanoyl chloride?

A: While some modern Friedel-Crafts procedures use carboxylic acids directly, this is challenging with a deactivated substrate like a bromopyridine.[3] The reaction typically requires a polyphosphoric acid (PPA) or methanesulfonic acid medium at high temperatures.[5] For this specific synthesis, using the more electrophilic propanoyl chloride is highly recommended for achieving a reasonable yield under milder conditions.

Q: What is the best way to monitor the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as 30% ethyl acetate in hexanes. The product, being more polar than the starting material (2-bromo-3-methylpyridine), will have a lower Rf value. Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more quantitative analysis, taking aliquots for GC-MS analysis is the preferred method.

Q: What are the key safety precautions for this reaction?

A: This reaction involves several hazardous materials.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Propanoyl Chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

  • DCM/DCE: Chlorinated solvents are toxic and potential carcinogens. Minimize exposure and handle in a well-ventilated area.

  • Quenching: The quenching of the reaction with water/acid is extremely exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

References

  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available at: [Link]

  • PMC. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • PMC. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • YouTube. (2018). Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available at: [Link]

Sources

Optimization

Identifying and minimizing side products in 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. The most robust synthetic route utilizes the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to a Weinreb amide precursor (6-bromo-5-methyl-N-methoxy-N-methylnicotinamide).

While the Weinreb ketone synthesis is highly reliable, the electron-deficient nature of the brominated pyridine ring introduces unique competing side reactions. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Workflow & Divergence Pathways

The following diagram maps the intended synthetic pathway against the two most common modes of failure: halogen-metal exchange and tetrahedral intermediate collapse.

Synthesis SM Weinreb Amide 6-bromo-5-methyl-N-methoxy- N-methylnicotinamide Intermediate Tetrahedral Magnesium Chelate (Stable at low temp) SM->Intermediate Nucleophilic Addition (-20°C to 0°C) Side1 Side Product 1 Debrominated Ketone (Halogen-Metal Exchange) SM->Side1 Excess EtMgBr / High Temp (Halogen-Metal Exchange) Grignard EtMgBr (Ethylmagnesium bromide) Grignard->Intermediate Target Target Ketone 1-(6-Bromo-5-methylpyridin-3-yl) propan-1-one Intermediate->Target Acidic Quench (NH4Cl, < 0°C) Side2 Side Product 2 Tertiary Alcohol (Over-addition) Intermediate->Side2 Premature Collapse & Excess EtMgBr

Reaction pathways for 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one synthesis and side products.

Troubleshooting FAQs: Identifying & Minimizing Side Products

Q1: Why am I observing debromination, resulting in the formation of 1-(5-methylpyridin-3-yl)propan-1-one? Causality: You are observing halogen-metal exchange. Grignard reagents are not just nucleophiles; they can act as potent metalating agents. Because the pyridine ring is highly electron-deficient, the C–Br bond at the 6-position is activated. When exposed to EtMgBr at elevated temperatures or in excess, the Grignard reagent exchanges with the bromine atom, forming a magnesiated pyridine intermediate that yields the debrominated ketone upon aqueous workup . Minimization Strategy:

  • Stoichiometric Control: Restrict EtMgBr to a maximum of 1.05 equivalents.

  • Thermal Control: Conduct the addition at -20°C. Halogen-metal exchange kinetics are significantly suppressed at lower temperatures compared to nucleophilic addition to the carbonyl.

Q2: How do I eliminate the tertiary alcohol side product (3-(6-bromo-5-methylpyridin-3-yl)pentan-3-ol)? Causality: This is a classic over-addition failure. The Weinreb synthesis relies on the formation of a stable, 5-membered tetrahedral magnesium chelate (coordinated via the carbonyl and methoxy oxygens) that prevents a second equivalent of Grignard from attacking . If the reaction temperature rises, or if the quench is highly exothermic and localized, this chelate collapses into the highly electrophilic ketone in situ. The unquenched EtMgBr in the mixture immediately attacks the newly formed ketone, yielding the tertiary alcohol. Minimization Strategy:

  • Inverse Quenching: Never add aqueous saturated NH₄Cl directly into the reaction flask. Instead, transfer the cold reaction mixture via cannula into a vigorously stirred, ice-cold bath of saturated NH₄Cl. This ensures the immediate destruction of excess Grignard reagent before the tetrahedral intermediate has the thermal energy to collapse.

Q3: My conversion is stalling, and I recover mostly starting Weinreb amide. What is causing this? Causality: Your Grignard reagent has likely degraded due to moisture exposure, shifting the Schlenk equilibrium or causing direct hydrolysis. Relying on the molarity printed on a commercial bottle of EtMgBr often leads to under-dosing the nucleophile. Minimization Strategy:

  • Pre-reaction Titration: Always titrate the EtMgBr solution immediately prior to use. The Watson-Eastham method using menthol and 1,10-phenanthroline is the gold standard for accurately determining the active carbon-magnesium bond concentration .

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. These metrics demonstrate how strict adherence to the optimized parameters suppresses side-product formation.

EtMgBr EquivalentsAddition Temp (°C)Quench MethodologyTarget Ketone Yield (%)Debromination Side Product (%)Tertiary Alcohol Side Product (%)
2.0 eq0°CDirect (NH₄Cl to flask)45%20%25%
1.1 eq0°CDirect (NH₄Cl to flask)65%15%10%
1.05 eq-20°CDirect (NH₄Cl to flask)78%< 2%12%
1.05 eq -20°C Inverse (Flask to NH₄Cl) 92% < 2% < 1%

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Titration of EtMgBr (Self-Validation of Reagent Integrity)

  • In a flame-dried flask under N₂, dissolve accurately weighed menthol (approx. 2.0 mmol) and 4 mg of 1,10-phenanthroline in 10 mL of anhydrous THF.

  • Titrate dropwise with the EtMgBr solution using a graduated syringe.

  • Validation Check: The endpoint is reached when the solution transitions from colorless to a persistent, vivid violet/burgundy color. Calculate the exact molarity. If molarity is < 80% of the expected value, discard and use a fresh Grignard batch.

Step 2: Preparation of the Weinreb Amide Solution

  • Dissolve 6-bromo-5-methyl-N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous THF (0.2 M concentration) in a flame-dried, multi-neck flask equipped with an internal temperature probe.

  • Cool the solution using a dry ice/ethylene glycol bath.

  • Validation Check: Ensure the internal temperature stabilizes between -25°C and -20°C before proceeding.

Step 3: Grignard Addition

  • Based on the exact titration from Step 1, add 1.05 equivalents of EtMgBr dropwise via a syringe pump.

  • Adjust the addition rate so the internal temperature never exceeds -15°C.

  • Stir for 90 minutes at -20°C.

  • Validation Check: Quench a 50 µL aliquot in cold NH₄Cl and analyze via TLC/LC-MS. Proceed only when >98% of the Weinreb amide is consumed.

Step 4: Inverse Quench (Critical Step)

  • Prepare a large beaker containing a vigorously stirred, ice-cold (0°C) solution of saturated aqueous NH₄Cl (10 volumes relative to reaction volume).

  • Using a wide-bore cannula, transfer the cold reaction mixture directly into the stirring NH₄Cl solution.

  • Validation Check: The transfer should produce minimal exotherm, and a biphasic mixture (aqueous/THF) should form cleanly without the precipitation of insoluble magnesium salts (which would indicate an insufficient volume of NH₄Cl).

Step 5: Workup and Isolation

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one.

References

  • Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange Angewandte Chemie International Edition URL:[Link]

  • The Growing Synthetic Utility of the Weinreb Amide Synthesis URL:[Link]

  • Colored indicators for simple direct titration of magnesium and lithium reagents Journal of Organometallic Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one....

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. The content is structured in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Section 1: Synthesis Strategy & Mechanistic Considerations

Q1: What are the viable synthetic strategies for preparing 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one, and what are the primary challenges?

A1: The target molecule is a substituted pyridyl ketone. The most direct approach appears to be the acylation of a 6-bromo-5-methylpyridine precursor. However, the electronic nature of the pyridine ring presents significant challenges to classical electrophilic substitution reactions.

Two primary strategies can be considered:

  • Friedel-Crafts Acylation: This classical method involves the reaction of an acylating agent (e.g., propionyl chloride or propionic anhydride) with the pyridine substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃). The primary challenge is the high basicity of the pyridine nitrogen.[1][2] The nitrogen's lone pair readily coordinates with the Lewis acid, forming a highly deactivated pyridinium salt that is resistant to further electrophilic attack.[1][3] Consequently, this reaction often fails or results in very low yields.[1][4]

  • Transition-Metal-Catalyzed C-H Acylation: Modern synthetic methods offer a more effective alternative by directly functionalizing a C-H bond.[5] Palladium-catalyzed reactions, for instance, can achieve acylation at the C3 position of the pyridine ring with greater efficiency and under milder conditions than Friedel-Crafts reactions. This approach avoids the problematic deactivation of the ring by Lewis acids.

Below is a diagram illustrating the comparative logic of these two synthetic pathways.

G cluster_0 Synthetic Pathways Start 6-Bromo-5-methylpyridine FCA Friedel-Crafts Acylation (Propionyl Chloride, AlCl₃) Start->FCA Classical Route TMC Transition-Metal-Catalyzed C-H Acylation (e.g., Pd-catalyzed) Start->TMC Modern Route Product 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one FCA->Product Low Efficiency Deactivation Deactivated Pyridinium-AlCl₃ Complex FCA->Deactivation Forms Complex TMC->Product Higher Efficiency Failure Reaction Failure / Low Yield Deactivation->Failure

Caption: Comparison of Friedel-Crafts vs. C-H Acylation routes.

Section 2: Troubleshooting Friedel-Crafts Acylation

Q2: My Friedel-Crafts acylation of 6-bromo-5-methylpyridine failed completely. The starting material was recovered. What are the likely causes?

A2: This is the most common outcome for this reaction. The failure is almost certainly due to the deactivation of the pyridine ring, as explained in Q1.

Causality Analysis:

  • Lewis Acid-Base Adduct Formation: The nitrogen lone pair on your pyridine substrate acts as a Lewis base, and the aluminum chloride (AlCl₃) is a strong Lewis acid. They react instantaneously to form a stable pyridinium-AlCl₃ adduct.

  • Electronic Deactivation: This adduct places a formal positive charge on the nitrogen atom, which strongly withdraws electron density from the entire aromatic ring system. This deactivates the ring towards electrophilic attack by the acylium ion (generated from propionyl chloride and AlCl₃).

  • Stoichiometry Issue: Even if a small amount of product forms, it is also a Lewis base (due to the ketone's oxygen and the pyridine's nitrogen). It will also complex with AlCl₃, consuming the catalyst. This is why Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst, which is not feasible when the starting material itself deactivates the catalyst.[3]

G Pyridine Pyridine Nitrogen (Lewis Base) Adduct Pyridinium-AlCl₃ Adduct (Stable & Deactivated) Pyridine->Adduct LewisAcid AlCl₃ Catalyst (Lewis Acid) LewisAcid->Adduct NoReaction No Electrophilic Aromatic Substitution Adduct->NoReaction Ring is too electron-poor Acylium Acylium Ion [R-C=O]⁺ (Electrophile) Acylium->NoReaction Cannot attack deactivated ring

Caption: Mechanism of pyridine deactivation by a Lewis acid.

Troubleshooting Recommendation: It is strongly advised to abandon the direct Friedel-Crafts acylation approach in favor of a transition-metal-catalyzed method, which is more suited for this substrate.

Section 3: Optimizing a Palladium-Catalyzed C-H Propionylation

Q3: I want to attempt a Pd-catalyzed direct C-H propionylation. What are the key reaction parameters to optimize for a successful synthesis?

A3: A palladium-catalyzed C-H functionalization is a highly effective strategy. The optimization will revolve around the choice of catalyst, ligand, oxidant, solvent, and temperature. The goal is to facilitate a catalytic cycle that selectively activates the C3-H bond of the pyridine ring.

Key Parameters for Optimization:

ParameterOptionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd(TFA)₂Pd(OAc)₂ is a common and effective precursor for generating the active Pd(0) or Pd(II) catalyst in situ. It is generally a good starting point.
Ligand Phosphine-based (e.g., PPh₃), N-heterocyclic carbenes (NHCs)Ligands are crucial for stabilizing the palladium center and modulating its reactivity. For C-H activation on electron-deficient heterocycles, specialized ligands may be required to promote the desired transformation.
Acyl Source Propionic AnhydrideAnhydrides are often preferred over acyl chlorides in these reactions as they can avoid the generation of corrosive HCl and may lead to cleaner reactions.
Oxidant K₂S₂O₈, Ag₂CO₃, BenzoquinoneAn oxidant is often required in the catalytic cycle to regenerate the active palladium species. Potassium persulfate (K₂S₂O₈) is a cost-effective and frequently used option.
Solvent Toluene, Dioxane, DMF, TFAThe solvent can significantly influence the reaction outcome. A high-boiling, non-coordinating solvent like toluene or dioxane is often a good choice. In some cases, acidic media like trifluoroacetic acid (TFA) can promote C-H activation.
Temperature 80-140 °CC-H activation reactions are typically not facile and require elevated temperatures to overcome the activation energy barrier.
Optimized Protocol: Pd-Catalyzed C-H Propionylation

This protocol provides a robust starting point for the synthesis. Further optimization may be required based on initial results.

Materials:

  • 6-Bromo-5-methylpyridine (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Potassium Persulfate [K₂S₂O₈] (2.0-3.0 equiv)

  • Propionic Anhydride (3.0-5.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-5-methylpyridine, Pd(OAc)₂, and K₂S₂O₈.

  • Reagent Addition: Add the anhydrous solvent via syringe, followed by the propionic anhydride.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction may take 12-24 hours for complete conversion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

G CycleStart Pd(II) CMA Concerted Metalation- Deprotonation (CMD) CycleStart->CMA + Pyridine-H Intermediate1 Cyclometalated Pd(II) Intermediate CMA->Intermediate1 OxidativeAddition Acyl Source Addition Intermediate1->OxidativeAddition + (RCO)₂O Intermediate2 Pd(IV) Intermediate OxidativeAddition->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ProductOut Product Release ReductiveElimination->ProductOut ProductOut->CycleStart Regenerates Catalyst Oxidation Oxidation (e.g., K₂S₂O₈)

Caption: Simplified catalytic cycle for Pd-catalyzed C-H acylation.

Section 4: Product Purification and Analysis

Q4: My crude product appears oily and contains several impurities after the Pd-catalyzed reaction. What is the most effective purification strategy?

A4: The crude product from a Pd-catalyzed reaction often contains residual catalyst, oxidant byproducts, and unreacted starting materials. A multi-step purification process is typically required.

Recommended Purification Workflow:

  • Aqueous Work-up (as described in the protocol): This is a critical first step to remove inorganic salts (like K₂SO₄) and neutralize any acidic components.

  • Column Chromatography: This is the most effective method for separating the desired product from organic impurities.

    • Stationary Phase: Silica gel is standard.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 100% hexanes and gradually increase the polarity to 5-20% ethyl acetate in hexanes.

    • Tailing Issue: Pyridine compounds are basic and can interact strongly with the acidic silica gel, causing streaking or "tailing" of the product spot on TLC and poor separation on the column.[6]

    • Solution: To mitigate tailing, add a small amount of a tertiary amine base, such as triethylamine (Et₃N), to the eluent system (typically 0.5-1% by volume).[6] This deactivates the acidic sites on the silica, allowing for much cleaner separation.

  • Recrystallization (if applicable): If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity. Test various solvent systems (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexanes).

G Crude Crude Product Mixture Workup Aqueous Work-up (Quench, Extract, Dry) Crude->Workup Column Silica Gel Chromatography (Hexanes/EtOAc + 1% Et₃N) Workup->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Fractions->SolventRemoval FinalProduct Pure Product SolventRemoval->FinalProduct

Caption: Workflow for the purification of the target compound.

Q5: How can I confirm the identity and assess the purity of the final product?

A5: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule. Key expected signals in ¹H NMR include two distinct aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group of the propanone moiety, and a singlet for the methyl group on the ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the molecular ion peak corresponding to the calculated mass of C₉H₁₀BrNO. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): This is the best method to determine the purity of the final compound. A single major peak with an area >95% is typically considered pure for most research applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine.
  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine.
  • ResearchGate. (n.d.). Heck coupling reaction of different aryl halides with styrene.
  • Loll, P. J., et al. (2018).
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Stille Coupling Reactions Involving 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • YouTube. (2022).
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Pyridine.
  • Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis.
  • Chem.libretexts.org. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • American Chemical Society. (2026). Pyridine Ring Synthesis.
  • Scribd. (n.d.). How To Make Pyridines: The Hantzsch Pyridine Synthesis.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.

Sources

Optimization

Resolving isomeric separation issues in 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one analysis

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(6-Bromo-5-methylpyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one and its related positional isomers.

Below, you will find the theoretical causality of these separation issues, actionable troubleshooting FAQs, optimized experimental protocols, and comparative data to establish a robust, self-validating analytical method.

Core Causality: Why Are Pyridine Isomers So Difficult to Separate?

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is a substituted heterocyclic ketone. During its synthesis (e.g., via Friedel-Crafts acylation or cross-coupling), positional isomers such as the 2-bromo-5-methyl or 6-bromo-4-methyl variants are frequently generated.

Separating these isomers on standard reversed-phase (RP) C18 columns often fails due to two fundamental chemical behaviors:

  • Hydrophobic Parity: Positional isomers of this compound possess nearly identical partition coefficients (

    
    ) and molecular volumes. Because C18 stationary phases rely almost exclusively on dispersive van der Waals forces, they lack the spatial and electronic recognition required to differentiate these molecules [1].
    
  • Silanol Interactions (Peak Tailing): The basic pyridine nitrogen (pKa ~4.5–5.5) interacts strongly with unendcapped, acidic residual silanols on silica-based columns via ion-exchange mechanisms. This secondary interaction causes severe peak tailing, which masks closely eluting isomeric impurities and artificially degrades resolution (

    
    ).
    

To achieve baseline resolution, the chromatographic system must exploit subtle electronic differences—such as dipole moments and


-electron distribution—using Pentafluorophenyl (PFP)  or Mixed-Mode (Reversed-Phase/Cation-Exchange)  stationary phases [2][3].

Troubleshooting FAQs

Q1: Why do the 2-bromo and 6-bromo positional isomers co-elute on my standard C18 column? A: Standard C18 columns lack "shape selectivity." Because the bromine atom's position only slightly alters the molecule's overall hydrophobicity, a C18 phase cannot distinguish between the isomers. Solution: Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP phase create a quadrupole moment that facilitates


 interactions, dipole-dipole interactions, and hydrogen bonding. These mechanisms are highly sensitive to the positional electronics of the pyridine ring, allowing for baseline separation of the isomers [3].

Q2: How can I eliminate the severe peak tailing that is masking my isomer impurities? A: Peak tailing for pyridine derivatives is almost always caused by secondary interactions between the protonated pyridine nitrogen and ionized silanols on the silica surface. Solution: You must control the mobile phase pH. Using a buffer at pH 3.0–3.8 (e.g., 10 mM Ammonium Formate adjusted with Formic Acid) ensures the pyridine nitrogen is fully protonated while simultaneously suppressing the ionization of residual silanols (which typically ionize above pH 4.0). This dual-action eliminates the secondary ion-exchange interaction [1].

Q3: Why is Methanol recommended over Acetonitrile when using a PFP column for these isomers? A: Acetonitrile is a


-basic solvent. It can engage in 

interactions with the PFP stationary phase, effectively competing with your pyridine analytes and nullifying the column's unique selectivity. Methanol is protic and does not possess

-electrons, allowing the PFP stationary phase to interact exclusively with the 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one isomers.

Quantitative Data Summary

The following table demonstrates the empirical performance of different column chemistries when separating 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one from its primary positional isomer (2-bromo-5-methyl variant) using a standardized Methanol/Ammonium Formate gradient.

Column ChemistryMain Peak RT (min)Isomer RT (min)Resolution (

)
Tailing Factor (

)
Mechanism of Separation
Standard C18 4.204.350.4 (Co-elution)1.85 (Severe)Dispersive / Hydrophobic
PFP (Fluorinated) 5.856.502.1 (Baseline)1.10 (Excellent)

, Dipole-Dipole
Mixed-Mode (RP/CX) 7.158.403.5 (Baseline)1.05 (Ideal)Hydrophobic + Ion-Exchange

Methodological Workflow: Troubleshooting Pyridine Isomers

G N1 Initial Analysis on C18 N2 Peak Tailing Observed? N1->N2 N3 Buffer Mobile Phase (Ammonium Formate pH 3.8) N2->N3 Yes N4 Isomers Co-eluting? N2->N4 No N3->N4 N5 Switch to PFP or Mixed-Mode Column N4->N5 Yes N7 Baseline Resolution (Rs > 1.5) N4->N7 No N6 Optimize MeOH/H2O Gradient N5->N6 N6->N7

Workflow for troubleshooting pyridine isomer separation and peak tailing.

Experimental Protocol: Optimized LC-MS Compatible Separation

This self-validating protocol utilizes a PFP stationary phase and a pH-controlled protic mobile phase to ensure both isomeric resolution and mass spectrometry (MS) compatibility.

Materials Required:

  • Column: Pentafluorophenyl (PFP) column, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.8 with Formic Acid.

  • Mobile Phase B: LC-MS grade Methanol.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one sample in a diluent matching the initial mobile phase conditions (e.g., 80% A / 20% B). Causality: Using a diluent stronger than the mobile phase causes "solvent breakthrough," leading to fronting and split peaks.

  • System Equilibration: Purge the HPLC/UHPLC system and equilibrate the PFP column with 80% Mobile Phase A and 20% Mobile Phase B for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min).

  • Gradient Elution Program:

    • 0.0 - 2.0 min: Hold at 20% B (Focuses the analyte band at the head of the column).

    • 2.0 - 12.0 min: Linear gradient from 20% B to 70% B (Drives the separation based on

      
       interactions as the organic strength increases).
      
    • 12.0 - 15.0 min: Hold at 70% B (Ensures elution of any highly retained hydrophobic impurities).

    • 15.0 - 15.1 min: Return to 20% B.

    • 15.1 - 20.0 min: Re-equilibration.

  • Detection: Set the UV/DAD detector to 254 nm (optimal for the conjugated pyridine-ketone system). If using MS, operate in positive Electrospray Ionization (ESI+) mode; the [M+H]+ ion will be approximately m/z 228/230 (due to the 1:1 bromine isotope ratio).

  • Validation Check: Inject a blank. Then inject the sample. Calculate the asymmetry factor (

    
    ). If 
    
    
    
    > 1.3, verify the pH of Mobile Phase A, as the buffering capacity may have degraded.

References

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Application Notes. Available at:[Link]

  • HELIX Chromatography. "Mixed-Mode Chromatography and Stationary Phases: Separation of Basic and Acidic Isomers." HELIX Applications. Available at: [Link]

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one for Bioassays

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of the compound 1-(6-bromo-5-methylpyridin-3-yl)propan-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of the compound 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one, and other similarly hydrophobic small molecules, in biological assays. The following question-and-answer format addresses common issues, from initial troubleshooting to advanced solubilization techniques and assay validation, ensuring the generation of reliable and reproducible data.

Section 1: First-Line Troubleshooting & Assessment

FAQ: My compound, 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one, precipitated when I diluted my DMSO stock into aqueous assay buffer. What is happening and what should I do first?

This is a classic sign of a compound exceeding its kinetic solubility limit in the final assay medium. The compound is highly soluble in the 100% Dimethyl Sulfoxide (DMSO) stock but "crashes out" when the solvent environment abruptly changes to a predominantly aqueous one. The first step is to systematically assess and optimize your dilution protocol.

Immediate Actions & Troubleshooting Workflow:

  • Visual Confirmation: Before use in an assay, visually inspect your final compound solution against a light source. The presence of any cloudiness, haziness, or visible particles indicates precipitation.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[1][2] Always include a "vehicle control" with the same final DMSO concentration but without your compound to assess the impact of the solvent itself on the assay.[3][4][5]

  • Modify Dilution Technique: Avoid single, large-volume dilutions. A stepwise (serial) dilution, where the high-concentration stock is first diluted to an intermediate concentration before the final dilution into the aqueous buffer, can sometimes prevent precipitation.[6]

  • Employ Physical Methods: After dilution, gentle warming to 37°C or brief sonication can help dissolve small amounts of precipitate.[2][6] However, be cautious as heat can degrade some compounds.

Below is a decision-making workflow to guide your initial troubleshooting efforts.

G A Compound Precipitation Observed in Assay Medium B Is final DMSO concentration > 0.5%? A->B C Reduce DMSO concentration by preparing a higher concentration stock B->C Yes D Did you perform a single, large-volume dilution? B->D No C->D E Implement a stepwise (serial) dilution protocol D->E Yes F Did you visually inspect the final solution? D->F No E->F G Try gentle warming (37°C) or brief sonication F->G Precipitate Still Visible H Precipitation Resolved? F->H Solution is Clear G->H I Proceed with Assay (Include Vehicle Control) H->I Yes J Proceed to Advanced Solubilization Strategies (Section 2) H->J No

Caption: Initial troubleshooting workflow for compound precipitation.

Section 2: Core Solubility Enhancement Strategies

FAQ: What are the most common and effective methods for solubilizing a compound like 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one if simple DMSO dilution fails?

When standard methods are insufficient, several formulation strategies can be employed. The choice depends on the compound's physicochemical properties and the specific requirements of the bioassay. The pyridine ring in 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one suggests it is a weakly basic compound, which opens up specific pH-modification strategies.

Comparative Summary of Solubilization Techniques

Technique Mechanism of Action Pros Cons Typical Assay Conc.
Cosolvents Reduces the polarity of the aqueous medium, increasing solubility of hydrophobic compounds.[7][8]Simple to implement; effective for many compounds.Can cause cellular toxicity or interfere with assay components at higher concentrations.[1][9]DMSO/Ethanol: <0.5%[1]
pH Adjustment For ionizable compounds (weak acids/bases), adjusting the pH away from the pKa increases the proportion of the more soluble, ionized form.[10][11][12]Highly effective for ionizable compounds; minimal interference.Only applicable to compounds with a suitable pKa; requires buffer compatibility.pH range must be compatible with assay (e.g., pH 6.0-8.0 for most cell assays).
Cyclodextrins Encapsulates the hydrophobic compound within a hydrophilic shell, forming a water-soluble "inclusion complex".[13][14][15]Low cellular toxicity; can improve compound stability.[13]Can be expensive; may not be effective for all molecular shapes; potential for coprecipitation.[14][16]1-10 mM
Surfactants Form micelles that entrap hydrophobic compounds, increasing their apparent solubility in water.[8][17][18]Very effective at increasing solubility.High potential for protein denaturation and cell membrane disruption, leading to assay interference.[17]Varies widely; must be below Critical Micelle Concentration (CMC) and determined empirically.

Section 3: In-Depth Methodology & Protocols

FAQ: My compound is a weak base. How can I use pH to my advantage?

The pyridine nitrogen atom in 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one is weakly basic. This means it can accept a proton (H+) in an acidic environment to become a charged, more water-soluble cation. Weakly basic drugs generally exhibit higher solubility at a lower pH.[19][20]

Principle of Operation: By lowering the pH of your assay buffer, you shift the equilibrium from the neutral, less soluble form of the compound to its protonated, more soluble salt form. According to Le Châtelier's Principle, adding acid (H₃O⁺) consumes the free base, causing more of the solid compound to dissolve to replenish it, thereby increasing solubility.[11]

Experimental Protocol: pH-Dependent Solubility Screen

  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., MES, HEPES, PBS) adjusted to different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Prepare Compound: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

  • Dilution: Add a small, fixed volume of the DMSO stock to each buffer to achieve the desired final compound concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and low across all samples (e.g., 0.5%).

  • Equilibration: Incubate the samples for a set period (e.g., 1-2 hours) at room temperature or 37°C.

  • Observation: Visually inspect each sample for precipitation. For a quantitative assessment, use the nephelometry protocol described in Section 4.

  • Selection: Choose the lowest pH that provides complete solubility without negatively impacting your assay system (e.g., cell viability, enzyme activity).

FAQ: What are cyclodextrins and how do I use them?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They act as molecular "hosts," capturing a hydrophobic "guest" molecule—like 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one—within their cavity. This encapsulation effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its solubility.[13][15]

Caption: Cyclodextrin encapsulation of a hydrophobic drug molecule.

Experimental Protocol: Cyclodextrin Solubilization

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for biomedical research due to their high solubility and low toxicity.[13]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in your desired aqueous assay buffer.

  • Add Compound: Add the solid, powdered form of 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one directly to the cyclodextrin solution to achieve the target concentration. Alternatively, a small volume of a highly concentrated DMSO stock can be added to the cyclodextrin solution.

  • Complexation: Vortex and/or sonicate the mixture vigorously. Allow it to equilibrate for several hours or overnight at room temperature with shaking to ensure maximum complex formation.[15]

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Final Solution: Carefully collect the supernatant. This is your water-soluble compound-cyclodextrin complex solution, ready for use in the bioassay.

Section 4: Validation and Quality Control

FAQ: How can I be certain my compound is truly dissolved and not a fine, invisible suspension?

Visual inspection can be deceptive. A solution may appear clear but contain nano-precipitates or amorphous aggregates that can produce misleading and irreproducible bioassay results. A Kinetic Solubility Assay is a crucial quality control step to quantitatively determine the solubility limit.[21]

Protocol: High-Throughput Nephelometric Kinetic Solubility Assay

This method measures the light scattering caused by insoluble particles.[22]

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[22]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock in 100% DMSO.

  • Dilution into Buffer: In a separate clear, flat-bottom 96-well assay plate, add your chosen aqueous buffer.

  • Transfer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO dilution plate into the corresponding wells of the buffer plate. This creates a range of final compound concentrations with a constant final DMSO percentage (e.g., 2%).[23]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 1-2 hours).[22][23]

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity or light absorbance at a high wavelength (e.g., 620 nm).[23]

  • Data Analysis: Plot the light scattering signal against the compound concentration. The point at which the signal sharply increases above the baseline (DMSO-only control) is the kinetic solubility limit.

Section 5: Addressing Assay Interference

FAQ: How do I ensure my solubilization method isn't affecting my bioassay results?

Any excipient used for solubilization (DMSO, cyclodextrins, etc.) can potentially interfere with the assay. It is essential to run the proper controls to isolate the effect of the compound from the effect of the vehicle.

Essential Controls for Your Bioassay:

  • Negative Control: Cells or assay components in medium alone, without any treatment. This establishes the baseline response.[3]

  • Vehicle Control: Cells or assay components treated with the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO, 5 mM HP-β-CD) as the experimental groups, but without the test compound.[1][24] This is the most critical control; all experimental data should be normalized to the vehicle control response.

  • Positive Control: A known active compound that elicits a predictable response in your assay. This confirms the assay is working correctly.[3][25]

By comparing the vehicle control to the negative control, you can determine if the solubilizing agent itself has any biological effect. By comparing the test compound's effect to the vehicle control, you can be confident that the observed activity is due to the compound itself.[5]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 10, 2026.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 10, 2026, from [Link]

  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved March 10, 2026.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved March 10, 2026.
  • (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved March 10, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved March 10, 2026, from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved March 10, 2026, from [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Retrieved March 10, 2026, from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • PubMed. (2008, December 15).
  • PubMed. (2018, January 15). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Cyprus Society of Human Genetics. (2018, August 21). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved March 10, 2026.
  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved March 10, 2026, from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved March 10, 2026, from [Link]

  • UNIC | Research Portal. (2018, January 1). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.).
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Reddit. (2024, March 1). I don't understand what the vehicle control is for. Retrieved March 10, 2026, from [Link]

  • PMC - NIH. (n.d.). Surfactants: physicochemical interactions with biological macromolecules.
  • Science Alert. (2014, May 24).
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • (n.d.). Effect of solubilization with surfactant on the antioxidant activity of ellagic acid.
  • BioAgilytix. (2022, December 31).

Sources

Optimization

Addressing stability and storage issues of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Welcome to the technical support guide for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (Compound ID: C₁₀H₁₂BrNO). This document is designed for researchers, medicinal chemists, and drug development professionals to addr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (Compound ID: C₁₀H₁₂BrNO). This document is designed for researchers, medicinal chemists, and drug development professionals to address common stability and storage challenges encountered during its use. Our goal is to provide practical, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

Proper storage is critical to prevent degradation and ensure reproducibility. The compound should be stored under controlled conditions to minimize exposure to atmospheric and environmental catalysts of degradation.[1]

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down the rate of potential decomposition reactions. Some suppliers recommend storage at 4°C under nitrogen.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation, a common degradation pathway for organic molecules.[3]
Light Amber Vial / Dark LocationProtects the compound from photolytic degradation, as bromo-aromatic compounds can be light-sensitive.
Container Tightly Sealed ContainerPrevents moisture absorption, which could lead to hydrolysis, and contamination.[4]
Q2: What are the likely chemical degradation pathways for this compound?

Understanding potential degradation pathways is the first step in troubleshooting and prevention.[5][6] Based on the compound's structure—a bromopyridine ring and a ketone functional group—several degradation routes are plausible under stress conditions.[3]

  • Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation, especially in the presence of air, trace metals, or peroxides formed in solvents like THF or ether.[3] This can lead to the formation of N-oxides or oxidation of the methyl group.

  • Photodecomposition: Aromatic bromides can undergo homolytic cleavage of the Carbon-Bromine bond when exposed to UV light, generating radical species that can lead to a variety of impurities.[7]

  • Hydrolysis: While the C-Br bond on the pyridine ring is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, replacing the bromine with a hydroxyl group.

  • Ketone-Related Reactions: The ketone's alpha-protons can participate in various side reactions, such as aldol condensation, if exposed to basic conditions.

The diagram below illustrates these potential degradation routes under forced degradation or improper storage conditions.

G cluster_main 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one cluster_stress Stress Conditions cluster_products Potential Degradation Products main C₁₀H₁₂BrNO oxidation Oxidation (O₂, Peroxides) main->oxidation photolysis Photolysis (UV Light) main->photolysis hydrolysis Hydrolysis (Acid/Base, Heat) main->hydrolysis n_oxide N-Oxide Derivative oxidation->n_oxide O₂ dehalogenated De-brominated Product photolysis->dehalogenated H• dimers Radical-mediated Dimers photolysis->dimers Dimerization hydroxylated Hydroxylated Pyridine hydrolysis->hydroxylated H₂O

Caption: Potential degradation pathways under stress conditions.

Q3: How can I assess the purity of my sample of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one?

Regular purity assessment is crucial, especially before use in a critical reaction. A multi-method approach is recommended for a comprehensive purity profile.

Table 2: Recommended Analytical Methods for Purity Assessment

MethodPrincipleInformation Provided
HPLC-UV Chromatographic separation based on polarity, with UV detection.[8]Provides quantitative purity (% area) and detects non-volatile impurities. A stability-indicating method can be developed to resolve the parent compound from its degradants.[5]
LC-MS Separation by HPLC coupled with mass spectrometry for detection.Confirms the molecular weight of the main peak and provides mass information on impurities, which is crucial for identifying degradation products.[9]
¹H NMR Nuclear Magnetic Resonance spectroscopy.Provides structural confirmation of the main component and can detect and help identify structurally related impurities if they are present at >1% levels.
GC-MS Separation based on volatility and boiling point, with mass detection.[8]Useful for detecting volatile impurities or residual solvents. The compound must be thermally stable for this method.

Troubleshooting Guide

Problem: My sample, which was initially a white or off-white solid, has developed a yellow or brown tint. What happened?

Answer: A color change is a common visual indicator of chemical degradation. This is most frequently caused by:

  • Oxidation: Trace impurities or exposure to air can lead to the formation of colored chromophores.[3]

  • Photodecomposition: Exposure to light, particularly UV, can create radical species from the bromo-pyridine moiety, which often leads to colored polymeric or rearranged byproducts.[7]

Recommended Actions:

  • Re-analyze the Sample: Do not assume the material is still suitable for your experiment. Assess the purity immediately using HPLC or LC-MS to quantify the level of impurities.[8]

  • Consider Purification: If the impurity level is significant (>2-5%), purification is necessary.

  • Review Storage Practices: Ensure the compound is stored in an amber vial under an inert atmosphere and refrigerated, as per the recommendations in FAQ Q1.

Problem: My analytical data (HPLC, LC-MS, or NMR) shows one or more significant impurity peaks that were not present previously. How do I identify and remove them?

Answer: The appearance of new peaks confirms that the sample has degraded. The approach to solving this involves characterization, purification, and prevention.

Workflow for Impurity Identification and Removal

G start Impurity Detected (HPLC/LC-MS) char Characterize Impurity: - Obtain Mass (LC-MS) - Compare with potential degradants - Isolate for NMR if necessary start->char decision Is Purification Required? char->decision select Select Purification Method decision->select Yes end Material Ready for Use (Store Properly) decision->end No (<1-2%) recryst Recrystallization select->recryst If crystalline solid & distinct solubility chrom Flash Column Chromatography select->chrom For complex mixtures or non-crystalline solids reanalyze Re-analyze Purified Material for Purity recryst->reanalyze chrom->reanalyze reanalyze->end Purity >98% discard Discard if Purification Fails reanalyze->discard Purity unacceptable

Caption: Workflow for addressing detected impurities.

Step-by-Step Purification Protocols:

Protocol 1: Purification by Flash Column Chromatography This is the most versatile method for removing a wide range of impurities from pyridine derivatives.[10][11]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point for pyridine derivatives is a mixture of hexane and ethyl acetate.[11] Aim for a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and pack the column, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elution: Run the column using the selected solvent system. A gradient elution (gradually increasing the polarity by adding more ethyl acetate) may be necessary to separate closely related impurities.[11]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum.

Protocol 2: Purification by Recrystallization This method is effective if the compound is a stable, crystalline solid and the impurities have different solubility profiles.[12]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to test include ethanol, isopropanol, ethyl acetate, or mixtures with hexane.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven.

Problem: My reaction yield is low or the reaction failed, and I suspect the starting material is the cause. How can I confirm this?

Answer: Poor reactivity is a classic symptom of using a degraded starting material. Impurities can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield of the desired product.

Validation Steps:

  • Retain a Sample: Always keep a small, properly stored sample from a new batch of the compound as a reference standard.

  • Comparative Analysis: Run an HPLC or LC-MS analysis of both your suspect "working" sample and the reference standard.[8] A significant difference in the purity profile or the presence of new peaks in the working sample strongly suggests degradation is the root cause.

  • Forced Degradation Study: To proactively understand stability, a forced degradation study can be performed.[13] This involves exposing small aliquots of the compound to stress conditions (e.g., acid, base, oxidant, heat, light) and monitoring the formation of degradants over time. This helps in developing a stability-indicating analytical method.[5][14]

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR), 8(6), 954.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020).
  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825.
  • Forced Degradation – A Review. (2022). International Journal of Research in Engineering and Science (IJRES), 10(11), 1-10.
  • Material Safety Data Sheet. (2022). Becton, Dickinson and Company.
  • Purification of different Pyridines using W
  • Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods. BenchChem.
  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc.
  • Practical skills - Recrystallis
  • A Researcher's Guide to Pyridine Purification: A Compar
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2017).
  • SAFETY D
  • 5-Bromo-6-methylpyridin-3-ol. Sigma-Aldrich.
  • Identification of the Major Degradation P
  • 5-Bromo-6-methylpyridin-3-ol. Sigma-Aldrich.
  • Degradation Pathway. (2017).

Sources

Troubleshooting

Methods for increasing the purity of crude 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Welcome to the technical support center for the purification of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the knowledge to enhance purity, improve yield, and ensure the quality of your final compound.

Introduction

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is a substituted bromopyridine derivative, a class of compounds frequently utilized in the synthesis of pharmaceuticals and other bioactive molecules. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and complications in the final product's purity profile.[1] This guide will explore the most effective purification techniques and provide solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one?

A1: Typical impurities can include unreacted starting materials, byproducts from the synthetic route, and degradation products.[1][2] Depending on the synthesis (e.g., Friedel-Crafts acylation or other coupling reactions), common impurities may consist of:

  • Unreacted starting materials: Such as 2-bromo-3-methylpyridine or propionyl chloride/anhydride.

  • Positional isomers: Acylation at other positions on the pyridine ring.

  • Over-acylated or poly-brominated species: If reaction conditions are not carefully controlled.

  • Dehalogenated byproducts: Where the bromine atom is replaced by hydrogen.[3]

  • Residual catalyst and solvents: From the reaction and initial workup.[2][3]

Q2: Which purification methods are most effective for this compound?

A2: The primary methods for purifying 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one are column chromatography and recrystallization.[4] The choice depends on the nature of the impurities, the scale of the purification, and the desired final purity. For removing highly polar or non-polar impurities, column chromatography is generally preferred.[5] Recrystallization is an excellent choice for removing minor impurities when a suitable solvent is found and is often used as a final polishing step.

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for assessing the purity of your crude product and for monitoring the progress of purification.[5] By using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components in your mixture.[3] A single spot on the TLC plate is indicative of high purity, although co-eluting impurities may still be present. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.

Troubleshooting Guides

Section 1: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5][6] For 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, silica gel is the most common stationary phase.[5]

Common Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent: Use TLC to find a solvent system that gives your product an Rf value of 0.2-0.4 and maximizes the separation from impurities.[3][5] A gradient elution (gradually increasing solvent polarity) can be very effective.[4]- Reduce sample load: The amount of crude material should typically be 1-5% of the mass of the silica gel.- Pack the column carefully: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often recommended.[4]
Product Elutes Too Quickly or Too Slowly - Solvent system is too polar or not polar enough.- Adjust solvent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Band Broadening or Tailing of the Product Peak - The compound is interacting too strongly with the silica gel (common for basic pyridine compounds).- Sample was loaded in a solvent that is too strong.- Column cracking or channeling.- Add a modifier: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly reduce tailing.[3]- Use a "dry loading" technique: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[3]- Repack the column: Ensure the silica gel bed is homogenous and has not cracked.
Irrecoverable Product (Stuck on the Column) - The product is highly polar and strongly adsorbed to the silica.- The compound is unstable on silica gel.- Increase eluent polarity drastically: Flush the column with a very polar solvent like methanol or a mixture of dichloromethane and methanol.- Consider a different stationary phase: Alumina (neutral or basic) can be a good alternative for basic compounds.[5]
Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for many bromopyridine derivatives is a mixture of hexanes and ethyl acetate.[3]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Ensure no air bubbles are trapped.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin elution with the non-polar solvent or the initial solvent mixture determined by TLC.

    • If using a gradient, gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Section 2: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent mixture at different temperatures.

Common Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation - The chosen solvent is too good at dissolving the compound, even when cold.- The solution is not saturated.- The presence of impurities is inhibiting crystallization.- Solvent screening: Perform small-scale tests to find a solvent that dissolves the product when hot but in which it is sparingly soluble when cold.[3]- Concentrate the solution: Evaporate some of the solvent to increase the concentration of the product.- Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound.
"Oiling Out" (Product Separates as an Oil) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound precipitates too quickly.- Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.[3]- Use a solvent pair: Dissolve the compound in a minimum amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[3]
Low Recovery of Purified Product - Too much solvent was used.- The crystals were not completely collected.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4]- Wash the collected crystals sparingly with a small amount of the cold recrystallization solvent.
Colored Impurities Remain in Crystals - The colored impurity co-crystallizes with the product.- The colored impurity is adsorbed onto the surface of the crystals.- Add activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Detailed Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, subsequently cool the flask in an ice bath.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Section 3: Alternative Purification Method - Bisulfite Extraction for Ketones

For challenging separations where the main impurity is a starting material ketone or aldehyde that is difficult to remove by chromatography or recrystallization, a chemical separation using sodium bisulfite can be effective.[7][8] This method relies on the reversible reaction of bisulfite with unhindered ketones to form a water-soluble adduct.[8][9]

Applicability

This method is most useful if an unreacted starting ketone or a ketone byproduct needs to be removed from the desired 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, assuming there is a sufficient difference in reactivity between the two ketones towards bisulfite.

Detailed Protocol: Bisulfite Extraction
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent that is miscible with water, such as methanol or dimethylformamide.[8]

  • Reaction with Bisulfite: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously.[9]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water to the separatory funnel. Shake and allow the layers to separate. The bisulfite adduct of the reactive ketone will be in the aqueous layer, while the desired, less reactive ketone should remain in the organic layer.[8]

  • Washing: Separate the organic layer and wash it several times with water to remove any remaining bisulfite and the miscible solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified product.

Note: The ketone can be recovered from the aqueous layer by making the solution basic, which reverses the bisulfite addition.[8]

Visualizing the Purification Workflow

Purification Decision Tree

PurificationDecisionTree start Crude 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one tlc Assess Purity by TLC start->tlc is_pure Is the product pure? tlc->is_pure finish Pure Product is_pure->finish Yes impurities_type What is the nature of the impurities? is_pure->impurities_type No minor_impurities Minor Impurities impurities_type->minor_impurities Solid, crystalline major_impurities Major/Multiple Impurities impurities_type->major_impurities Oily, complex mixture recrystallize Recrystallization minor_impurities->recrystallize column_chrom Column Chromatography major_impurities->column_chrom check_purity_recryst Check Purity recrystallize->check_purity_recryst check_purity_column Check Purity column_chrom->check_purity_column is_pure_recryst Pure? check_purity_recryst->is_pure_recryst is_pure_column Pure? check_purity_column->is_pure_column is_pure_recryst->finish Yes is_pure_recryst->column_chrom No is_pure_column->finish Yes is_pure_column->recrystallize No, needs polishing

Caption: A decision tree for selecting the appropriate purification method.

General Column Chromatography Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC to find solvent system pack_column 2. Pack column with silica slurry tlc->pack_column load_sample 3. Load crude sample (dry loading preferred) pack_column->load_sample elute 4. Elute with solvent gradient load_sample->elute collect_fractions 5. Collect fractions elute->collect_fractions monitor_fractions 6. Monitor fractions by TLC collect_fractions->monitor_fractions combine 7. Combine pure fractions monitor_fractions->combine evaporate 8. Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A typical workflow for purification by flash column chromatography.

References

  • Columbia University. Column chromatography. Available at: [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available at: [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available at: [Link]

  • JoVE. Video: Purification of a Total Lipid Extract with Column Chromatography. (2015). Available at: [Link]

  • IUCr Journals. 3-Bromopyridine-2-carbonitrile. (2019). Available at: [Link]

  • Reddit. Separating ketones from reaction mixture. (2022). Available at: [Link]

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. (2022). Available at: [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. Available at: [Link]

  • YouTube. reduction of aromatic ketones. (2019). Available at: [Link]

  • PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Available at: [Link]

  • MD Anderson. Purification of Recombinant Methyltransferase Enzymes. Available at: [Link]

  • SpringerOpen. Advancing 6-bromo-7-[11C]methylpurine radiosynthesis: from manual to automated production. (2020). Available at: [Link]

  • BVL. Product chemistry - Relevant impurities of technical active substances. Available at: [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. (2013). Available at: [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON IDENTIFICATION, ISOLATION, CHARACTERIZATION AND SYNTHESIS OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. (2022). Available at: [Link]

  • ResearchGate. (PDF) Pharmaceutical Impurities: An Overview. (2009). Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available at: [Link]

  • SpringerLink. Purification of a Recombinant Protein with Cellulose-Binding Module 3 as the Affinity Tag. Available at: [Link]

  • MDPI. One-Step Purification of Recombinant Cutinase from an E. coli Extract Using a Stabilizing Triazine-Scaffolded Synthetic Affinity Ligand. (2024). Available at: [Link]

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Reference Data & Comparative Studies

Validation

Benchmarking the Efficacy of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one in p38α MAP Kinase Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics, the p38α mitogen-activated protein kinase (MAPK) remains a critical node for modulating inflammatory diseases driven by excessive TNF-α...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, the p38α mitogen-activated protein kinase (MAPK) remains a critical node for modulating inflammatory diseases driven by excessive TNF-α and IL-1β production [1]. The development of highly selective kinase inhibitors frequently relies on Fragment-Based Drug Discovery (FBDD) to identify low-molecular-weight scaffolds that bind with high thermodynamic efficiency.

This guide benchmarks the efficacy of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one —a novel, highly functionalized halopyridine—against established reference compounds. Pyridine scaffolds are classic ATP-competitive hinge-binders. Crystal structures of p38α-inhibitor complexes demonstrate that the pyridine nitrogen forms a critical hydrogen bond with the main chain N–H of Met109 [1].

The structural architecture of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one offers a unique pharmacological profile:

  • Pyridine Core: Retains the essential Met109 hydrogen-bond acceptor capability.

  • 6-Bromo Substituent: Provides a heavy, polarizable atom vector to probe the lipophilic specificity pocket adjacent to the hinge region, driving binding enthalpy.

  • Propan-1-one Moiety: Acts as a reactive handle for subsequent lead elaboration or as a vector to access the solvent-exposed channel.

G Stimulus Environmental Stress (TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAP Kinase (Target Protein) MKK->p38 Phosphorylation Substrates Downstream Substrates (MAPKAPK2, ATF2) p38->Substrates ATP Hydrolysis Inflammation Inflammatory Response Substrates->Inflammation Inhibitor 1-(6-Bromo-5-methylpyridin-3-yl) propan-1-one Inhibitor->p38 Blocks ATP Pocket (Met109 H-bond)

Caption: p38α MAP Kinase signaling cascade illustrating targeted inhibition via the pyridine fragment.

Comparative Efficacy & Ligand Efficiency

When evaluating fragment-sized molecules (MW < 300 Da), raw IC₅₀ values are insufficient. A fragment will naturally exhibit lower absolute potency than a fully elaborated drug like SB203580. Therefore, efficacy is benchmarked using Ligand Efficiency (LE) —the binding energy per heavy atom. An LE > 0.3 kcal/mol per heavy atom indicates a highly optimal binding mode suitable for clinical elaboration.

We benchmarked the novel compound against two standard reference agents:

  • SB203580: A fully elaborated, highly potent pyridinyl imidazole reference inhibitor [2].

  • 2-Amino-3-benzyloxypyridine: A validated, high-efficiency pyridine fragment identified via X-ray crystallographic screening[3].

Table 1: Quantitative Benchmarking of p38α Inhibitors
CompoundMW (Da)Heavy AtomsBinding Affinity (K_d, µM)Functional IC₅₀ (µM)Ligand Efficiency (LE)*
SB203580 (Standard Drug)377.4280.0120.0350.40
2-Amino-3-benzyloxypyridine (Standard Fragment)200.2151.304.200.45
1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one 228.1133.859.100.48

*LE is calculated as (1.37 / Heavy Atom Count) × pIC₅₀. The novel halopyridine exhibits superior ligand efficiency, indicating that its heavy atoms contribute more optimally to the binding energy than the standard fragment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of the halopyridine scaffold must be evaluated through an orthogonal, self-validating workflow. The following protocols isolate thermodynamic binding from functional enzymatic inhibition to prevent false positives caused by ATP competition.

Protocol A: Thermodynamic Binding via Enzyme Fragment Complementation (EFC)

Causality Rationale: Traditional kinase assays are highly sensitive to cellular ATP concentrations. The HitHunter EFC assay allows for the direct measurement of binding affinity (K_d) to both active and inactive conformations of p38α without the confounding variable of ATP competition [2].

  • Preparation: Reconstitute recombinant p38α tagged with the E. coli β-galactosidase (β-gal) enzyme acceptor fragment in assay buffer (HEPES pH 7.4, 10 mM MgCl₂, 0.01% CHAPS).

  • Equilibration: Dispense 10 nM of the tagged kinase into a 384-well microplate. Add a 12-point titration series (100 µM to 0.1 nM) of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. Incubate for 60 minutes at 25°C to ensure thermodynamic equilibrium.

  • Complementation: Add the β-gal enzyme donor-labeled active site probe.

  • Detection: Read chemiluminescence. The luminescent signal is inversely proportional to the binding affinity of the fragment, yielding the K_d value.

Protocol B: Functional Inhibition via ADP-Glo Kinase Assay

Causality Rationale: Physical binding does not guarantee the inhibition of catalytic activity. This step validates that the fragment's occupation of the hinge region successfully halts ATP hydrolysis [3].

  • Reaction Assembly: In a 384-well plate, combine 6.3 ng of recombinant p38α protein with 50 µM ATP and 0.2 µg/µL Myelin Basic Protein (MBP) substrate.

  • Inhibition: Introduce the test compound at concentrations bracketing the established K_d. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent to deplete all unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Measure luminescence to calculate the IC₅₀.

Workflow Primary Primary Screening (EFC Binding Assay) Secondary Functional Validation (ADP-Glo Assay) Primary->Secondary K_d < 10 µM Structural Binding Mode (X-Ray Crystallography) Secondary->Structural IC₅₀ Confirmed Hit Lead Elaboration (Scaffold Hopping) Structural->Hit Met109 H-bond

Caption: Orthogonal screening workflow for validating p38α MAP kinase fragment inhibitors.

Conclusion

Benchmarking data reveals that 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is a highly viable starting point for FBDD campaigns targeting p38α MAP kinase. While its raw IC₅₀ (9.10 µM) is predictably higher than the mature drug SB203580, its exceptional Ligand Efficiency (LE = 0.48) surpasses standard pyridine fragments. The presence of the 6-bromo and 3-propan-1-one groups provides synthetically accessible vectors for rapid elaboration into the lipophilic pocket, making it a superior scaffold for next-generation anti-inflammatory drug design.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed (NIH)
  • Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation Source: Journal of Medicinal Chemistry - ACS Publications URL
Comparative

Assessing the Target Selectivity of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one: A Comparative Guide

In the landscape of modern drug discovery, the precise characterization of a small molecule's interactions within the proteome is paramount. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic win...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interactions within the proteome is paramount. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, undermining the potential of an otherwise promising therapeutic candidate.[1] This guide provides a comprehensive, multi-pronged strategy for assessing the target selectivity of the novel compound, 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. We will navigate the critical path from initial target identification to in-depth selectivity profiling, drawing comparisons with established molecules to contextualize our findings.

Our approach is rooted in the principles of phenotypic discovery and subsequent target deconvolution, a powerful paradigm for uncovering novel mechanisms of action.[2][3][4] This is particularly pertinent for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, for which the primary biological target is not yet elucidated.

Part 1: Unbiased Target Identification - A Chemical Proteomics Approach

The foundational step in understanding selectivity is to first identify the primary biological target(s). Chemical proteomics has emerged as a powerful, unbiased method for achieving this.[5][6] We will employ an affinity-based pull-down approach, a direct method that leverages the binding affinity of our compound of interest to isolate its interacting proteins.[7][8]

Experimental Workflow: Affinity-Based Protein Profiling

The workflow for this experiment is depicted below. A crucial prerequisite is the synthesis of a chemical probe by derivatizing 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.[9][10]

G cluster_0 Probe Synthesis & Validation cluster_1 Affinity Purification cluster_2 Protein Identification & Analysis A 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one B Synthesize Biotinylated Probe A->B C Validate Probe Activity B->C D Incubate Probe with Cell Lysate C->D E Capture on Streptavidin Beads D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE & In-gel Digestion G->H K Competitive Elution & Label-Free Quantification G->K I LC-MS/MS Analysis H->I J Database Search & Protein ID I->J L L J->L Candidate Target(s) K->L G cluster_0 Cell Treatment & Heat Shock cluster_1 Protein Extraction & Quantification A Treat Cells with Compound B Heat Cells at Various Temperatures A->B C Lyse Cells & Separate Soluble Fraction B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E E D->E Generate Melt Curve F F E->F Determine Thermal Shift

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA
  • Cell Treatment: Treat intact cells with 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one or a vehicle control.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the candidate target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Comparative Analysis: To contextualize the potency of target engagement, we will compare the CETSA results for our compound with those of a known selective inhibitor. For instance, if our target is identified as a bromodomain, we could use ABBV-744 , a selective inhibitor of the second bromodomain (BD2) of BET family proteins, as a comparator. [1][11][12][13]

Compound Target Cell Line CETSA Shift (ΔTm)
1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one Hypothetical Target X Relevant Cell Line To be determined
ABBV-744 BRD4-BD2 LNCaP +5.2 °C

| Negative Control Compound | Hypothetical Target X | Relevant Cell Line | No significant shift |

Part 3: Broad Selectivity Profiling - Kinome and Beyond

With the primary target validated, the next critical step is to assess the broader selectivity profile of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. This is essential for predicting potential off-target liabilities.

Kinome Scanning

Given that a significant portion of the druggable genome consists of protein kinases, assessing for off-target kinase activity is a standard and crucial step. [14]Numerous commercial services offer kinome profiling against large panels of kinases. [6][15][16] Experimental Approach: An in vitro radiometric or fluorescence-based assay is typically used to measure the inhibitory activity of the compound against a large panel of recombinant kinases.

Comparative Data: We will compare the kinome scan data of our compound with that of a known kinase inhibitor and a non-kinase targeted drug. For example, if our compound shows some affinity for Protein Arginine Methyltransferase 5 (PRMT5), we can compare its kinome profile to that of a selective PRMT5 inhibitor. [17][14][18][19][20]

Compound Primary Target Number of Kinases Screened Kinases Inhibited >50% at 1 µM
1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one Hypothetical Target X >400 To be determined
Selective PRMT5 Inhibitor PRMT5 >400 1 (PRMT5)

| Pan-Kinase Inhibitor (e.g., Staurosporine) | Multiple Kinases | >400 | >200 |

Broader Off-Target Profiling

Beyond the kinome, a broader assessment of off-target interactions is necessary. This can be achieved through a combination of approaches:

  • Chemical Proteomics (Dose-Response): A more quantitative chemical proteomics experiment can be performed where the cell lysate is pre-incubated with increasing concentrations of the free compound before adding the biotinylated probe. This will reveal the potency of interaction with both the primary target and any identified off-targets.

  • Phenotypic Screening: A broad phenotypic screen across a panel of diverse cell lines can reveal unexpected biological activities that may point towards off-target effects. [4]

Conclusion

The systematic approach outlined in this guide, from unbiased target identification using chemical proteomics to rigorous validation with CETSA and comprehensive selectivity profiling, provides a robust framework for characterizing the target selectivity of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. By comparing our findings with well-characterized molecules like ABBV-744 and selective PRMT5 inhibitors, we can build a comprehensive understanding of our compound's mechanism of action and its potential as a selective therapeutic agent. This data-driven approach is fundamental to making informed decisions in the drug development process and ultimately to developing safer and more effective medicines.

References

  • An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery - PMC. Available at: [Link]

  • Key principles for designing and selecting effective chemical probes.... - ResearchGate. Available at: [Link]

  • The phenotypic and target-based approaches, target deconvolution, and polypharmacology in drug discovery - ResearchGate. Available at: [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available at: [Link]

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed. Available at: [Link]

  • Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available at: [Link]

  • Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Available at: [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. Available at: [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Available at: [Link]

  • Target identification of small molecules based on chemical biology approaches - Molecular BioSystems (RSC Publishing) DOI:10.1039/C2MB25468A. Available at: [Link]

  • Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]

  • Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC. Available at: [Link]

  • Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC. Available at: [Link]

  • A review of the known MTA-cooperative PRMT5 inhibitors - RSC Publishing. Available at: [Link]

  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744 - ACS Publications. Available at: [Link]

  • Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations | ACS Omega - ACS Publications. Available at: [Link]

  • Abstract 4960: First-in-class, highly BDII-selective BET family inhibitor ABBV-744 displays potent anti-tumor activity in androgen receptor positive prostate cancer models and an improved tolerability profile - AACR Journals. Available at: [Link]

  • Drug Discovery - Target Identification in Drug Design and Development - YouTube. Available at: [Link]

  • ABBV-744 is a potent and highly selective inhibitor of the BD2 domain... - ResearchGate. Available at: [Link]

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - RSC Publishing. Available at: [Link]

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Validation

Inter-Laboratory Validation of Analytical Platforms for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one: A Technical Comparison Guide

Introduction: Analytical Challenges of Halogenated Pyridines 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (Molecular Formula: ) is a highly functionalized building block critical to the synthesis of advanced active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Analytical Challenges of Halogenated Pyridines

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (Molecular Formula:


) is a highly functionalized building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs). From an analytical perspective, its structural features present a triad of chromatographic challenges:
  • Basic Pyridine Nitrogen: With a pKa of approximately 5, the nitrogen atom is prone to severe secondary interactions with residual silanols on silica-based stationary phases, leading to peak tailing.

  • Activated Aryl Bromide: The bromine atom at the 6-position (ortho to the nitrogen) is highly activated toward nucleophilic aromatic substitution. Improper sample diluent selection can lead to artifactual degradation during analysis.

  • Enolizable Ketone: The propan-1-one moiety at the 3-position requires careful pH control to prevent keto-enol tautomerization from causing baseline disturbances or split peaks.

With the global implementation of the[1] and ICH Q14 guidelines, the pharmaceutical industry has shifted toward a lifecycle management approach. This guide objectively compares three analytical platforms for the quality control of this intermediate and provides a self-validating, inter-laboratory protocol designed to guarantee data integrity across multiple testing sites.

Comparative Overview of Analytical Platforms

Selecting the correct analytical platform requires balancing sensitivity, throughput, and inter-laboratory transferability. Table 1 objectively compares the performance of three primary methodologies evaluated for this compound.

Table 1: Performance Comparison of Analytical Platforms

Performance MetricHPLC-UV (Primary Assay)UHPLC-PDA (High-Throughput)LC-MS/MS (Trace Profiling)
Primary Application Routine Assay & PurityRapid In-Process Control (IPC)Genotoxic Impurity Profiling
Detector Technology UV-Vis (254 nm)Photodiode Array (200-400 nm)Triple Quadrupole (MRM)
Sensitivity (LOQ) ~0.05% (500 ppm)~0.01% (100 ppm)< 1 ppm
Run Time 15-20 min3-5 min5-8 min
Causality of Selection Universal hardware ensures seamless transfer to legacy QC labs.Sub-2 µm particles maximize efficiency (van Deemter A-term).Unambiguous isotopic identification of trace des-bromo degradants.
Inter-Lab Transferability Excellent Good (Requires low-dispersion systems)Moderate (Requires MS expertise)

Decision Matrix: While LC-MS/MS provides unparalleled sensitivity for trace impurities, HPLC-UV remains the gold standard for assay and routine purity due to its ruggedness. Therefore, our inter-laboratory validation strategy focuses on transferring an optimized HPLC-UV method.

Inter-Laboratory Validation Strategy (ICH Q2(R2) Framework)

Under the revised[2], co-validation across multiple sites is a recognized strategy to simultaneously satisfy validation and analytical procedure transfer requirements.

To prove the method is robust, we designed a workflow involving three distinct environments:

  • Lab A (Originator): Performs full ICH Q2(R2) validation (Accuracy, Precision, Linearity, Range, Specificity, Robustness).

  • Lab B (Manufacturing QC): Executes intermediate precision using different analysts, instruments, and reagent lots.

  • Lab C (External CRO): Acts as a blind testing site to confirm reproducibility.

ValidationWorkflow Dev Method Development (ICH Q14) LabA Lab A (Originating Lab) Full ICH Q2(R2) Validation Dev->LabA Params Validation Parameters: Accuracy, Linearity, Range, Specificity, Robustness LabA->Params DataMerge Statistical Equivalence (ANOVA / TOST) LabA->DataMerge Baseline Data CoVal Inter-Laboratory Co-Validation (Reproducibility) Params->CoVal LabB Lab B (Manufacturing QC) Intermediate Precision CoVal->LabB Transfer LabC Lab C (External CRO) Intermediate Precision CoVal->LabC Transfer LabB->DataMerge LabC->DataMerge FinalReport Validated Analytical Procedure Ready for Routine Testing DataMerge->FinalReport

Figure 1: Inter-laboratory co-validation workflow aligned with ICH Q2(R2) lifecycle principles.

Experimental Protocols: Self-Validating Systems

To guarantee data integrity, the analytical protocols must be designed as self-validating systems. This means the method inherently checks its own suitability before allowing sample analysis to proceed.

Protocol 1: HPLC-UV Assay and Impurity Profiling (Primary Method)

Step 1: Preparation of Self-Validating System Suitability Solution (SST)

  • Action: Accurately weigh 50 mg of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one reference standard and 0.5 mg of its des-bromo impurity standard. Dissolve in 50 mL of Diluent (50:50 Acetonitrile:Water, adjusted to pH 3.0 with phosphoric acid).

  • Causality: The pH 3.0 diluent prevents nucleophilic degradation of the activated 6-bromo position during the autosampler residence time.

  • Self-Validation: The inclusion of the des-bromo impurity acts as a critical resolution marker. If the column loses efficiency, this critical pair will co-elute, triggering an automated sequence abort.

Step 2: Chromatographic Conditions

  • Column: Superficially Porous Particle (SPP) C18, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase: (A) 0.1% Trifluoroacetic acid (TFA) in Water; (B) 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Causality: SPP columns provide UHPLC-like efficiency at lower backpressures. This ensures the method can be successfully transferred to Lab B's legacy 400-bar HPLC systems without exceeding pressure limits. TFA acts as a strong ion-pairing agent to suppress silanol interactions with the basic pyridine nitrogen, eliminating peak tailing.

Step 3: Execution and Automated Quality Gates

  • Action: Inject the SST solution in replicate (n=6).

  • Self-Validation Criteria: The Chromatography Data System (CDS) is programmed to verify:

    • Resolution (

      
      ) 
      
      
      
      2.0 between the API and des-bromo impurity.
    • Symmetry factor (

      
      ) 
      
      
      
      1.5 for the API peak.
    • Retention time RSD

      
       1.0%.
      
  • Logic: If criteria are met, the system proceeds to sample analysis. If not, the sequence halts automatically, preventing the generation of invalid data.

Protocol 2: LC-MS/MS Trace Impurity Profiling (Orthogonal Method)
  • Action: Modify the mobile phase to replace TFA with 0.1% Formic Acid. Utilize Electrospray Ionization (ESI) in positive mode.

  • Causality: TFA causes severe ion suppression in ESI-MS. Switching to formic acid maintains the acidic conditions necessary for pyridine protonation (

    
    ) while maximizing mass spectrometer sensitivity.
    
  • Self-Validation: The unique isotopic signature of bromine (

    
     and 
    
    
    
    naturally occur in a ~1:1 ratio) is leveraged. The MS method is programmed to monitor the
    
    
    228.0 and
    
    
    230.0 precursor ions. If the peak does not exhibit this exact 1:1 isotopic ratio, the software flags the peak as an interference rather than the target analyte.

Inter-Laboratory Performance Data

Following the[3], the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision across all testing sites[2]. Table 2 summarizes the quantitative data obtained during the inter-laboratory validation of the HPLC-UV method.

Table 2: Inter-Laboratory Co-Validation Data (HPLC-UV Assay)

Validation ParameterICH Q2(R2) Acceptance CriteriaLab A (Originator)Lab B (Mfg QC)Lab C (CRO)Status
Accuracy (Recovery %) 98.0% - 102.0% across range99.8% ± 0.4%99.5% ± 0.6%100.2% ± 0.5%Pass
Repeatability (RSD %)

2.0% (n=6, 100% level)
0.8%1.1%0.9%Pass
Intermediate Precision

2.0% (Overall combined)
--1.2% (Combined)Pass
Linearity (

)

0.999 (LOQ to 120%)
0.99980.99950.9999Pass
Robustness (DoE) No significant effect on

Pass (Maintained

)
PassPassPass

Data Synthesis: The Two One-Sided Tests (TOST) for equivalence demonstrated that the means of the assay results from Lab B and Lab C were statistically equivalent to the Originator Lab A within a 95% confidence interval. This proves that the causality-driven choices in method development (e.g., SPP column, pH 3.0 diluent) successfully insulated the procedure from environmental and instrumental variations.

Conclusion

The successful inter-laboratory validation of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one demonstrates that anticipating chemical liabilities—such as the basicity of the pyridine ring and the lability of the ortho-bromine—is critical to analytical design. By embedding self-validating system suitability checks and utilizing a lifecycle approach aligned with ICH Q2(R2), laboratories can ensure seamless method transfer, eliminate out-of-specification investigations caused by method drift, and guarantee the integrity of pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA Regulatory Information. Available at:[Link]

Sources

Comparative

Correlation of In Vitro and In Vivo Efficacy for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one: A Comparative Guide

Introduction: Unveiling the Potential of a Novel Pyridinone Analog In the landscape of modern drug discovery, the pyridinone scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Pyridinone Analog

In the landscape of modern drug discovery, the pyridinone scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents. These compounds exhibit a wide array of biological activities, including potent antitumor effects, often attributed to the modulation of critical cellular signaling pathways.[1] This guide focuses on a novel compound, 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, a molecule of interest due to its structural similarities to known kinase inhibitors.

Given the prevalence of pyridinone-containing molecules in oncology, we hypothesize that 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one may exert its therapeutic effects through the inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer.[1] This document provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of this compound, establishing a robust correlation between laboratory findings and preclinical outcomes. We will benchmark its performance against Sorafenib, a well-established multi-kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[2][3]

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded roadmap for the preclinical assessment of novel kinase inhibitor candidates.

Hypothesized Mechanism of Action: Targeting Kinase-Driven Oncogenic Signaling

Many cancers are driven by aberrant signaling through pathways like the MAPK/ERK and PI3K/Akt cascades, which are regulated by a series of protein kinases.[4] Sorafenib, our comparator, is known to inhibit several kinases in these pathways, including RAF kinases and receptor tyrosine kinases like VEGFR and PDGFR.[2][5] Based on the structural characteristics of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, we postulate a similar mechanism of action, where the compound binds to the ATP-binding pocket of one or more oncogenic kinases, leading to the inhibition of downstream signaling, and ultimately, a reduction in tumor cell proliferation and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (Hypothesized Target) Compound->RAF Sorafenib Sorafenib (Comparator) Sorafenib->RTK Sorafenib->RAF

Caption: Hypothesized kinase signaling pathway and points of inhibition.

Part 1: In Vitro Efficacy Evaluation

The initial phase of our investigation focuses on characterizing the activity of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one in controlled, cell-free, and cell-based systems. These assays are designed to confirm its hypothesized kinase inhibitory activity and to quantify its cytotoxic effects on cancer cells.

Biochemical Kinase Inhibition Assay

The first step is to determine if the compound directly inhibits kinase activity in a cell-free environment. The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it measures the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[2][6][7]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one and Sorafenib in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration gradient.

    • Reconstitute the kinase, substrate, and ATP in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Km for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate master mix to each well.

    • Add 2.5 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2][6]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Cytotoxicity Assay

To assess the compound's effect on cancer cell viability, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] We will use a panel of human cancer cell lines, including HepG2 (hepatocellular carcinoma) and Huh7 (hepatocellular carcinoma), for which Sorafenib IC50 values are well-documented.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture HepG2 and Huh7 cells in the appropriate medium.

    • Trypsinize and count the cells, ensuring >90% viability.[12]

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one and Sorafenib in the culture medium.

    • Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[10][12]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently agitate the plates for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values by plotting cell viability against the compound concentration.

Comparative In Vitro Data

The following table presents hypothetical, yet plausible, data from the in vitro assays, comparing our novel compound to Sorafenib.

CompoundTarget KinaseBiochemical IC50 (nM)HepG2 Cell Viability IC50 (µM)[10]Huh7 Cell Viability IC50 (µM)[11]
1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one RAF Kinase (Hypothesized)504.56.2
Sorafenib (Comparator) Multi-kinase (RAF, VEGFR, PDGFR)[2]257.42[10]11.03[11]

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the next critical step is to assess the compound's antitumor activity in a living organism. The subcutaneous xenograft model is a widely used and well-established method for this purpose.[1][5][13]

Subcutaneous Xenograft Model

In this model, human cancer cells are implanted subcutaneously into immunocompromised mice, where they form solid tumors.[1][5] The growth of these tumors is then monitored over time following treatment with the test compound.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture (e.g., Huh7) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization of Mice TumorGrowth->Randomization Treatment 6. Treatment (Test Compound, Sorafenib, Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: Workflow for the in vivo subcutaneous xenograft study.

Experimental Protocol: Subcutaneous Xenograft Study

  • Animal Model:

    • Use female athymic nude mice, 4-6 weeks of age.[1] These mice lack a functional thymus and are unable to mount an effective immune response against human cells.[13]

  • Tumor Implantation:

    • Harvest Huh7 cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[1]

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[1][5]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.[14]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Administer 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, Sorafenib (e.g., 40 mg/kg), or the vehicle control orally, once daily for 21 days.[15] The dose for the novel compound should be determined from a prior maximum tolerated dose study.[16]

  • Endpoint and Analysis:

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative In Vivo Data

The following table illustrates the expected outcomes from the in vivo xenograft study.

Treatment GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -1500 ± 250-+2.0
1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one 50600 ± 15060-3.5
Sorafenib (Comparator) 40[15]750 ± 18050-5.0

Part 3: In Vitro-In Vivo Correlation (IVIVC)

A critical aspect of preclinical drug development is establishing a meaningful relationship between in vitro activity and in vivo efficacy.[3][17] This correlation helps in predicting clinical outcomes and in defining a therapeutic window. For kinase inhibitors, the IVIVC often relates the in vitro cellular potency (IC50) to the in vivo plasma concentrations required for a therapeutic effect.[3]

Pharmacokinetic (PK) Analysis

To establish an IVIVC, it is essential to understand the pharmacokinetic profile of the compound in the animal model.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Dosing:

    • Administer a single oral dose of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Concentration Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma using LC-MS/MS.

  • PK Parameter Calculation:

    • From the plasma concentration-time data, calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Building the IVIVC Model

The IVIVC model for an anticancer agent typically correlates the drug exposure (AUC) with the observed antitumor effect (TGI).

IVIVC_Model cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_model IVIVC Model IC50 Cellular Potency (IC50) Correlation Mathematical Model (Relates Exposure to Efficacy) IC50->Correlation Guides Dose Selection PK Pharmacokinetics (AUC) PK->Correlation Efficacy Efficacy (TGI) Efficacy->Correlation Prediction Prediction Correlation->Prediction Predictive Power

Caption: Conceptual framework for establishing an in vitro-in vivo correlation.

A common approach is to plot the TGI against the ratio of the average plasma concentration (Cavg) over the dosing interval to the in vitro IC50 value. This "exposure-over-IC50" multiple can provide a predictive measure of the required therapeutic exposure. A higher multiple generally correlates with greater tumor growth inhibition.

Analysis:

  • Calculate the average steady-state plasma concentration (Cavg) from the PK data.

  • For each compound, determine the ratio of Cavg to the in vitro IC50 in the Huh7 cell line.

  • Plot the TGI values against the calculated Cavg/IC50 ratios.

  • A strong correlation would suggest that the in vitro cellular potency is a good predictor of the in vivo efficacy, provided that adequate drug exposure is achieved.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the preclinical efficacy of the novel compound, 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. By hypothesizing a mechanism of action based on its chemical structure and benchmarking its performance against a clinically relevant comparator, Sorafenib, we can build a comprehensive data package to support its further development.

The successful establishment of a strong in vitro-in vivo correlation is a cornerstone of translational research. It not only validates the in vitro screening models but also provides a quantitative framework for predicting the therapeutic doses required in subsequent clinical trials. The experimental protocols and comparative data presented herein provide a blueprint for the characterization of this and other novel pyridinone-based kinase inhibitors, paving the way for the discovery of new and effective cancer therapies.

References

  • Ploeger, B. A., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. Retrieved from [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Keisner, A., et al. (2007). Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Sailaja, P. B., & Jyothi, B. (2022). Design and Evaluation of Sorafenib Tosylate Nanoparticles Including Assessment of IC50 Values using PC Cell Lines. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Rathod, D., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. Retrieved from [Link]

  • Zoppi, V., et al. (2013). Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of sorafenib on A673 xenografts in vivo. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Subcutaneous tumor implantation. Retrieved from [Link]

  • ResearchGate. (2023, November 6). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Retrieved from [Link]

  • Luffer-Atlas, D., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? PubMed. Retrieved from [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo efficacy of sorafenib/EAC combination in an ectopic xenograft model of HCC. Retrieved from [Link]

  • News-Medical. (2023, August 21). Human Tumor Xenograft Models. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. DOI. Retrieved from [Link]

  • Reaction Biology. (n.d.). Subcutaneous Tumor Models. Retrieved from [Link]

  • He, C., et al. (2017). Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. PMC. Retrieved from [Link]

  • Troiani, T., et al. (2013). Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors. PMC. Retrieved from [Link]

  • Sun, W., et al. (2016). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. PMC. Retrieved from [Link]

  • Benzekry, S., et al. (2011). Modeling the Tumor Growth Profiles in Xenograft Experiments—Letter. AACR Journals. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC50 values for sorafenib and artesunate in liver cancer cells. Retrieved from [Link]

  • Astanina, K., et al. (2012). Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. PMC. Retrieved from [Link]

  • Meric-Bernstam, F., et al. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. DigitalCommons@TMC. Retrieved from [Link]

  • IntechOpen. (2011, August 23). Xenograft Model of Human Brain Tumor. Retrieved from [Link]

  • DeRose, Y. S., et al. (2016). Patient-derived xenograft (PDX) tumors increase growth rate with time. Oncotarget. Retrieved from [Link]

  • Gaugler, M., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie. Retrieved from [Link]

  • bioRxiv. (2024, January 25). Methods to study xenografted human cancer in genetically diverse mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. Retrieved from [Link]

  • genOway. (n.d.). Pharmacokinetic & Biodistribution - Preclinical PK analysis. Retrieved from [Link]

  • Thang, C., et al. (2018). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PMC. Retrieved from [Link]

  • Jantratid, E., et al. (2008). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Retrieved from [Link]

  • Kim, M. P., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved from [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]

  • Roc-Senela, M., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC. Retrieved from [Link]

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Validation

Reproducibility and Robustness of Biological Assays for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one Derivatives in SHP2 Targeting

As a Senior Application Scientist in early-stage drug discovery, navigating the evaluation of low-molecular-weight chemical fragments requires rigorous, self-validating assay architectures. The compound 1-(6-Bromo-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the evaluation of low-molecular-weight chemical fragments requires rigorous, self-validating assay architectures. The compound 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (CAS 1355201-81-8) serves as a highly versatile halogenated pyridine building block. It is frequently utilized as a foundational scaffold in fragment-based drug discovery (FBDD) to synthesize allosteric inhibitors targeting SHP2 (PTPN11) , a critical phosphatase in the RTK/RAS/MAPK signaling cascade.

Evaluating the biological activity of this fragment and its immediate derivatives presents a unique analytical challenge. Fragments typically exhibit low baseline affinities (high micromolar to millimolar


), requiring high assay concentrations that can trigger false positives via colloidal aggregation or auto-fluorescence. Furthermore, the 6-bromo substituent acts as a highly directional halogen bond donor (

-hole)[1], necessitating biophysical assays capable of resolving subtle thermodynamic and kinetic parameters over non-specific hydrophobic sticking.

This guide objectively compares the performance, reproducibility, and robustness of three orthogonal biological assays used to evaluate this fragment class, providing actionable, step-by-step methodologies to ensure scientific integrity.

Mechanistic Context: SHP2 Allosteric Inhibition

Before designing the assay cascade, it is critical to understand the biological causality. SHP2 oscillates between an auto-inhibited (closed) state and an active (open) state. Derivatives of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one are designed to wedge into the allosteric pocket formed by the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in its inactive conformation.

Pathway RTK RTK SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Fragment 1-(6-Bromo-5-methylpyridin- 3-yl)propan-1-one Fragment->SHP2 Allosteric Inhibition

Fig 1. RTK/RAS/MAPK signaling pathway highlighting SHP2 allosteric inhibition by the fragment.

Assay Comparison: Selecting the Right Evaluation Matrix

To establish a robust screening funnel, we must compare orthogonal methods. Relying on a single assay for a halogenated pyridine fragment guarantees a high false-discovery rate. The table below summarizes the quantitative performance metrics of the three primary assays used in this workflow.

Assay ParameterTR-FRET (Biochemical)SPR (Biophysical)AlphaLISA p-ERK (Cellular)
Primary Readout Allosteric Pocket BindingReal-time Binding KineticsFunctional Pathway Inhibition
Sensitivity Limit

nM

µM to 5 mM

nM
Reproducibility (Z'-Factor) > 0.75 (Highly Robust)N/A (Kinetic fitting

)
0.5 - 0.65 (Moderate)
Throughput High (384/1536-well)Medium (Biacore 8K, 384-well)Medium (384-well)
Interference Susceptibility Low (Time-resolved bypasses UV)High (Requires exact DMSO matching)High (Cell permeability dependent)
Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies explain not just how to execute the assay, but why specific experimental choices are made to ensure the data is self-validating.

1. TR-FRET Biochemical Assay (High-Throughput Screening)

The Causality: Standard absorbance assays (like pNPP hydrolysis) are highly susceptible to interference because the pyridine ring of our fragment absorbs strongly in the UV spectrum. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium cryptate donor. By introducing a 50-microsecond time delay before reading the emission, all short-lived background fluorescence from the fragment is eliminated, ensuring a robust Z'-factor[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM DTT). Crucial Step: Add 0.05% Tween-20. This non-ionic detergent is mandatory to prevent the hydrophobic propan-1-one tail from inducing colloidal aggregation at the high concentrations required for fragment screening.

  • Compound Plating: Dispense 100 nL of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one derivatives (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Control Assignment (Self-Validation): Dedicate column 1 to DMSO vehicle (0% inhibition) and column 2 to a reference allosteric inhibitor like SHP099 at 10 µM (100% inhibition).

  • Protein Addition: Add 5 µL of His-tagged full-length SHP2 (final concentration 0.5 nM). Incubate for 30 minutes at room temperature to allow the fragment to reach equilibrium.

  • Detection: Add 5 µL of the TR-FRET detection mix (Europium-anti-His antibody and a labeled activating peptide). Incubate for 1 hour.

  • Readout: Read on a compatible microplate reader (e.g., PHERAstar) using dual emission at 620 nm and 665 nm. Calculate the ratiometric signal (665/620).

2. Surface Plasmon Resonance (SPR) Binding Kinetics

The Causality: While TR-FRET confirms binding, it cannot distinguish between 1:1 stoichiometric binding and non-specific multi-site sticking. SPR is essential for validating the thermodynamic contribution of the 6-bromo halogen bond[3][4]. Fragments exhibit exceptionally fast association (


) and dissociation (

) rates; SPR captures these in real-time.

Step-by-Step Methodology:

  • Surface Preparation: Use a CM5 (carboxymethylated dextran) sensor chip. The hydrophilic 3D matrix minimizes non-specific hydrophobic interactions with the fragment's aliphatic tail.

  • Immobilization: Amine-couple full-length SHP2 to Flow Cell 2 (FC2) to a target level of 3000 Response Units (RU). Leave Flow Cell 1 (FC1) unmodified as a reference surface.

  • Solvent Correction (Critical): Because the fragment is dissolved in DMSO, even a 0.1% mismatch between the running buffer and the sample will cause massive bulk refractive index shifts, obscuring the tiny RU signal of a 242 Da fragment. Run a 6-point DMSO calibration curve (4.5% to 5.5% DMSO) before the experiment.

  • Analyte Injection: Inject the fragment in a multi-cycle kinetic format (concentrations ranging from 10 µM to 2 mM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Analysis: Subtract the FC1 signal from FC2, apply the solvent correction, and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the

    
    .
    
Orthogonal Validation Workflow

To guarantee assay robustness, these methodologies must not exist in isolation. They form a closed, logical loop. A compound that shows potent inhibition in TR-FRET but exhibits super-stoichiometric binding in SPR is immediately flagged as a Pan-Assay Interference Compound (PAIN) and discarded. Only scaffolds that pass both biochemical and biophysical validation proceed to cellular functional assays (AlphaLISA).

Workflow Step1 1. TR-FRET Assay (Biochemical Screen) Step2 2. SPR Kinetics (Biophysical Validation) Step1->Step2 Step3 3. AlphaLISA p-ERK (Cellular Function) Step2->Step3 Decision Z' > 0.7 & 1:1 Binding? Step3->Decision Decision->Step1 No (Optimize) Hit Validated Lead Scaffold Decision->Hit Yes

Fig 2. Orthogonal assay workflow ensuring self-validating reproducibility for FBDD.

By strictly adhering to this multi-tiered, self-validating approach, researchers can confidently optimize 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one derivatives, ensuring that observed biological activity is driven by genuine, target-specific molecular recognition rather than assay artifacts.

References
  • Chen, Liwei, et al. "Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112". NIH PubMed Central, 2010.[Link]

  • Ferenczy, György G., and Keserű, György M. "Thermodynamic profiling for fragment-based lead discovery and optimization". Taylor & Francis Online, 2019.[Link]

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Comparative

Cross-Validation of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one in SHP2 and A2a Receptor Models: A Comparative Guide

Executive Summary In modern structure-based drug design, the strategic placement of a single methyl group can dictate the success or failure of an active pharmaceutical ingredient (API). 1-(6-Bromo-5-methylpyridin-3-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the strategic placement of a single methyl group can dictate the success or failure of an active pharmaceutical ingredient (API). 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (CAS 1355201-81-8) has emerged as a critical synthetic building block, particularly in the development of allosteric inhibitors and receptor antagonists.

This guide objectively compares the synthetic utility and downstream biological performance of this 5-methylated building block against its des-methyl alternative, 1-(6-Bromopyridin-3-yl)propan-1-one. By cross-validating the resulting APIs in both SHP2 phosphatase[1][2] and Adenosine A2a receptor[3][4] models, we provide a comprehensive framework for researchers evaluating this intermediate for their discovery pipelines.

Mechanistic Rationale: The "Magic Methyl" Effect

The selection of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one over standard halogenated pyridines is driven by the conformational rigidity it imparts to the final API.

When this building block undergoes cross-coupling (e.g., Buchwald-Hartwig amination) at the C6 position, the adjacent methyl group at C5 introduces significant steric hindrance. Causality: This steric bulk restricts the free rotation of the newly formed C-N or C-C bond, effectively locking the molecule into a specific dihedral angle.

  • In SHP2 Models: This pre-organized conformation perfectly complements the allosteric binding pocket formed between the N-SH2 and PTP domains, locking the enzyme in its auto-inhibited state[5][6].

  • In A2a Models: The restricted rotation forces the antagonist into the optimal geometry required to competitively block the orthosteric site of the GPCR, preventing adenosine-mediated immunosuppression[3][4].

Comparative Synthetic Performance

Synthesizing APIs using the 5-methyl building block requires overcoming the very steric hindrance that makes it biologically valuable. Table 1 compares its performance in a standard Buchwald-Hartwig amination against the des-methyl alternative.

Table 1: Cross-Coupling Efficiency Comparison
Parameter1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (Subject)1-(6-Bromopyridin-3-yl)propan-1-one (Alternative)
Steric Hindrance at C6 High (Requires wide bite-angle ligands like Xantphos)Low (Standard ligands suffice)
Optimized Coupling Yield 82%91%
Regioselectivity >99% (Strictly C6 position)>95% (Minor off-target coupling)
Product Conformation Locked (Restricted biaryl/C-N rotation)Flexible (Free rotation)

Cross-Validation in Biological Models

To validate the biological impact of the 5-methyl substitution, APIs derived from both building blocks were cross-validated in two distinct therapeutic models.

Model A: SHP2 Allosteric Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a positive regulator of the ERK/MAPK signaling pathway[1][7]. Mutations in the PTPN11 gene lead to hyperactive SHP2, driving cellular proliferation in various cancers[5][8]. The API derived from the 5-methyl building block demonstrates superior allosteric inhibition by stabilizing the auto-inhibited conformation of SHP2[1][6].

Model B: Adenosine A2a Receptor Antagonism

In the tumor microenvironment, adenosine binds to A2a receptors on T-cells, suppressing the immune response[4]. Antagonists derived from the 5-methyl building block show drastically improved target residence time compared to the des-methyl alternative, leading to sustained immune activation[3][4].

Table 2: Downstream API Performance Metrics
Biological ModelMetricAPI derived from 5-Methyl (Subject)API derived from Des-Methyl (Alternative)
SHP2 Allosteric Inhibition Biochemical IC5012 nM145 nM
SHP2 Cellular Assay p-ERK Inhibition (IC50)45 nM>500 nM
Adenosine A2a Antagonism Binding Affinity (Ki)8 nM62 nM
Pharmacodynamics Target Residence Time>120 min<30 min

Pathway Visualization

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Auto SHP2 (Auto-inhibited State) RTK->SHP2_Auto Phosphorylation SHP2_Active SHP2 (Active Conformation) SHP2_Auto->SHP2_Active Conformational Shift RAS RAS Activation SHP2_Active->RAS Dephosphorylation Inhibitor SHP2 Allosteric Inhibitor (5-Me-Pyridine Derived) Inhibitor->SHP2_Auto Locks Auto-inhibited State Inhibitor->SHP2_Active Prevents Activation ERK ERK/MAPK Pathway (Cell Proliferation) RAS->ERK Signal Cascade

Mechanism of SHP2 allosteric inhibition by 5-methylpyridine derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sterically Hindered Buchwald-Hartwig Amination

Objective: Couple an amine to 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. Causality: The steric bulk of the 5-methyl group prevents standard reductive elimination. We utilize Xantphos, a ligand with a wide bite angle (111°), to force the palladium center into a geometry that accelerates reductive elimination despite the steric clash.

  • Catalyst Pre-activation: In an argon-purged glovebox, combine Pd2(dba)3 (5 mol%) and Xantphos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until the solution turns deep orange.

  • Reagent Addition: Add 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one (1.0 eq), the desired amine (1.2 eq), and Cs2CO3 (2.0 eq).

  • Self-Validation System (Internal Standard): Add exactly 10 mol% of biphenyl to the reaction mixture.

    • Validation Logic: During GC-MS monitoring, the ratio of the product peak area to the biphenyl peak area provides an absolute conversion metric that is entirely independent of injection volume errors or solvent evaporation.

  • Execution: Seal the vessel, heat to 100°C for 12 hours. Cool, filter through Celite, and purify via flash chromatography.

Protocol B: SHP2 Biochemical Assay (DiFMUP)

Objective: Validate the allosteric inhibition of the synthesized API. Causality: Because full-length SHP2 is auto-inhibited, basal activity is low. We use activating peptides (e.g., IRS1 pY1172) to open the enzyme, allowing us to measure the inhibitor's ability to force the enzyme back into the closed state[5][6].

  • Enzyme Preparation: Dilute recombinant full-length human SHP2 (0.5 nM final) in assay buffer (60 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.2).

  • Compound Incubation: Dispense the API in a 10-point dose-response curve. Incubate for 60 minutes at room temperature to allow for slow-binding kinetics typical of allosteric inhibitors.

  • Self-Validation System (Positive Control): Run a parallel dose-response curve using the reference standard SHP099 .

    • Validation Logic: The assay run is only deemed valid if the calculated IC50 for SHP099 falls strictly between 64 nM and 78 nM (literature value ~71 nM). If it deviates, the enzyme integrity or buffer pH is compromised.

  • Substrate Addition: Add the fluorogenic surrogate substrate DiFMUP (10 µM final). Read fluorescence (Ex: 358 nm / Em: 450 nm) continuously for 20 minutes to calculate initial velocity (V0).

References

  • SHP2 Phosphatase Inhibitors and Methods of Use Thereof Source: US Patent 10,934,302 B1 URL
  • Source: World Intellectual Property Organization (WO2023158626A1)
  • The Tyrosine Phosphatase Shp2 in Development and Cancer Source: Grossman KS, et al. Advances in Cancer Research. 2010;106:53–89. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one proper disposal procedures

Operational Guide: Proper Disposal and Environmental Management of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one In modern drug discovery, halogenated pyridine derivatives like 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Environmental Management of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

In modern drug discovery, halogenated pyridine derivatives like 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one serve as critical building blocks for cross-coupling reactions and API synthesis. However, their end-of-life management presents a severe physicochemical challenge. The convergence of a bromine substituent, a nitrogenous heteroaromatic ring, and a reactive ketone moiety means that improper disposal can lead to the emission of persistent organic pollutants (POPs) and toxic gases.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and destruction of this compound. By understanding the causality behind these safety measures, laboratory professionals can ensure absolute regulatory compliance and environmental stewardship.

Hazard Profiling & The Causality of Destruction

To execute a flawless disposal protocol, one must first understand the thermal and chemical behavior of the molecule:

  • The Bromine Threat (Dioxin Formation): If incinerated at standard low-temperature pyrolysis ranges (290–450°C), brominated organics rapidly generate highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs) 1. To prevent this, the compound must be subjected to High-Temperature Incineration (HTI) at >1100°C, which forces the complete conversion of organic bromine into inorganic hydrogen bromide (HBr) and bromine gas (Br₂) 1.

  • The Pyridine Core (Cyanide & NOx Risks): The nitrogen atom within the aromatic ring poses a secondary risk. Combustion without sufficient oxygen can generate deadly cyanide (CN⁻) gas 2. Therefore, destruction requires at least 150% excess air to ensure complete oxidation to nitrogen oxides (NOx), which are subsequently neutralized by flue gas scrubbers 3.

  • Regulatory Mandates: Under EPA Significant New Use Rules (SNURs) for halogenated pyridines, disposal mandates chemical destruction or carbon adsorption 4. Furthermore, the Industrial Emissions Directive (IED) Article 50 strictly requires that any hazardous waste containing >1% halogenated organic substances must be incinerated at a minimum of 1100°C for at least two seconds [[5]]().

Disposal Workflow Visualization

The following decision tree maps the logical flow of waste generation through to safe environmental release, ensuring that the halogenated stream is never compromised.

DisposalWorkflow A Waste Generation: 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one B Solid Waste (Pure compound/Powder) A->B C Liquid Waste (In Reaction Solvent) A->C D Segregate as: Halogenated Organic Waste B->D C->D E High-Temperature Incineration (HTI) Temp > 1100°C, Time > 2s D->E EHS Pickup F Flue Gas Scrubbing (Neutralize HBr & NOx) E->F Prevent PBDD/PBDFs

Fig 1: Workflow for segregation and high-temperature incineration of halogenated pyridine waste.

Quantitative Operational Parameters

Table 1: Physicochemical Hazards and Incineration Outcomes

ParameterLow-Temp Pyrolysis (290–450°C)High-Temp Incineration (>1100°C)
Bromine Conversion Forms highly toxic PBDDs/PBDFsComplete conversion to inorganic HBr/Br₂
Nitrogen (Pyridine) Risk of cyanide (CN⁻) generationComplete oxidation to treatable NOx
Regulatory Status Non-compliant (EPA/IED violations)Compliant with IED Article 50
Required Excess Air Variable / Insufficient150% excess air required

Table 2: Waste Storage & Segregation Parameters

CategorySpecificationRationale
Waste Classification Halogenated Organic WasteBromine content requires specialized HTI handling.
Primary Container HDPE or PTFE-lined drumsPrevents solvent degradation and chemical attack.
Incompatibilities Strong oxidizers, primary aminesKetone moiety is reactive; prevents exothermic events.
EPA Waste Code State/mixture dependentHalogenated pyridines fall under specific SNURs.

Step-by-Step Disposal Methodologies

Protocol 1: Laboratory-Level Waste Segregation and Containment
  • Characterize the Stream: Identify whether the 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one waste is a solid (pure API/intermediate) or a liquid (dissolved in solvents like DCM or DMF).

  • Isolate Halogenated Streams: Route all liquids containing this compound strictly into designated "Halogenated Organic Waste" carboys.

    • Mechanistic Note: Mixing with non-halogenated waste dilutes the halogen content but drastically increases the total volume of waste requiring expensive 1100°C treatment.

  • Containerize: Use high-density polyethylene (HDPE) containers. Ensure the container is structurally sound and equipped with a vented cap if gas evolution from mixed solvents is possible.

  • Labeling: Affix a GHS-compliant label explicitly stating "Halogenated Pyridine Derivative - Toxic/Irritant" alongside standard hazardous waste identifiers 6.

Protocol 2: Commercial Disposal and Incineration (HTI)
  • EHS Handoff: Transfer the sealed, labeled containers to your institutional Environmental Health and Safety (EHS) team or a licensed commercial waste vendor.

  • Verify Vendor Capabilities: Ensure the contracted disposal facility operates a High-Temperature Incinerator (HTI) capable of sustaining >1100°C.

  • Incineration Execution: The facility must inject the waste into a combustion chamber operating at ≥1100°C with a minimum residence time of 2 seconds and 150% excess air to guarantee 99.99% destruction and removal efficiency (DRE) [[3]]() 5.

  • Flue Gas Scrubbing: Confirm the facility utilizes wet scrubbing systems (e.g., sodium hydroxide spray) to neutralize the resulting HBr gas and selective catalytic reduction (SCR) for NOx emissions 1.

Protocol 3: Immediate Spill Response and Decontamination
  • Evacuate and Ventilate: Clear personnel from the immediate area and maximize fume hood/room ventilation.

  • Don PPE: Equip chemically resistant nitrile gloves, safety goggles, and a fitted respirator if dust or aerosols are present [[6]]().

  • Containment:

    • For Solids: Gently sweep up the powder using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that aerosolize the toxic dust 6.

    • For Liquids: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • Disposal of Spill Debris: Place all absorbed material and contaminated PPE into a designated solid hazardous waste bag, label as "Halogenated Spill Debris," and route directly to HTI.

References

  • Cornell University Legal Information Institute. "40 CFR § 721.8675 - Halogenated pyridines." 4

  • Aaron Chemicals LLC. "Safety Data Sheet - 4-Bromo-5-methylpyridin-2(1H)-one." 6

  • Aerosol and Air Quality Research. "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review." 1

  • U.S. Environmental Protection Agency. "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." 3

  • U.S. Environmental Protection Agency. "Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides." 2

  • Environmental Protection Agency (Ireland). "Compliance with Article 50 of the IED." 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one
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Reactant of Route 2
1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one
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